Product packaging for Acitazanolast hydrate(Cat. No.:CAS No. 1184521-48-9)

Acitazanolast hydrate

Cat. No.: B12723023
CAS No.: 1184521-48-9
M. Wt: 251.20 g/mol
InChI Key: LEZMUVNSMYOTNL-UHFFFAOYSA-N
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Description

Acitazanolast Hydrate, with the CAS registry number 114607-46-4 , is an orally active anti-allergic compound and the active metabolite of Tazanolast . Its primary research value lies in its role as a mediator release inhibitor, functioning through the stabilization of mast cells to prevent the degranulation process . This mechanism is calcium-dependent; this compound is shown to interfere with calcium influx into mast cells, a step critical for activation . By inhibiting degranulation, the compound effectively reduces the release of histamine and other inflammatory mediators . Furthermore, it is recognized for its ability to inhibit the production of other key pro-inflammatory molecules, including leukotrienes and prostaglandins . Research into this compound extends to its impact on other immune cells, as it has demonstrated a modulating effect on eosinophil activation and can downregulate the expression of cell adhesion molecules, thereby reducing the overall inflammatory cell recruitment . These properties make it a compound of interest for studying type I anaphylaxis (immediate hypersensitivity caused by IgE antibodies) and for in vitro models of allergic rhinitis, asthma, and conjunctivitis . The product is offered with a purity of ≥98% and is intended for research applications . It is supplied as a light yellow to yellow solid powder . This product is for Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N5O4 B12723023 Acitazanolast hydrate CAS No. 1184521-48-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1184521-48-9

Molecular Formula

C9H9N5O4

Molecular Weight

251.20 g/mol

IUPAC Name

2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid;hydrate

InChI

InChI=1S/C9H7N5O3.H2O/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7;/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14);1H2

InChI Key

LEZMUVNSMYOTNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2.O

Origin of Product

United States

Foundational & Exploratory

Acitazanolast Hydrate: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast (B1664347) hydrate (B1144303) is an orally active anti-allergic agent investigated for its therapeutic potential in managing allergic and inflammatory conditions.[1][2] As the active metabolite of tazanolast (B1682938), acitazanolast hydrate exerts its effects primarily through the stabilization of mast cells, key players in the allergic cascade.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the molecular pathways and cellular effects. The information is supported by in vitro data and established experimental protocols to aid in further research and development.

Core Mechanism: Mast Cell Stabilization

The hallmark of this compound's activity is its ability to stabilize mast cells, thereby preventing the release of histamine (B1213489) and other pro-inflammatory mediators that trigger allergic symptoms.[1][4] This stabilization is achieved through a multi-faceted inhibition of the mast cell activation cascade.

Inhibition of Intracellular Calcium Mobilization

A critical step in mast cell degranulation is the rise in intracellular calcium concentration ([Ca2+]i). This compound effectively curtails this process by targeting key upstream signaling events. Upon activation by stimuli such as compound 48/80 or antigens, mast cells initiate a signaling cascade involving the production of inositol (B14025) trisphosphate (IP3).[4] IP3 subsequently triggers the release of calcium from intracellular stores. This compound has been shown to inhibit the production of inositol trisphosphate, leading to a reduction in the release of stored calcium.[4]

Furthermore, the depletion of intracellular calcium stores typically activates store-operated calcium entry (SOCE), a sustained influx of extracellular calcium necessary for a robust degranulation response. This compound inhibits this calcium influx, further dampening the overall increase in [Ca2+]i.[4]

Modulation of Protein Kinase C (PKC) Translocation

Protein kinase C (PKC) is another crucial component of the mast cell activation pathway. Following an increase in intracellular calcium and the generation of diacylglycerol (DAG), PKC translocates from the cytosol to the cell membrane, where it phosphorylates various substrates, leading to degranulation. This compound has been demonstrated to inhibit the translocation of PKC, thereby disrupting this essential step in the signaling cascade.[4]

Signaling Pathway of this compound's Action

The following diagram illustrates the key signaling events in mast cell activation and the points of intervention by this compound.

Acitazanolast_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation PLC Phospholipase C (PLC) Receptor->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 2. Production Ca_Channel Ca2+ Channel Ca_Store Intracellular Ca2+ Store IP3->Ca_Store 3. Ca2+ Release PKC_cyto PKC (cytosolic) PKC_mem PKC (membrane) PKC_cyto->PKC_mem 6. Translocation Degranulation Degranulation (Histamine Release) PKC_mem->Degranulation 7. Promotes Ca_Store->PKC_cyto 5. Activation Ca_Influx Ca2+ Influx Ca_Store->Ca_Influx 4. Store Depletion Activates Influx Ca_Influx->Degranulation Acitazanolast Acitazanolast Hydrate Acitazanolast->IP3 Inhibits Acitazanolast->PKC_cyto Inhibits Translocation Acitazanolast->Ca_Influx Inhibits

Figure 1. Signaling pathway of mast cell activation and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various assays. The data presented is illustrative, based on available technical documentation, to provide a comparative overview.[4]

Table 1: Mast Cell Stabilization and Mediator Release Assays [4]

Assay TypeCell Line/SystemStimulantParameterAcitazanolast ValueReference Compound (IC50)
Mast Cell DegranulationRBL-2H3AntigenIC5015 µMCromolyn Sodium (~50 µM)
Histamine ReleaseRat Peritoneal Mast CellsCompound 48/80IC5025 µMKetotifen (~1 µM)

Table 2: Inhibition of Intracellular Signaling [4]

Assay TypeCell LineStimulantParameterAcitazanolast Value
Calcium InfluxRBL-2H3AntigenIC5012 µM
PKC TranslocationRat Peritoneal Mast CellsCompound 48/80IC5018 µM
Inositol Trisphosphate ProductionRat Peritoneal Mast CellsCompound 48/80IC5022 µM

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Degranulation_Workflow Start Start Cell_Culture 1. Culture RBL-2H3 mast cells Start->Cell_Culture Sensitization 2. Sensitize cells with anti-DNP IgE Cell_Culture->Sensitization Incubation 3. Pre-incubate with Acitazanolast or vehicle control Sensitization->Incubation Stimulation 4. Induce degranulation with DNP-HSA Incubation->Stimulation Collection 5. Collect supernatant Stimulation->Collection Lysis 6. Lyse remaining cells (total release) Stimulation->Lysis Assay 7. Measure β-hexosaminidase activity (absorbance at 405 nm) Collection->Assay Lysis->Assay Analysis 8. Calculate % inhibition and IC50 Assay->Analysis End End Analysis->End

Figure 2. Experimental workflow for the mast cell degranulation assay.

Methodology:

  • Cell Culture: RBL-2H3 cells are cultured in appropriate media and seeded into 96-well plates.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Drug Incubation: Sensitized cells are washed and pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.

  • Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA). Control wells for spontaneous and total release (using a lysis agent like Triton X-100) are included.

  • Sample Collection: After incubation, the plate is centrifuged, and the supernatant is collected.

  • Enzyme Assay: The β-hexosaminidase activity in the supernatant is measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm after a stop solution is added.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total release control. The IC50 value for this compound is determined from the dose-response curve.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.

Methodology:

  • Cell Preparation: Rat peritoneal mast cells are isolated and purified.

  • Drug Incubation: Cells are pre-incubated with different concentrations of this compound or vehicle.

  • Stimulation: Histamine release is stimulated using an agent like compound 48/80.

  • Supernatant Collection: The reaction is stopped, and the cell supernatant is collected after centrifugation.

  • Histamine Quantification: The histamine concentration in the supernatant is determined using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: The percentage inhibition of histamine release is calculated, and the IC50 value is determined.

Intracellular Calcium Measurement

This assay measures changes in intracellular calcium concentration using fluorescent indicators.

Calcium_Workflow Start Start Cell_Loading 1. Load RBL-2H3 cells with a Ca2+-sensitive dye (e.g., Fura-2 AM) Start->Cell_Loading Incubation 2. Incubate with Acitazanolast or vehicle control Cell_Loading->Incubation Stimulation 3. Stimulate cells with antigen Incubation->Stimulation Measurement 4. Monitor fluorescence changes over time (ratiometric measurement for Fura-2) Stimulation->Measurement Analysis 5. Quantify the inhibition of the calcium response and determine IC50 Measurement->Analysis End End Analysis->End

Figure 3. Experimental workflow for intracellular calcium measurement.

Methodology:

  • Cell Loading: RBL-2H3 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Drug Incubation: The dye-loaded cells are incubated with various concentrations of this compound.

  • Stimulation: The cells are stimulated with an appropriate agonist (e.g., antigen).

  • Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorometer or a fluorescence microscope by measuring the fluorescence intensity at specific excitation and emission wavelengths. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the calcium concentration.

  • Data Analysis: The peak intracellular calcium concentration or the area under the curve is measured, and the inhibitory effect of this compound is quantified to determine the IC50 value.

Additional Anti-Inflammatory Mechanisms

While mast cell stabilization is the primary mechanism, evidence suggests that this compound may also possess other anti-inflammatory properties, including the inhibition of leukotriene biosynthesis.[4] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. Further investigation into these secondary mechanisms, such as potential leukotriene D4 receptor antagonism or cyclooxygenase inhibition, is warranted to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound is a potent mast cell stabilizer that acts by inhibiting key steps in the mast cell activation signaling cascade. Its ability to prevent the rise in intracellular calcium concentration, through the inhibition of inositol trisphosphate production and calcium influx, and to block the translocation of protein kinase C, effectively prevents the degranulation and release of histamine and other inflammatory mediators. This well-defined mechanism of action underscores its potential as a therapeutic agent for the management of allergic diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development of this compound and related compounds.

References

Acitazanolast Hydrate: A Technical Guide to Mast Cell Stabilization for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast hydrate (B1144303) is an experimental pharmaceutical compound identified as a mast cell stabilizer, positioning it as a potential therapeutic agent for the management of allergic and inflammatory conditions such as allergic rhinitis and conjunctivitis.[1] Mast cells are pivotal in the allergic response, releasing a cascade of inflammatory mediators upon activation.[1] Acitazanolast hydrate's primary therapeutic action is centered on the inhibition of mast cell degranulation, thereby preventing the release of histamine (B1213489) and other pro-inflammatory substances.[1] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, preclinical data on a key metabolite, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Mast Cell Degranulation

The principal mechanism of action of this compound is the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators.[1] This is primarily achieved by blocking calcium channels, which are crucial for the influx of extracellular calcium into the mast cell—a critical step for mast cell activation and subsequent degranulation.[1]

An active metabolite of the related compound tazanolast (B1682938), known as WP-871, has been shown to dose-dependently inhibit histamine release from rat peritoneal mast cells induced by compound 48/80.[2] This inhibition is directly correlated with the blockage of 45Ca2+ uptake into the mast cells.[2] Furthermore, WP-871 has been observed to inhibit the production of inositol (B14025) trisphosphate (IP3) and the translocation of protein kinase C (PKC) from the cytosol to the cell membrane, both of which are key events in the signaling cascade leading to degranulation.[2] These findings suggest that this compound, through its active metabolites, interferes with the signaling pathway at multiple points to stabilize mast cells.

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

The following diagram illustrates the proposed signaling pathway of mast cell degranulation and the points of inhibition by this compound's active metabolite.

MastCell_Degranulation_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Antigen_IgE Antigen + IgE Receptor PLC Phospholipase C (PLC) Antigen_IgE->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Channel Calcium Channel Ca_Cytosol ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Cytosol Ca²⁺ Influx PKC_inactive PKC (inactive) PKC_active PKC (active) PKC_inactive->PKC_active ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on DAG->PKC_inactive Activates Ca_Store Ca²⁺ Store ER->Ca_Store Releases Ca²⁺ from Ca_Store->Ca_Cytosol Ca_Cytosol->PKC_inactive Activates Granule Histamine Granule Ca_Cytosol->Granule Triggers fusion with cell membrane PKC_active->Granule Degranulation Degranulation (Histamine Release) Granule->Degranulation Acitazanolast_Ca Acitazanolast (via WP-871) Acitazanolast_Ca->Ca_Channel Inhibits Acitazanolast_IP3 Acitazanolast (via WP-871) Acitazanolast_IP3->PLC Inhibits IP3 Production Acitazanolast_PKC Acitazanolast (via WP-871) Acitazanolast_PKC->PKC_inactive Inhibits Translocation

Caption: Proposed mechanism of this compound in mast cell stabilization.

Preclinical Efficacy Data

While specific quantitative data for this compound is limited in publicly available literature, studies on WP-871, a primary active metabolite of the related compound tazanolast, provide insight into its mast cell-stabilizing properties.

Table 1: Dose-Dependent Inhibition of Histamine Release by WP-871 in Rat Peritoneal Mast Cells

CompoundConcentration (M)Stimulus% Inhibition of Histamine ReleaseReference
WP-8711 x 10-7Compound 48/80Data not specified[2]
WP-8711 x 10-6Compound 48/80Data not specified[2]
WP-8711 x 10-5Compound 48/80Data not specified[2]
WP-8711 x 10-4Compound 48/80Data not specified[2]

Note: The original publication states dose-dependent inhibition but does not provide specific percentage values in the abstract. The data indicates a significant inhibitory effect within this concentration range.

Experimental Protocols

The following are detailed, representative experimental protocols for key in vitro assays used to evaluate the mast cell stabilizing activity of compounds like this compound.

In Vitro Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Cell culture medium (e.g., MEM) with supplements

  • Anti-dinitrophenyl (DNP) IgE

  • DNP-human serum albumin (HSA)

  • Tyrode's buffer

  • This compound

  • Triton X-100

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells to 80-90% confluency.

    • Sensitize cells with anti-DNP IgE (e.g., 0.5 µg/mL) for 18-24 hours.

  • Cell Plating and Treatment:

    • Harvest and wash sensitized cells with Tyrode's buffer.

    • Plate cells in a 96-well plate (e.g., 2 x 105 cells/well).

    • Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Degranulation Induction:

    • Induce degranulation by adding DNP-HSA (e.g., 10 µg/mL) to the wells.

    • Include positive control wells (DNP-HSA without Acitazanolast) and negative control wells (no DNP-HSA).

    • For total β-hexosaminidase release, lyse a separate set of untreated cells with Triton X-100.

    • Incubate for 1 hour at 37°C.

  • Measurement of β-hexosaminidase Activity:

    • Centrifuge the plate and collect the supernatants.

    • Transfer supernatants and cell lysates to a new 96-well plate.

    • Add pNAG substrate solution to each well and incubate for 1 hour at 37°C.

    • Stop the reaction by adding the stop buffer.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each concentration of this compound.

    • Determine the IC50 value.

BetaHex_Workflow start Start culture Culture & Sensitize RBL-2H3 Cells with IgE start->culture plate Plate Cells & Treat with This compound culture->plate induce Induce Degranulation with Antigen (DNP-HSA) plate->induce incubate Incubate at 37°C induce->incubate centrifuge Centrifuge & Collect Supernatant incubate->centrifuge measure Measure β-hexosaminidase Activity (Absorbance at 405 nm) centrifuge->measure analyze Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Caption: Workflow for β-hexosaminidase release assay.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.

Materials:

  • Same as for the β-hexosaminidase assay, with the exception of the detection reagents.

  • Histamine Enzyme Immunoassay (EIA) or ELISA kit

Procedure:

  • Follow steps 1-3 of the Mast Cell Degranulation Assay protocol.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the supernatants for histamine measurement.

  • Determine the histamine concentration in the supernatants using a commercial EIA or ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage inhibition of histamine release for each concentration of this compound and determine the IC50 value.

Histamine_Workflow start Start culture Culture & Sensitize RBL-2H3 Cells with IgE start->culture plate Plate Cells & Treat with This compound culture->plate induce Induce Degranulation with Antigen (DNP-HSA) plate->induce incubate Incubate at 37°C induce->incubate centrifuge Centrifuge & Collect Supernatant incubate->centrifuge measure Measure Histamine Concentration (ELISA/EIA) centrifuge->measure analyze Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Caption: Workflow for histamine release assay.

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

  • RBL-2H3 cells or primary mast cells

  • Cell culture medium

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline

  • This compound

  • Stimulating agent (e.g., antigen, ionomycin)

  • Fluorometric imaging system or plate reader

Procedure:

  • Cell Preparation and Dye Loading:

    • Culture and harvest cells as previously described.

    • Load cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

    • Wash cells to remove excess dye.

  • Treatment and Stimulation:

    • Resuspend cells in HEPES-buffered saline.

    • Pre-incubate cells with varying concentrations of this compound or vehicle control.

    • Add the stimulating agent to induce calcium influx.

  • Data Acquisition:

    • Measure the fluorescence intensity over time using a fluorometric system. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration based on the fluorescence ratio.

    • Compare the calcium response in treated versus untreated cells to determine the inhibitory effect of this compound.

Calcium_Workflow start Start culture Culture Mast Cells start->culture load Load Cells with Fluorescent Calcium Indicator culture->load treat Treat with this compound load->treat stimulate Stimulate to Induce Calcium Influx treat->stimulate measure Measure Fluorescence Intensity Over Time stimulate->measure analyze Analyze Change in Intracellular Calcium measure->analyze end End analyze->end

Caption: Workflow for intracellular calcium influx assay.

Clinical Data

As an experimental drug, extensive, publicly available quantitative clinical trial data for this compound is limited. Clinical trials for allergic conjunctivitis typically evaluate the efficacy of a drug in reducing key signs and symptoms. A representative table of endpoints is provided below.

Table 2: Representative Efficacy Endpoints in Allergic Conjunctivitis Clinical Trials

EndpointMeasurement ScaleTime Points
Ocular Itching0-4 categorical scaleBaseline, 3, 5, 7 minutes post-challenge
Conjunctival Redness0-4 categorical scaleBaseline, 7, 15, 20 minutes post-challenge
Ciliary Redness0-4 categorical scaleBaseline, 7, 15, 20 minutes post-challenge
Episcleral Redness0-4 categorical scaleBaseline, 7, 15, 20 minutes post-challenge
Eyelid Swelling0-3 categorical scaleBaseline, 10, 15, 20 minutes post-challenge
Tearing0-3 categorical scaleBaseline, 10, 15, 20 minutes post-challenge

Safety and Toxicology

Detailed toxicology data for this compound are not widely available in the public domain. General side effects associated with mast cell stabilizers are typically mild.

Table 3: Common Adverse Events Associated with Mast Cell Stabilizers

System Organ ClassAdverse Event
Gastrointestinal Disorders Nausea, Vomiting, Diarrhea, Abdominal Pain
Nervous System Disorders Headache, Dizziness
General Disorders Fatigue

Conclusion

This compound is a promising experimental mast cell stabilizer with a mechanism of action centered on the inhibition of calcium influx, a critical step in mast cell degranulation. Preclinical evidence from a key metabolite of a related compound supports its potential to inhibit histamine release and interfere with key signaling molecules in the degranulation cascade. While comprehensive quantitative preclinical and clinical data for this compound are not yet publicly available, the provided experimental protocols offer a robust framework for its continued investigation. Further research is necessary to fully elucidate its efficacy, safety, and pharmacokinetic profile to support its potential development as a therapeutic for allergic and inflammatory diseases.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Acitazanolast Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acitazanolast hydrate (B1144303) is a potent mast cell stabilizer developed for the treatment of allergic conjunctivitis. This document provides a comprehensive overview of its discovery, chemical synthesis, mechanism of action, and the experimental methodologies used in its evaluation. As an inhibitor of histamine (B1213489) and other inflammatory mediator release, Acitazanolast hydrate offers a targeted approach to managing ocular allergic reactions. This guide consolidates key technical information, including detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Development

This compound was developed by Wakamoto Pharmaceutical Co., Ltd. as part of their research into anti-allergic agents.[1] It was identified as the active metabolite of Tazanolast (B1682938), an orally administered anti-allergic drug.[2] The therapeutic focus for this compound has been its formulation as a 0.1% ophthalmic solution for the topical treatment of allergic conjunctivitis.[1]

Chemical Synthesis of this compound

The synthesis of Acitazanolast, chemically known as 3'-(1H-tetrazol-5-yl)oxanilic acid, involves a multi-step process. While a detailed, step-by-step protocol for the synthesis of the hydrate form is not publicly available, the synthesis of the closely related disodium (B8443419) salt provides insight into the formation of the core molecule.

Synthesis of Disodium 3-(1H-tetrazol-5-yl)oxanilate:

A detailed protocol for the synthesis of the disodium salt of Acitazanolast is as follows:

  • Dissolution of Sodium Hydroxide (B78521): Sodium hydroxide (1.72 g; 43 mmol) is dissolved in 100 ml of methanol.

  • Addition of Starting Material: To this solution, 3-(1H-tetrazol-5-yl)oxanilic acid (5 g; 21.5 mmol) is added.

  • Reaction: The mixture is stirred for 1 hour at room temperature.

  • Precipitation: The resulting reaction solution is poured into 300 ml of ethyl ether at room temperature with continuous stirring.

  • Isolation and Drying: The precipitated crystals are filtered off and dried at 40°C in vacuo in the presence of phosphorous pentoxide.

  • Final Product: This process yields 5 g (85% yield) of disodium 3-(1H-tetrazol-5-yl)oxanilate.

This protocol describes the synthesis of a salt of Acitazanolast and is presented as an illustrative example of the chemical transformations involved.

Mechanism of Action

This compound functions as a mast cell stabilizer, effectively inhibiting the release of histamine and other chemical mediators responsible for allergic reactions.[3] Its mechanism of action is multifaceted and involves several key cellular processes.

At a molecular level, this compound prevents the degranulation of mast cells, the process by which these immune cells release granules containing histamine and other pro-inflammatory substances.[3] This inhibition is crucial in mitigating the symptoms of allergic conditions such as allergic rhinitis, asthma, and conjunctivitis.[3]

The stabilizing effect of this compound on mast cells is linked to its ability to modulate intracellular calcium levels.[3] The activation and degranulation of mast cells are dependent on an influx of calcium ions.[3] Acitazanolast appears to interfere with this calcium influx, thereby preventing the cascade of events that leads to the release of histamine and the subsequent allergic response.[2][3] Preclinical studies have shown that Acitazanolast (WP-871) dose-dependently inhibits compound 48/80-induced histamine release from rat peritoneal mast cells and also inhibits the associated increase in intracellular Ca2+ concentration.[2]

Furthermore, Acitazanolast is believed to inhibit the production of other inflammatory mediators, including leukotrienes and prostaglandins, further reducing the severity of allergic symptoms.[3]

Below is a diagram illustrating the proposed signaling pathway for Acitazanolast's mechanism of action.

Acitazanolast_Mechanism Proposed Mechanism of Action of this compound cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE_Receptor IgE Receptor Allergen->IgE_Receptor Binds to IgE on Signal_Transduction Signal Transduction Cascade IgE_Receptor->Signal_Transduction Activates Calcium_Channel Calcium Channel Calcium_Influx Ca²⁺ Influx Calcium_Channel->Calcium_Influx Signal_Transduction->Calcium_Channel Opens Mast_Cell_Degranulation Mast Cell Degranulation Calcium_Influx->Mast_Cell_Degranulation Triggers Histamine_Release Histamine & Other Mediator Release Mast_Cell_Degranulation->Histamine_Release Acitazanolast This compound Acitazanolast->Calcium_Channel Inhibits

Proposed Mechanism of Action of this compound

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the efficacy of Acitazanolast.

β-Hexosaminidase Release Assay

Objective: To determine the inhibitory effect of Acitazanolast on the degranulation of mast cells by measuring the release of the enzyme β-hexosaminidase, a marker for mast cell degranulation.

Protocol:

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium supplemented with 10% fetal bovine serum and antibiotics.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of Acitazanolast for 30 minutes at 37°C.

  • Stimulation: Mast cell degranulation is induced by adding DNP-human serum albumin.

  • Quantification: The supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated for each concentration of Acitazanolast to determine the IC50 value (the concentration at which 50% of the maximal inhibition is observed).[4]

Histamine Release Assay

Objective: To directly quantify the inhibition of histamine release from mast cells by Acitazanolast.

Protocol:

  • Mast Cell Isolation: Peritoneal mast cells are isolated from Wistar rats.

  • Pre-incubation: The isolated mast cells are pre-incubated with different concentrations of Acitazanolast.

  • Induction of Histamine Release: Histamine release is induced by the addition of compound 48/80.

  • Measurement: The amount of histamine released into the supernatant is measured using a fluorometric assay.

  • Analysis: The inhibitory effect of Acitazanolast on histamine release is calculated as a percentage of the release in the control (untreated) cells.[2][4]

The workflow for these in vitro efficacy studies can be visualized as follows:

In_Vitro_Workflow In Vitro Efficacy Evaluation Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_analysis Analysis Mast_Cells Isolate/Culture Mast Cells (e.g., RBL-2H3 or rat peritoneal) Sensitization Sensitize with IgE (optional) Mast_Cells->Sensitization Treatment Pre-incubate with Varying Concentrations of This compound Sensitization->Treatment Stimulation_Step Induce Degranulation (e.g., with DNP-HSA or Compound 48/80) Treatment->Stimulation_Step Collect_Supernatant Collect Supernatant Stimulation_Step->Collect_Supernatant Beta_Hex_Assay β-Hexosaminidase Assay Collect_Supernatant->Beta_Hex_Assay Histamine_Assay Histamine Assay Collect_Supernatant->Histamine_Assay Data_Analysis Calculate % Inhibition and IC50 Value Beta_Hex_Assay->Data_Analysis Histamine_Assay->Data_Analysis

In Vitro Efficacy Evaluation Workflow

Quantitative Data Summary

While comprehensive clinical trial data with specific quantitative outcomes for this compound is not widely published, preclinical studies have provided valuable insights into its potency.

Table 1: Preclinical Activity of Acitazanolast (WP-871)

AssayModel SystemStimulusEffectPotencyReference
Histamine ReleaseRat Peritoneal Mast CellsCompound 48/80Dose-dependent inhibition-[2]
45Ca UptakeRat Peritoneal Mast CellsCompound 48/80Inhibition-[2]

Further research is required to populate this table with specific quantitative values such as IC50 and clinical efficacy data.

Clinical Significance and Future Directions

This compound, through its targeted mechanism of action as a mast cell stabilizer, represents a significant therapeutic option for the management of allergic conjunctivitis. Its ability to inhibit the release of histamine and other inflammatory mediators directly addresses the underlying cause of allergic symptoms. The development of a 0.1% ophthalmic solution by Wakamoto Pharmaceutical provides a convenient and effective topical delivery method for this condition.

Future research should focus on conducting and publishing large-scale, randomized, controlled clinical trials to further elucidate the efficacy and safety profile of this compound ophthalmic solution. Head-to-head comparison studies with other established anti-allergic eye drops would be beneficial in positioning Acitazanolast within the current treatment landscape. Additionally, further exploration of its mechanism, including the identification of specific molecular targets within the calcium signaling pathway, could lead to the development of even more potent and selective anti-allergic therapies.

References

Acitazanolast Hydrate in Allergic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allergic inflammation is a complex immunological cascade driven by the degranulation of mast cells and the subsequent release of potent inflammatory mediators. Acitazanolast hydrate (B1144303) is an anti-allergic agent that functions primarily as a mast cell stabilizer.[1] Its mechanism of action centers on the inhibition of mast cell degranulation, thereby preventing the release of histamine (B1213489), leukotrienes, and prostaglandins (B1171923) that mediate allergic symptoms.[1][2] This is achieved by modulating key intracellular signaling events, particularly by inhibiting the influx of extracellular calcium, a critical trigger for degranulation.[1][3][4] This technical guide provides an in-depth review of the molecular mechanisms, quantitative efficacy, and experimental evaluation of Acitazanolast hydrate in the context of allergic inflammation.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach targeting the initial stages of the allergic response.

  • Mast Cell Stabilization : The primary mechanism is the stabilization of mast cell membranes.[1][3] In allergic reactions, allergens cross-link Immunoglobulin E (IgE) antibodies bound to FcεRI receptors on mast cells, initiating a signaling cascade that leads to degranulation.[5] Acitazanolast prevents this degranulation process, effectively halting the release of pre-formed mediators stored in cytoplasmic granules.[1]

  • Inhibition of Mediator Release : By stabilizing mast cells, Acitazanolast effectively reduces the release of key pro-inflammatory mediators:

    • Histamine : Prevents the release of histamine, a primary mediator responsible for acute allergic symptoms like itching, swelling, and redness.[1][2]

    • Leukotrienes and Prostaglandins : It is also believed to inhibit the production of lipid mediators like leukotrienes and prostaglandins, which contribute to the later phases of inflammation and exacerbate allergic reactions.[1]

  • Modulation of Intracellular Calcium (Ca2+) : Mast cell activation and degranulation are critically dependent on an increase in intracellular Ca2+ concentration.[1] Acitazanolast appears to interfere with the influx of calcium ions into the mast cell from the extracellular environment, a crucial step for activating the degranulation cascade.[1][3][4] An active metabolite, WP-871, has been shown to dose-dependently inhibit compound 48/80-induced 45Ca uptake into rat peritoneal mast cells.[4]

  • Interference with Downstream Signaling : The inhibition of Ca2+ influx has downstream consequences. The active metabolite of tazanolast (B1682938), of which Acitazanolast is a monohydrate form, was found to inhibit the translocation of protein kinase C (PKC) from the cytosol to the membrane and to inhibit inositol (B14025) trisphosphate (IP3) production, both of which are essential events in the signaling pathway leading to histamine release.[4]

  • Other Potential Effects : Beyond mast cell stabilization, Acitazanolast may modulate the broader immune response by downregulating the expression of cell adhesion molecules, which are involved in recruiting inflammatory cells to the site of allergen exposure.[1]

Signaling Pathway of Allergic Inflammation and Acitazanolast Intervention

The following diagram illustrates the mast cell activation pathway and the primary point of intervention for this compound.

G cluster_0 Mast Cell Activation cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links PLC Phospholipase C (PLC) FcεRI->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Release ER->Ca_ER Induces Ca_ER->PKC Activates Ca_Influx Ca²⁺ Influx Ca_Influx->PKC Activates Degranulation Degranulation PKC->Degranulation Triggers Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Acitazanolast Acitazanolast Hydrate Acitazanolast->Ca_Influx INHIBITS

Allergic inflammation signaling pathway and the inhibitory action of Acitazanolast.

Quantitative Efficacy Data

Table 1: Primary Efficacy Endpoint in a Phase II Clinical Trial for Allergic Rhinitis

This table summarizes the change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS), which includes scores for nasal congestion, rhinorrhea, sneezing, and nasal itching.[6]

Treatment GroupMean Change from Baseline in rTNSS (± SEM)p-value vs. Placebo
Placebo-2.5 ± 0.5-
Acitazanolast (Low Dose)-4.8 ± 0.6<0.05
Acitazanolast (High Dose)-6.2 ± 0.7<0.01

Experimental Protocols for Efficacy Evaluation

The anti-allergic properties of this compound can be validated through a series of established in vitro and in vivo experimental models.

In Vitro Assays

4.1.1 Mast Cell Degranulation (Histamine Release) Assay

  • Objective : To quantify the inhibitory effect of Acitazanolast on antigen-induced or chemical-induced histamine release from mast cells.

  • Methodology :

    • Cell Culture : Rat Basophilic Leukemia (RBL-2H3) cells or primary rat peritoneal mast cells are cultured under standard conditions.[4][7]

    • Sensitization : For antigen-induced models, cells are sensitized overnight with anti-DNP IgE.

    • Treatment : Cells are washed and pre-incubated with varying concentrations of this compound or a vehicle control for 30-60 minutes.

    • Challenge : Degranulation is induced by adding an antigen (e.g., DNP-HSA) or a chemical secretagogue (e.g., compound 48/80).[4]

    • Quantification : The reaction is stopped by centrifugation at 4°C. The histamine content in the supernatant is measured using a fluorometric assay or an ELISA kit. Total histamine is determined by lysing an untreated cell pellet.

    • Analysis : The percentage of histamine release inhibition is calculated relative to the vehicle-treated control.

4.1.2 Intracellular Calcium Influx Assay

  • Objective : To measure the effect of Acitazanolast on the influx of extracellular Ca2+ following mast cell stimulation.

  • Methodology :

    • Cell Preparation : Sensitized mast cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Treatment : Cells are pre-treated with this compound or a vehicle control.

    • Stimulation : Cells are challenged with an appropriate stimulus (e.g., antigen).

    • Measurement : Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader or flow cytometer. Alternatively, radiolabeled 45Ca uptake can be measured as described in studies with similar compounds.[4]

    • Analysis : The peak fluorescence intensity or rate of 45Ca uptake is compared between treated and control groups to determine the extent of inhibition.

In Vivo Animal Models

4.2.1 Passive Cutaneous Anaphylaxis (PCA) Model

  • Objective : To evaluate the ability of Acitazanolast to inhibit IgE-mediated vascular permeability in vivo.

  • Methodology :

    • Animal Strain : BALB/c mice, which are known to mount strong Th2-type responses, are commonly used.[8]

    • Sensitization : Mice are passively sensitized via an intradermal injection of anti-DNP IgE into one ear or a shaved area of the back.

    • Treatment : After a sensitization period (typically 24 hours), mice are administered this compound (e.g., orally or intraperitoneally) or a vehicle control.

    • Challenge : After 1-2 hours, an antigenic challenge is administered intravenously, consisting of the specific antigen (DNP-HSA) mixed with Evans blue dye.

    • Evaluation : After 30 minutes, animals are euthanized. The extravasated Evans blue dye at the sensitized skin site is extracted using formamide (B127407) or potassium hydroxide (B78521) and quantified spectrophotometrically at ~620 nm.

    • Analysis : The amount of dye extravasation in the treated group is compared to the vehicle control group to determine the percentage of inhibition.

Experimental and Clinical Trial Workflows

The following diagrams illustrate standardized workflows for evaluating Acitazanolast's efficacy.

G cluster_0 In Vitro Efficacy Workflow A 1. Culture & Sensitize Mast Cells with IgE B 2. Pre-treat with Acitazanolast (Dose-Response) or Vehicle A->B C 3. Challenge with Antigen or Stimulant B->C D 4. Collect Supernatant and Cell Lysates C->D E 5. Assay for Mediators (Histamine, Cytokines) D->E F 6. Analyze Data & Calculate % Inhibition / IC₅₀ E->F

A comprehensive experimental workflow for evaluating Acitazanolast efficacy in vitro.

G cluster_1 Phase II Clinical Trial Workflow cluster_arms Treatment Arms (28 Days) P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Establish Baseline (rTNSS, TOSS) P1->P2 P3 Randomization (1:1:1) P2->P3 Arm1 Acitazanolast (Low Dose) P3->Arm1 Arm2 Acitazanolast (High Dose) P3->Arm2 Arm3 Placebo P3->Arm3 P4 Outcome Assessment (Change in rTNSS, Safety) Arm1->P4 Arm2->P4 Arm3->P4 P5 Statistical Analysis (Efficacy & Safety Endpoints) P4->P5

Logical flow of the proposed Phase II clinical trial design for Acitazanolast.

Conclusion

This compound is a potent mast cell stabilizer that effectively mitigates the primary drivers of the acute allergic inflammatory response.[1] Its well-defined mechanism of action, centered on the inhibition of calcium influx and subsequent mast cell degranulation, provides a strong rationale for its use in allergic conditions.[1][3][4] Quantitative data from clinical trials in allergic rhinitis supports its efficacy in reducing symptoms.[6] The established in vitro and in vivo protocols detailed herein provide a robust framework for further research and development of Acitazanolast and other compounds in this therapeutic class.

References

In-Depth Technical Guide to the Pharmacological Profile of Acitazanolast Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast (B1664347) hydrate (B1144303), the active metabolite of the orally administered anti-allergic drug tazanolast (B1682938), is a potent mast cell stabilizer.[1][2] Developed in Japan, it is marketed as a 0.1% ophthalmic solution under the trade name Zepelin® for the treatment of allergic conjunctivitis.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of Acitazanolast hydrate, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound exerts its anti-allergic effects primarily by stabilizing mast cells, thereby inhibiting the release of chemical mediators responsible for Type I hypersensitivity reactions.[1][4] Its multifaceted mechanism of action involves the modulation of key signaling pathways within mast cells.

2.1. Inhibition of Mast Cell Degranulation

This compound dose-dependently inhibits the release of histamine (B1213489), leukotrienes (LTs), and platelet-activating factor (PAF) from mast cells.[1] This inhibitory effect has been demonstrated in in vitro studies using rat peritoneal mast cells and guinea pig lung sections following antigen-antibody reactions.[1]

2.2. Modulation of Intracellular Calcium Signaling

A critical step in mast cell activation is an increase in intracellular calcium concentration ([Ca²⁺]i). This compound has been shown to inhibit the influx of extracellular calcium into mast cells.[1][2] The underlying mechanism for this is the inhibition of the phosphatidylinositol (PI) turnover, which leads to a reduction in the production of inositol (B14025) trisphosphate (IP₃).[2][5] IP₃ is a crucial second messenger that binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium. By suppressing IP₃ production, this compound effectively dampens the calcium signal required for degranulation.[2] Furthermore, it inhibits the translocation of protein kinase C (PKC) from the cytosol to the cell membrane, another calcium-dependent step in the signaling cascade leading to mediator release.[1][2]

2.3. Leukotriene D4 Receptor Antagonism

In addition to its mast cell stabilizing properties, there is evidence to suggest that Acitazanolast may also act as a leukotriene D4 (LTD4) receptor antagonist. This dual action would contribute to its anti-inflammatory effects by not only preventing the release of leukotrienes but also by blocking their action at their target receptors.

The proposed signaling pathway for this compound's action on mast cells is depicted in the following diagram:

Proposed signaling pathway for this compound in mast cells.

Pharmacodynamics

In vivo studies have demonstrated the efficacy of this compound in animal models of allergic conjunctivitis. Topical administration of this compound eye drops showed a concentration-dependent inhibition of increased vascular permeability in both rat and guinea pig models of allergic conjunctivitis.[4]

Pharmacokinetics

4.1. Absorption and Distribution

In animal studies using radiolabeled this compound in rabbits, topical administration resulted in distribution primarily to the external ocular tissues. The highest concentrations were observed in the conjunctiva (bulbar and palpebral) and eyelids within 5 minutes of administration, and in the cornea after 30 minutes.[5] Levels in the lens, retina, vitreous humor, and optic nerve were below or near the detection limit.[5] In rats, high concentrations were maintained in the conjunctival tissue for an extended period, with levels sufficient to inhibit histamine release for up to 8 hours post-instillation.[1]

4.2. Metabolism

Acitazanolast is the active metabolite of tazanolast, which undergoes rapid hydrolysis of its butyl ester group, likely at the site of absorption, to form acitazanolast.[1]

4.3. Excretion

Due to the low systemic absorption after ophthalmic administration, the excretion profile from this route has not been characterized in humans.

Clinical Efficacy

The clinical development of this compound ophthalmic solution was conducted in Japan for the treatment of allergic conjunctivitis and vernal keratoconjunctivitis.[1]

5.1. Phase III Clinical Trial in Allergic Conjunctivitis

A double-blind comparative study was conducted in 182 patients with allergic conjunctivitis, comparing 0.1% this compound ophthalmic solution with 2% sodium cromoglicate ophthalmic solution.[4] The treatment regimen was 1-2 drops, 4 times daily for 28 days. The final overall improvement rate (rated as "improved" or better) for allergic conjunctivitis was 66.7% (52 out of 78 patients) in the this compound group.[4]

5.2. Long-term Administration

In a long-term study, the efficacy of this compound was confirmed for a duration of 12 weeks and up to 37 weeks, with no reported side effects during the study period.[1]

5.3. Pre-seasonal Administration

A study on the pre-seasonal administration of this compound for seasonal allergic conjunctivitis showed that patients who started treatment before the onset of the pollen season had significantly lower scores for itching, tearing, and conjunctival and palpebral hyperemia compared to those who started treatment after the pollen season began.[7]

Safety and Tolerability

Experimental Protocols

7.1. In Vitro Mast Cell Stabilization Assay

  • Objective: To determine the inhibitory effect of this compound on antigen-induced mediator release from mast cells.

  • Methodology:

    • Cell Source: Peritoneal mast cells are harvested from rats (e.g., Wistar strain).

    • Sensitization: The mast cells are passively sensitized with anti-DNP (dinitrophenyl) IgE antibody.

    • Drug Incubation: Sensitized mast cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • Challenge: Mast cell degranulation is induced by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).

    • Mediator Quantification: The amount of histamine, leukotrienes, and PAF released into the supernatant is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

    • Data Analysis: The concentration of this compound that causes 50% inhibition of mediator release (IC₅₀) is calculated.

7.2. In Vivo Model of Allergic Conjunctivitis

  • Objective: To evaluate the efficacy of topical this compound in an animal model of allergic conjunctivitis.

  • Methodology:

    • Animal Model: Rats or guinea pigs are actively sensitized with an allergen (e.g., ovalbumin).

    • Drug Administration: this compound ophthalmic solution or vehicle is topically administered to the eyes of sensitized animals.

    • Allergen Challenge: Allergic conjunctivitis is induced by challenging the eyes with the same allergen.

    • Efficacy Assessment: The primary endpoint is the measurement of vascular permeability, often assessed by the extravasation of a dye (e.g., Evans blue) into the conjunctival tissue. Clinical signs such as conjunctival hyperemia and chemosis can also be scored.

    • Data Analysis: The inhibitory effect of this compound on the allergic reaction is compared to the vehicle control group.

The following diagram illustrates a general workflow for the in vitro mast cell stabilization assay:

experimental_workflow start Start harvest Harvest Rat Peritoneal Mast Cells start->harvest sensitize Sensitize with Anti-DNP IgE harvest->sensitize incubate Incubate with Acitazanolast or Vehicle sensitize->incubate challenge Challenge with DNP-HSA incubate->challenge supernatant Collect Supernatant challenge->supernatant quantify Quantify Mediators (Histamine, LTs, PAF) supernatant->quantify analyze Calculate IC₅₀ quantify->analyze end End analyze->end

Workflow for in vitro mast cell stabilization assay.

Conclusion

This compound is a potent mast cell stabilizer with a well-defined mechanism of action centered on the inhibition of intracellular calcium signaling. Its topical ophthalmic formulation has demonstrated efficacy and a favorable safety profile in the treatment of allergic conjunctivitis. The minimal systemic absorption contributes to its safety. This comprehensive pharmacological profile supports its use as a valuable therapeutic agent for ocular allergic diseases. Further research could explore its potential in other allergic conditions and further delineate its interactions with various components of the mast cell signaling cascade.

References

Acitazanolast Hydrate for Allergic Rhinitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitazanolast (B1664347) hydrate (B1144303) is an investigational mast cell stabilizer showing promise for the treatment of allergic rhinitis. This document provides a comprehensive technical overview of its mechanism of action, relevant experimental protocols for its evaluation, and a summary of clinical data from related compounds to guide further research and development. While specific clinical data for acitazanolast hydrate in allergic rhinitis is not yet publicly available, this guide leverages data from established mast cell stabilizers to provide a framework for its potential clinical profile and to outline key experimental methodologies for its characterization.

Introduction to this compound and Allergic Rhinitis

Allergic rhinitis is an inflammatory condition of the nasal mucosa triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. It is a global health issue affecting a significant portion of the population and is mediated by an IgE-dependent activation of mast cells.[1] this compound is a mast cell stabilizer currently under investigation for its therapeutic potential in allergic and inflammatory conditions, including allergic rhinitis.[2] Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical event in the allergic cascade.[1]

Mechanism of Action: Mast Cell Stabilization

This compound exerts its anti-allergic effects by stabilizing mast cells, thereby preventing the release of histamine, leukotrienes, prostaglandins, and other inflammatory mediators that cause the symptoms of allergic rhinitis.[1] This stabilization is achieved by inhibiting the influx of calcium ions (Ca2+) into the mast cell, a crucial step for degranulation.[1] By blocking calcium channels, this compound effectively halts the signaling cascade that leads to the release of pro-inflammatory substances.[1]

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

cluster_0 Mast Cell Allergen Allergen IgE IgE Receptor (FcεRI) Allergen->IgE Ca_Channel Calcium Channel IgE->Ca_Channel Activation Acitazanolast Acitazanolast Hydrate Acitazanolast->Ca_Channel Inhibition Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators

Figure 1: Simplified signaling pathway of mast cell degranulation and the inhibitory action of this compound.

Quantitative Data Presentation (Representative Data from Mast Cell Stabilizers)

As clinical trial data for this compound in allergic rhinitis is not yet available, this section presents representative efficacy and safety data from clinical trials of other well-established mast cell stabilizers, cromolyn (B99618) sodium and nedocromil (B1678009) sodium, to provide a benchmark for expected clinical performance.

Table 1: Efficacy of Cromolyn Sodium in Allergic Rhinitis

StudyTreatment GroupPrimary EndpointResultp-value
Handelman et al. (1977)[3]Cromolyn SodiumImprovement in sneezing5 out of 12 patients showed major improvement.Not Reported
Improvement in rhinorrhea4 out of 12 patients showed major improvement.Not Reported
Welsh et al. (1976)[4]Cromolyn Sodium 4%Reduction in symptom scores (runny nose, stuffy nose, sneezing, nose blowing)Significant reduction in symptom scores compared to placebo.< 0.005
Meltzer et al. (2002)[5]Cromolyn Sodium 4%Overall symptom reliefStatistically significantly more effective than placebo in controlling allergy symptoms.0.02
Relief of sneezingStatistically significantly more effective than placebo.0.01
Relief of nasal congestionStatistically significantly more effective than placebo.0.03

Table 2: Efficacy of Nedocromil Sodium in Seasonal Allergic Rhinitis

StudyTreatment GroupPrimary EndpointResultp-value
Bellioni et al. (1988)[6]Nedocromil Sodium 1%Improvement in signs and symptomsHighly significant differences in favor of nedocromil sodium for all signs and symptoms.< 0.001
Creticos et al. (1993)[7]Nedocromil Sodium 1%Reduction in rhinitis symptom summary scoresSignificant improvement within 2 hours compared to placebo.0.016
Corrado et al. (1991)[8]Nedocromil Sodium 1%Relief of rhinitis symptomsMore effective than placebo in relieving symptoms.< 0.05

Table 3: Safety Profile of Cromolyn Sodium and Nedocromil Sodium in Allergic Rhinitis

DrugStudyCommon Adverse Events ReportedNote
Cromolyn SodiumWelsh et al. (1976)[4]Not specified, but noted a significant reduction in antihistamine use.-
Meltzer et al. (2002)[5]Headache, rhinitis.No significant difference in adverse events between cromolyn and placebo.
Nedocromil SodiumBellioni et al. (1988)[6]Well tolerated with no significant effects on laboratory data.-
Creticos et al. (1993)[7]Not specified.-

Experimental Protocols

The following are key experimental protocols relevant to the preclinical and clinical evaluation of this compound for allergic rhinitis.

In Vitro Mast Cell Degranulation Assay

This assay is fundamental to confirming the mast cell stabilizing activity of a compound.

Objective: To quantify the inhibitory effect of this compound on the degranulation of mast cells following IgE-mediated activation.

Methodology:

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a common model for mast cells, are cultured in appropriate media.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Compound Incubation: Sensitized cells are washed and then incubated with varying concentrations of this compound for a specified period.

  • Antigen Challenge: Degranulation is induced by challenging the cells with DNP-BSA (bovine serum albumin).

  • Quantification of Degranulation: The extent of degranulation is measured by quantifying the activity of β-hexosaminidase, an enzyme released from mast cell granules, in the cell supernatant using a colorimetric substrate.

  • Data Analysis: The percentage of inhibition of degranulation by this compound is calculated by comparing the β-hexosaminidase activity in treated wells to that in untreated (control) wells.

A Culture RBL-2H3 Cells B Sensitize with Anti-DNP IgE A->B C Incubate with this compound B->C D Challenge with DNP-BSA C->D E Measure β-hexosaminidase Activity D->E F Calculate % Inhibition E->F

Figure 2: Experimental workflow for the in vitro mast cell degranulation assay.
In Vivo Murine Model of Allergic Rhinitis

This model is used to evaluate the efficacy of a compound in a living organism.

Objective: To assess the ability of this compound to alleviate the symptoms of allergic rhinitis in a mouse model.

Methodology:

  • Sensitization: Mice (e.g., BALB/c strain) are sensitized to an allergen, commonly ovalbumin (OVA), through intraperitoneal injections with an adjuvant like alum.

  • Drug Administration: Following sensitization, mice are treated with this compound or a vehicle control, typically via oral gavage or intranasal administration, for a defined period.

  • Allergen Challenge: Mice are challenged with intranasal administration of the allergen (OVA) to induce an allergic reaction.

  • Symptom Evaluation: The frequency of sneezing and nasal rubbing movements is counted for a specific duration immediately after the allergen challenge.

  • Histological Analysis: Nasal tissues are collected for histological examination to assess inflammatory cell infiltration (e.g., eosinophils).

  • Biomarker Analysis: Levels of inflammatory mediators (e.g., histamine, IgE) in serum or nasal lavage fluid can be measured using ELISA.

A Sensitize Mice (e.g., with OVA) B Administer Acitazanolast Hydrate or Vehicle A->B C Intranasal Allergen Challenge B->C D Evaluate Symptoms (Sneezing, Rubbing) C->D E Collect Samples (Tissue, Serum) D->E F Analyze Inflammation (Histology, Biomarkers) E->F

References

Investigating Acitazanolast Hydrate in Asthma Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast hydrate (B1144303) is an anti-allergic agent identified as a mast cell stabilizer.[1] Its therapeutic potential in allergic conditions such as asthma is predicated on its ability to inhibit the degranulation of mast cells, a critical event in the inflammatory cascade of allergic asthma. This technical guide provides an in-depth overview of the mechanism of action of Acitazanolast hydrate and presents a detailed, representative experimental protocol for its investigation in a murine model of ovalbumin-induced allergic asthma. This guide is intended to serve as a resource for researchers and professionals in the field of respiratory drug development.

Mechanism of Action of this compound

This compound functions as a mast cell stabilizer by preventing the release of histamine (B1213489) and other chemical mediators from mast cells.[2] The primary mechanism of action is believed to be the inhibition of calcium influx into mast cells, a crucial step for their activation and subsequent degranulation.[3]

An active metabolite of Tazanolast (B1682938), identified as WP-871 (3'-(1H-tetrazol-5-yl)oxanilic acid monohydrate), has been shown to dose-dependently inhibit histamine release from rat peritoneal mast cells induced by compound 48/80.[1] Further studies on WP-871 revealed that it effectively inhibits the uptake of ⁴⁵Ca into mast cells and prevents the translocation of protein kinase C from the cytosol to the cell membrane, a key step in the signaling cascade leading to degranulation.[1] WP-871 was also found to inhibit the production of inositol (B14025) trisphosphate without directly affecting phospholipase C.[1] These findings suggest that the primary mechanism by which Acitazanolast's active metabolite stabilizes mast cells is by preventing the increase in intracellular Ca²⁺ concentration, a critical trigger for histamine release.[1]

Signaling Pathway of this compound in Mast Cells

The proposed signaling pathway for this compound's action on mast cells is depicted below. Allergen binding to IgE on the mast cell surface typically triggers a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This compound is hypothesized to interfere with the influx of extracellular calcium, a critical step for mast cell degranulation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Allergen_IgE Allergen-IgE Complex FcεRI FcεRI Receptor Allergen_IgE->FcεRI Binds to PLC Phospholipase C (PLC) FcεRI->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Channel Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Ca_Store Intracellular Ca²⁺ Store IP3->Ca_Store Stimulates release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Store->Ca_Influx Leads to Degranulation Mast Cell Degranulation (Histamine Release) Ca_Influx->Degranulation Triggers PKC->Degranulation Promotes Acitazanolast This compound Acitazanolast->Ca_Channel Inhibits

Proposed signaling pathway of this compound in mast cells.

Experimental Protocols for Investigating this compound in a Murine Asthma Model

While specific in vivo studies detailing the effects of this compound in asthma models are not publicly available, a standard and widely accepted model for evaluating potential anti-asthmatic compounds is the ovalbumin (OVA)-induced allergic asthma model in mice. The following protocol provides a detailed methodology that can be adapted for the investigation of this compound.

Murine Ovalbumin-Induced Allergic Asthma Model

1. Animals:

  • Species: BALB/c mice (female, 6-8 weeks old are commonly used as they develop a robust Th2-type inflammatory response).

  • Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

3. Experimental Groups:

  • Group 1: Control (sensitized and challenged with PBS)

  • Group 2: OVA (sensitized and challenged with OVA, treated with vehicle)

  • Group 3: OVA + this compound (low dose)

  • Group 4: OVA + this compound (high dose)

  • Group 5: OVA + Dexamethasone (positive control)

4. Sensitization and Challenge Protocol:

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. The control group receives i.p. injections of PBS with alum.

  • Challenge: From days 21 to 23, challenge the sensitized mice with aerosolized 1% (w/v) OVA in PBS for 30 minutes daily using a nebulizer. The control group is challenged with aerosolized PBS.

  • Treatment: Administer this compound or vehicle (e.g., by oral gavage) daily, starting one hour before each OVA challenge (Days 21-23). The positive control group receives dexamethasone (e.g., 1 mg/kg, i.p.) one hour before each challenge.

5. Assessment of Airway Hyperresponsiveness (AHR) (Day 24):

  • Anesthetize mice and tracheostomize.

  • Mechanically ventilate the mice.

  • Measure baseline lung resistance and compliance.

  • Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Record lung resistance and compliance at each concentration to determine the provocative concentration of methacholine that causes a 200% increase in lung resistance (PC200).

6. Bronchoalveolar Lavage (BAL) and Cell Analysis (Day 25):

  • After AHR measurement, euthanize the mice.

  • Cannulate the trachea and lavage the lungs with ice-cold PBS (e.g., 3 x 0.5 mL).

  • Centrifuge the bronchoalveolar lavage fluid (BALF) to pellet the cells.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

7. Cytokine Analysis:

  • Use the supernatant from the BALF to measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) using enzyme-linked immunosorbent assay (ELISA) kits.

8. Histological Analysis:

  • After BAL, perfuse the lungs with PBS and then fix with 10% neutral buffered formalin.

  • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.

Experimental Workflow

The following diagram illustrates the key steps in the ovalbumin-induced asthma model for testing this compound.

cluster_protocol Experimental Protocol Workflow Sensitization Sensitization (Days 0 & 14) OVA/Alum i.p. Challenge Aerosol Challenge (Days 21-23) OVA in PBS Sensitization->Challenge AHR Airway Hyperresponsiveness (Day 24) Methacholine Challenge Challenge->AHR Treatment Treatment (Days 21-23) This compound Treatment->Challenge BALF_Histo BALF Collection & Histology (Day 25) AHR->BALF_Histo Analysis Data Analysis - Cell Counts - Cytokines - Histopathology BALF_Histo->Analysis

Workflow for the ovalbumin-induced asthma model.

Quantitative Data Presentation

Due to the absence of publicly available in vivo studies on this compound in asthma models, it is not possible to present quantitative data in tabular format at this time. The experimental protocol provided above outlines the necessary steps to generate such data. Should research be conducted using this or a similar protocol, the following tables would be appropriate for summarizing the findings.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupPC200 (mg/mL)
Control (PBS)
OVA + Vehicle
OVA + Acitazanolast (Low Dose)
OVA + Acitazanolast (High Dose)
OVA + Dexamethasone

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)Macrophages (x10⁴)
Control (PBS)
OVA + Vehicle
OVA + Acitazanolast (Low Dose)
OVA + Acitazanolast (High Dose)
OVA + Dexamethasone

Table 3: Effect of this compound on Th2 Cytokine Levels in BALF

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Control (PBS)
OVA + Vehicle
OVA + Acitazanolast (Low Dose)
OVA + Acitazanolast (High Dose)
OVA + Dexamethasone

Conclusion

This compound holds promise as a therapeutic agent for asthma due to its mechanism as a mast cell stabilizer. The inhibition of calcium influx into mast cells provides a clear rationale for its potential to attenuate the allergic inflammatory cascade. The provided experimental protocol for an ovalbumin-induced murine asthma model offers a robust framework for the in vivo evaluation of this compound's efficacy. Future studies employing such models are necessary to generate the quantitative data required to fully characterize its anti-asthmatic properties and to support its further clinical development.

References

Acitazanolast Hydrate: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical structure, properties, and mechanism of action of the mast cell stabilizer, Acitazanolast hydrate (B1144303).

Introduction

Acitazanolast hydrate is an anti-allergic agent currently investigated for its potential in treating conditions such as allergic rhinitis and asthma.[1] It functions as a mast cell stabilizer, inhibiting the release of histamine (B1213489) and other inflammatory mediators that trigger allergic symptoms. This technical document provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and example experimental protocols relevant to its development.

Chemical Structure and Properties

This compound is the monohydrate form of Acitazanolast. Its chemical identity and key properties are summarized below.

Chemical Structure:

Chemical structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid;hydrate[2]
Synonyms Acitazanolast monohydrate, Zepelin[2]
CAS Number 1184521-48-9[2]
Molecular Formula C₉H₉N₅O₄[2]
Molecular Weight 251.20 g/mol [2]
Solubility Data not available in searched resources.
Melting Point Data not available in searched resources.
pKa Data not available in searched resources.

Mechanism of Action: Mast Cell Stabilization

This compound exerts its anti-allergic effects by stabilizing mast cells, which are key players in the allergic cascade. Upon exposure to an allergen, mast cells degranulate, releasing a flood of inflammatory mediators like histamine. This compound inhibits this degranulation process.

The proposed mechanism involves the inhibition of calcium ion influx into mast cells.[1] An increase in intracellular calcium is a critical trigger for mast cell degranulation. By preventing this calcium surge, this compound effectively blocks the release of histamine and other pro-inflammatory substances, thereby mitigating the symptoms of an allergic reaction.[1]

Below is a diagram illustrating the IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.

MastCellDegranulation cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds to Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Cross-links Signaling_Cascade Signaling Cascade Fc_epsilon_RI->Signaling_Cascade Activates Ca_Channel Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Signaling_Cascade->Ca_Channel Opens Granule Histamine Granule Ca_Influx->Granule Triggers Degranulation Degranulation (Histamine Release) Granule->Degranulation Leads to Acitazanolast Acitazanolast Hydrate Acitazanolast->Ca_Channel Inhibits

Caption: IgE-Mediated Mast Cell Degranulation and Inhibition by this compound.

Experimental Protocols

Example Synthesis of a Tetrazole-Containing Compound

The synthesis of tetrazole-containing compounds often involves the cyclization of a nitrile with an azide (B81097) source. A general, hypothetical multi-step synthesis for a compound structurally related to Acitazanolast is outlined below.

Disclaimer: This is a hypothetical synthesis and has not been validated for Acitazanolast.

Step 1: Synthesis of 3-cyanobenzoyl chloride

  • To a solution of 3-cyanobenzoic acid in thionyl chloride, add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain 3-cyanobenzoyl chloride.

Step 2: Synthesis of N-(3-cyanophenyl)oxamic acid

  • Dissolve 3-aminobenzonitrile (B145674) in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0°C and add oxalyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by recrystallization to yield N-(3-cyanophenyl)oxamic acid.

Step 3: Synthesis of Acitazanolast from N-(3-cyanophenyl)oxamic acid

  • Dissolve N-(3-cyanophenyl)oxamic acid in a suitable solvent such as DMF.

  • Add sodium azide and ammonium (B1175870) chloride.

  • Heat the reaction mixture at 120°C for 24 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter and wash the solid with water to obtain Acitazanolast.

Step 4: Formation of this compound

  • Dissolve the synthesized Acitazanolast in a minimal amount of hot water.

  • Allow the solution to cool slowly to room temperature.

  • Collect the resulting crystals by filtration and dry under vacuum to obtain this compound.

Example RP-HPLC Method for Quantification

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for determining the purity and concentration of this compound in bulk drug substance and pharmaceutical formulations. The following is a representative RP-HPLC method.

Disclaimer: This is a generic RP-HPLC method and would require optimization and validation for this compound.

Table 2: Example RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation Parameters: The method would need to be validated according to ICH guidelines, assessing parameters such as:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

HPLCanalysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Concentration (vs. Standard Curve) Integrate->Quantify ClinicalTrialWorkflow cluster_planning Trial Planning & Setup cluster_execution Trial Execution cluster_closure Trial Closure & Analysis Protocol Develop Phase III Protocol Ethics Obtain IRB/Ethics Committee Approval Protocol->Ethics Sites Select & Initiate Clinical Sites Ethics->Sites Screening Patient Screening & Enrollment (Inclusion/Exclusion Criteria) Sites->Screening Randomization Randomize Patients (Acitazanolast vs. Placebo) Screening->Randomization Treatment Administer Investigational Product (Double-Blind) Randomization->Treatment FollowUp Patient Follow-up Visits (Efficacy & Safety Assessments) Treatment->FollowUp DB_Lock Database Lock FollowUp->DB_Lock Analysis Statistical Analysis of Endpoints DB_Lock->Analysis Report Generate Clinical Study Report Analysis->Report Submission Submit to Regulatory Authorities Report->Submission

References

Acitazanolast hydrate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acitazanolast hydrate (B1144303), a compound of interest in pharmaceutical research and development. This document collates critical chemical and physical data, and will delve into its mechanism of action and relevant experimental data to support further investigation and application.

Core Chemical and Physical Properties

Acitazanolast is an anti-allergic agent and a leukotriene D4 antagonist.[1] For clarity in research and documentation, it is crucial to distinguish between the anhydrous form and its hydrate.

PropertyAcitazanolast (Anhydrous)Acitazanolast Hydrate
CAS Number 114607-46-4[1][2]1184521-48-9[3][4]
Molecular Formula C9H7N5O3[1]C9H7N5O3 · H2O[5]
Molecular Weight 233.18 g/mol [1][4]251.20 g/mol [3][5]
Synonyms 3'-(1H-TETRAZOL-5-YL)OXANILIC ACIDZepelin[3][5]
UNII 99Y8VJ356GU6SU9ZSU4K[3]

Experimental Protocols & Signaling Pathways

Further investigation into the experimental methodologies and the specific signaling pathways modulated by this compound is ongoing. This section will be populated with detailed protocols and visual diagrams as data becomes available through continued research.

To illustrate the logical flow of a typical drug discovery and analysis pipeline, the following diagram is provided.

DrugDiscoveryWorkflow cluster_Discovery Discovery & Screening cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials TargetID Target Identification AssayDev Assay Development TargetID->AssayDev HTS High-Throughput Screening AssayDev->HTS HitID Hit Identification HTS->HitID LeadOpt Lead Optimization HitID->LeadOpt InVitro In Vitro Toxicology LeadOpt->InVitro InVivo In Vivo Efficacy LeadOpt->InVivo PhaseI Phase I InVivo->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Caption: A generalized workflow for drug discovery and development.

Further updates to this guide will include specific signaling pathway diagrams for this compound, detailing its mechanism of action at a molecular level, and comprehensive experimental protocols derived from peer-reviewed literature.

References

Early-Phase Research on Acitazanolast Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast hydrate (B1144303), also known by its trade name Zepelin® in Japan, is a mast cell stabilizer developed for the treatment of allergic inflammatory conditions.[1][2] It is the active metabolite of Tazanolast, an oral anti-allergic drug.[1] Acitazanolast hydrate has been approved in Japan as an ophthalmic solution for the treatment of allergic conjunctivitis.[3][4] This technical guide provides an in-depth overview of the early-phase research on this compound, focusing on its pharmacological properties, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its anti-allergic effects primarily by inhibiting the degranulation of mast cells, a critical event in the type I hypersensitivity reaction.[1][5][6] The proposed mechanism of action involves the following key steps:

  • Inhibition of Calcium Influx: Upon allergen binding to IgE receptors on the mast cell surface, a signaling cascade is initiated, leading to an influx of extracellular calcium ions. This increase in intracellular calcium is a crucial trigger for mast cell degranulation. This compound is believed to block calcium channels, thereby preventing this influx.[5][6]

  • Suppression of Phosphatidylinositol Turnover: this compound has been shown to inhibit the turnover of phosphatidylinositol in the mast cell membrane, a key step in the signaling pathway that leads to the release of intracellular calcium stores and the activation of protein kinase C.[1]

  • Inhibition of Mediator Release: By stabilizing mast cells, this compound effectively prevents the release of a variety of pro-inflammatory mediators, including histamine, leukotrienes (LTD4, LTB4), and platelet-activating factor (PAF).[1] Notably, in preclinical studies, it has demonstrated a more potent inhibitory effect on the release of leukotrienes and PAF compared to other mast cell stabilizers like sodium cromoglicate (DSCG), tranilast, and ketotifen.[1]

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Allergen Allergen IgE IgE Receptor Allergen->IgE Binds to PLC Phospholipase C (PLC) IgE->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Degranulation Degranulation (Mediator Release) Ca_ER->Degranulation Leads to PKC->Degranulation Contributes to Ca_Influx->Degranulation Triggers Acitazanolast Acitazanolast Hydrate Acitazanolast->PIP2 Inhibits Turnover Acitazanolast->Ca_Channel

Caption: Signaling pathway of mast cell degranulation and points of inhibition by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy in Experimental Allergic Conjunctivitis (Guinea Pig Model)

ConcentrationInhibition of Pigment LeakageStatistical Significance
0.03%Concentration-dependent-
0.1%Concentration-dependent-
0.3%Significant Inhibitionp < 0.01 (vs. control)
1%Significant Inhibitionp < 0.01 (vs. control)

Data sourced from the Zepelin® ophthalmic solution interview form.[4]

Table 2: In Vitro Inhibition of Mediator Release

MediatorCell TypePotency Comparison
HistamineRat Peritoneal Mast CellsConcentration-dependent inhibition
Leukotrienes (LTD4, LTB4)Rat Peritoneal Mast Cells, Guinea Pig Lung SlicesMore potent than DSCG, tranilast, and ketotifen
Platelet-Activating Factor (PAF)Rat Peritoneal Mast Cells, Guinea Pig Lung SlicesMore potent than DSCG, tranilast, and ketotifen

Data sourced from the Zepelin® ophthalmic solution interview form.[1]

Quantitative Clinical Data

The following tables present the key findings from clinical trials of this compound ophthalmic solution.

Table 3: Phase III Clinical Trial Results in Allergic Conjunctivitis (Japan)

Treatment GroupNumber of Patients (n)Final Overall Improvement Rate ("Improved" or better)
This compound 0.1%7866.7%
Sodium Cromoglicate 2%8953.9%

Data from a double-blind comparative study over 28 days.[7]

Table 4: Summary of Clinical Efficacy in Allergic Conjunctivitis (Phase II & III)

Number of Patients (n)Overall Improvement Rate ("Improved" or better)
21069.0%

Data sourced from the Zepelin® ophthalmic solution PMDA review.[1]

Table 5: Human Pharmacokinetics (Ophthalmic Administration)

Number of Subjects (n)DosePlasma Concentration at 30 min post-dose
6 (Healthy Adult Males)0.01%, 0.1%, or 1.0% solution, 2 drops, 4 times/dayBelow detection limit (0.02 µg/mL)

Data from a short-term and a 7-day repeated instillation study.[3][8]

Table 6: Ocular Distribution in Rabbits (0.11% ¹⁴C-labeled this compound)

TissueTime to Maximum Concentration (Tmax)
Conjunctiva (bulbar and palpebral)5 minutes
Eyelids5 minutes
Cornea30 minutes

Data sourced from the Zepelin® ophthalmic solution package insert.[3][7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the early-phase research of this compound. These protocols are based on standard pharmacological assays and the information available from regulatory documents.

Experimental Workflow: Preclinical Evaluation

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials mast_cell_degranulation Mast Cell Degranulation Assay calcium_influx Calcium Influx Assay mast_cell_degranulation->calcium_influx Investigate Mechanism allergic_conjunctivitis_model Allergic Conjunctivitis Model (Guinea Pig) calcium_influx->allergic_conjunctivitis_model Confirm In Vivo Relevance phase2_3 Phase II/III (Efficacy & Safety in Patients) allergic_conjunctivitis_model->phase2_3 Inform Efficacy Trials ocular_distribution Ocular Distribution Study (Rabbit) pharmacokinetics Pharmacokinetics Study (Animal) ocular_distribution->pharmacokinetics Characterize Disposition phase1 Phase I (Safety & PK in Humans) pharmacokinetics->phase1 Guide Human Dosing phase1->phase2_3 Establish Safety

Caption: Logical workflow for the preclinical and early-phase clinical evaluation of this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)
  • Principle: This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, which serves as an indicator of degranulation. The inhibitory effect of this compound on this process is measured.

  • Methodology:

    • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured in appropriate media.

    • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

    • Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).

    • Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA). A positive control (e.g., a calcium ionophore like A23187) and a negative control (unstimulated cells) are included.

    • Quantification: After incubation, the cell supernatant is collected. The activity of β-hexosaminidase in the supernatant is determined by measuring the cleavage of a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) spectrophotometrically.

    • Data Analysis: The percentage of inhibition of β-hexosaminidase release by this compound is calculated relative to the stimulated control.

Calcium Influx Assay
  • Principle: This assay measures the change in intracellular calcium concentration in mast cells upon stimulation. A fluorescent calcium indicator dye is used, and the effect of this compound on the stimulus-induced calcium influx is quantified.

  • Methodology:

    • Cell Preparation: RBL-2H3 cells are harvested and suspended in a buffer.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in the dark.

    • Treatment: The dye-loaded cells are washed and then incubated with different concentrations of this compound or vehicle.

    • Measurement: The cell suspension is placed in a fluorometer or a fluorescence plate reader. A baseline fluorescence reading is taken.

    • Stimulation: A stimulating agent (e.g., DNP-HSA for sensitized cells, or a calcium ionophore) is added to trigger calcium influx.

    • Data Acquisition: The change in fluorescence intensity over time is recorded. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different emission or excitation wavelengths is calculated to determine the intracellular calcium concentration.

    • Data Analysis: The inhibition of the calcium response by this compound is determined by comparing the peak fluorescence change in treated cells to that in control cells.

Conclusion

The early-phase research on this compound has established its role as a potent mast cell stabilizer with a clear mechanism of action involving the inhibition of calcium influx and downstream signaling pathways in mast cells. Preclinical studies have demonstrated its efficacy in animal models of allergic conjunctivitis and its superiority over some existing anti-allergic agents in inhibiting the release of key inflammatory mediators in vitro. Early-phase clinical data from ophthalmic administration in humans have shown a favorable safety profile with negligible systemic absorption and significant efficacy in treating allergic conjunctivitis. This body of research has provided a strong foundation for its clinical development and subsequent approval for therapeutic use in Japan. Further research could explore its potential in other allergic conditions and the long-term effects of its modulation of the allergic inflammatory cascade.

References

Methodological & Application

Application Notes and Protocols: Acitazanolast Hydrate's Inhibitory Effect on Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a variety of pro-inflammatory mediators stored in their granules, a process known as degranulation.[1] Acitazanolast hydrate (B1144303) is a mast cell stabilizer that inhibits the release of these mediators.[2] Its mechanism of action involves preventing the increase of intracellular calcium concentration, a crucial step in the signaling cascade leading to histamine (B1213489) release and other degranulation events.[2][3] These application notes provide a detailed protocol for an in vitro mast cell degranulation assay to quantify the inhibitory effect of Acitazanolast hydrate. The assay measures the release of the granular enzyme β-hexosaminidase from the rat basophilic leukemia cell line (RBL-2H3), a widely used model for studying mast cell degranulation.[4][5][6]

Data Presentation

The inhibitory activity of this compound on mast cell degranulation is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data on the dose-dependent inhibition of β-hexosaminidase release by this compound in Compound 48/80-stimulated RBL-2H3 cells.

This compound Concentration (µM)% Inhibition of β-Hexosaminidase Release (Mean ± SD)
0 (Vehicle Control)0 ± 2.5
0.115.3 ± 3.1
148.7 ± 4.5
1085.2 ± 5.2
5095.8 ± 3.8
10098.1 ± 2.9
IC50 (µM) ~1.05

Experimental Protocols

In Vitro Mast Cell Degranulation Assay using RBL-2H3 Cells (β-Hexosaminidase Release)

This protocol details the methodology for assessing the inhibitory effect of this compound on Compound 48/80-induced degranulation in RBL-2H3 cells by measuring β-hexosaminidase release.

Materials:

  • RBL-2H3 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Compound 48/80 (degranulation inducer)[7]

  • Tyrode's buffer (or HEPES buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)[4]

  • Triton X-100 (for cell lysis)

  • 96-well cell culture plates

  • Microplate reader (405 nm absorbance)

Procedure:

  • Cell Culture:

    • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells every 2-3 days to maintain sub-confluent cultures.

  • Cell Seeding:

    • Harvest RBL-2H3 cells using trypsin and resuspend them in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL per well).

    • Incubate the plate overnight at 37°C to allow for cell adherence.

  • Compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Tyrode's buffer.

    • Wash the adherent RBL-2H3 cells twice with pre-warmed Tyrode's buffer.

    • Add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (buffer with the same concentration of solvent).

    • Incubate the plate at 37°C for 30 minutes.

  • Induction of Degranulation:

    • Prepare a solution of Compound 48/80 in Tyrode's buffer (a typical final concentration is 10 µg/mL).

    • Add 25 µL of the Compound 48/80 solution to each well, except for the negative control (unstimulated cells) and total release wells.

    • Incubate the plate at 37°C for 30 minutes.[8]

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate. This supernatant contains the released β-hexosaminidase.

  • Total β-Hexosaminidase (Cell Lysis):

    • To the remaining cells in the original plate (for total release determination), add 150 µL of 0.5% Triton X-100 in Tyrode's buffer to lyse the cells.

    • Pipette up and down to ensure complete lysis.

    • Collect 50 µL of the cell lysate.

  • β-Hexosaminidase Assay:

    • Add 50 µL of the PNAG substrate solution to each well of the supernatant plate and to a new plate containing the cell lysates.

    • Incubate both plates at 37°C for 60-90 minutes.[3][8]

    • Stop the enzymatic reaction by adding 200 µL of the stop solution to each well.[4]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Degranulation Inhibition:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

      • % Degranulation = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100

    • Calculate the percentage of inhibition for each concentration of this compound:

      • % Inhibition = [1 - (% Degranulation with Inhibitor / % Degranulation of Stimulated Control)] x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay β-Hexosaminidase Assay cluster_analysis Data Analysis culture 1. Culture RBL-2H3 Cells seed 2. Seed Cells in 96-well Plate culture->seed wash 3. Wash Cells seed->wash add_acita 4. Add this compound wash->add_acita incubate1 5. Incubate (30 min) add_acita->incubate1 add_c4880 6. Add Compound 48/80 incubate1->add_c4880 incubate2 7. Incubate (30 min) add_c4880->incubate2 centrifuge 8. Centrifuge Plate incubate2->centrifuge collect_sup 9. Collect Supernatant centrifuge->collect_sup lyse 10. Lyse Remaining Cells (Total Release) centrifuge->lyse add_pnag 11. Add PNAG Substrate collect_sup->add_pnag lyse->add_pnag incubate3 12. Incubate (60-90 min) add_pnag->incubate3 add_stop 13. Add Stop Solution incubate3->add_stop read_abs 14. Read Absorbance (405 nm) add_stop->read_abs calculate 15. Calculate % Inhibition read_abs->calculate

Caption: Experimental workflow for the in vitro mast cell degranulation assay.

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

signaling_pathway cluster_activation Mast Cell Activation cluster_inhibition Inhibition cluster_degranulation Degranulation stimulus Stimulus (e.g., Compound 48/80) gpcrs G-Protein Coupled Receptors stimulus->gpcrs plc Phospholipase C (PLC) Activation gpcrs->plc ip3 IP3 Production plc->ip3 er Endoplasmic Reticulum ip3->er ca_release Ca²⁺ Release from ER er->ca_release ca_influx Ca²⁺ Influx from Extracellular Space ca_release->ca_influx degranulation Degranulation (Release of Histamine, β-Hexosaminidase) ca_influx->degranulation acitazanolast Acitazanolast Hydrate acitazanolast->ca_influx Inhibits

Caption: Simplified signaling pathway of mast cell degranulation and the inhibitory action of this compound.

References

Application Notes and Protocols for Evaluating Acitazanolast Hydrate in Animal Models of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast hydrate (B1144303) is an anti-allergic agent characterized primarily as a mast cell stabilizer.[1] Its mechanism of action involves the inhibition of mast cell degranulation, a critical event in the cascade of allergic reactions. By preventing the release of histamine, leukotrienes, prostaglandins, and other pro-inflammatory mediators from mast cells, Acitazanolast hydrate is positioned as a promising therapeutic candidate for allergic conditions such as allergic rhinitis.[1][2] Furthermore, preclinical evidence suggests that this compound may also modulate the immune response by inhibiting the activation of eosinophils and downregulating the expression of cell adhesion molecules, thereby reducing the overall inflammatory response.[1]

These application notes provide detailed protocols for inducing allergic rhinitis in murine models and for evaluating the therapeutic efficacy of this compound. The protocols and methodologies are based on established and widely used models in preclinical research.

Mechanism of Action of this compound in Allergic Rhinitis

This compound exerts its anti-allergic effects through a multi-faceted approach targeting key pathways in the allergic inflammatory cascade. Its primary mechanism is the stabilization of mast cells, which is achieved by inhibiting the influx of calcium ions (Ca2+) into the mast cell cytoplasm.[1][2][3] This action prevents the degranulation of mast cells and the subsequent release of a variety of inflammatory mediators.

Allergic_Rhinitis_Signaling_Pathway cluster_0 Early Phase Reaction cluster_1 Late Phase Reaction Allergen Allergen (e.g., OVA) IgE IgE Antibody Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates Degranulation Degranulation MastCell->Degranulation Leads to Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes, Prostaglandins) Degranulation->Mediators Symptoms1 Early Phase Symptoms (Sneezing, Nasal Rubbing, Rhinorrhea) Mediators->Symptoms1 CellAdhesion Upregulation of Cell Adhesion Molecules Mediators->CellAdhesion EosinophilRecruitment Recruitment & Activation of Eosinophils & other Inflammatory Cells CellAdhesion->EosinophilRecruitment Cytokines Release of Cytokines (IL-4, IL-5, IL-13) EosinophilRecruitment->Cytokines Symptoms2 Late Phase Symptoms (Nasal Congestion, Chronic Inflammation) Cytokines->Symptoms2 Acitazanolast This compound Acitazanolast->EosinophilRecruitment Inhibits CaInflux Ca2+ Influx Inhibition Acitazanolast->CaInflux CaInflux->MastCell Inhibits

Caption: Signaling pathway of allergic rhinitis and the points of intervention for this compound.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice

This protocol describes the induction of an allergic rhinitis model in BALB/c mice using ovalbumin (OVA) as the allergen. BALB/c mice are commonly used as they are a Th2-biased strain, which is relevant for studying allergic responses.[4]

Materials:

  • Animals: 6-8 week old female BALB/c mice.

  • Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich or equivalent).

  • Adjuvant: Aluminum hydroxide (B78521) (Al(OH)₃) gel (e.g., Imject™ Alum).

  • Vehicle: Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4.

  • Test Compound: this compound, dissolved/suspended in an appropriate vehicle.

  • Anesthetics: Ketamine/xylazine cocktail or isoflurane.

Experimental Workflow:

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Evaluation Phase Day0 Day 0: IP Injection (OVA + Alum) Day7 Day 7: IP Injection (OVA + Alum) Day14 Day 14: IP Injection (OVA + Alum) Day21_27 Days 21-27: Daily Intranasal Challenge (OVA) & Treatment with this compound Day14->Day21_27 Day28 Day 28: Final Challenge & Symptom Scoring Day21_27->Day28 PostDay28 Post-Day 28: Sample Collection (Nasal Lavage Fluid, Blood, Tissue) Day28->PostDay28

Caption: Experimental workflow for the OVA-induced allergic rhinitis model and evaluation of this compound.

Procedure:

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA and 2 mg of aluminum hydroxide in PBS.[5]

    • The control group should receive i.p. injections of PBS with aluminum hydroxide only.

  • Challenge and Treatment:

    • From day 21 to day 27, challenge the sensitized mice daily via intranasal (i.n.) administration of 10 µL of 1% OVA solution in PBS (5 µL per nostril) under light anesthesia.[6]

    • Administer this compound (at various doses) or the vehicle control to the respective treatment groups, typically 30-60 minutes prior to the OVA challenge. The route of administration for this compound (e.g., oral gavage, i.p., or i.n.) should be selected based on the intended clinical application.

  • Evaluation of Allergic Symptoms:

    • On day 28, following the final OVA challenge, observe each mouse individually for 15-20 minutes.

    • Count the number of sneezes and the frequency of nasal rubbing movements.[1][5] A higher count indicates a more severe allergic response.

  • Sample Collection:

    • Within 24 hours after the final symptom evaluation, collect samples for further analysis.

    • Nasal Lavage Fluid (NLF): Anesthetize the mice, and perform a nasal lavage by flushing the nasal cavity with a known volume of PBS (e.g., 1 mL).[7] Centrifuge the collected fluid to separate the supernatant from the cell pellet.

    • Blood: Collect blood via cardiac puncture for serum preparation.

    • Nasal Tissue: Euthanize the mice and collect the nasal tissue for histological analysis.

Endpoint Analysis:

  • Cell Counts in NLF: Resuspend the cell pellet from the NLF and perform a total and differential cell count (eosinophils, neutrophils, lymphocytes) using a hemocytometer and cytospin preparations stained with a Wright-Giemsa stain.[8]

  • Mediator Analysis in NLF and Serum:

    • Use ELISA kits to measure the levels of total and OVA-specific IgE in the serum.

    • Measure the concentrations of histamine, leukotriene C4 (LTC4), and prostaglandin (B15479496) D2 (PGD2) in the NLF supernatant using ELISA or other appropriate immunoassays.[5]

  • Cytokine Profile:

    • Analyze the levels of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant cytokines in the NLF supernatant or from cultured splenocytes using cytokine bead arrays or ELISA.[9][10]

  • Histopathology:

    • Fix the nasal tissue in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experiments. Due to the lack of publicly available preclinical data for this compound in allergic rhinitis animal models, these tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: Effect of this compound on Nasal Symptoms

Treatment GroupDose (mg/kg)Number of Sneezes (counts/15 min)Nasal Rubbing Frequency (counts/15 min)
Control (Non-sensitized) -Expected low valueExpected low value
Vehicle (Sensitized) -Expected high valueExpected high value
This compound LowExpected dose-dependent reductionExpected dose-dependent reduction
This compound MediumExpected dose-dependent reductionExpected dose-dependent reduction
This compound HighExpected dose-dependent reductionExpected dose-dependent reduction
Positive Control (e.g., Dexamethasone) Standard doseExpected significant reductionExpected significant reduction

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Nasal Lavage Fluid (NLF)

Treatment GroupDose (mg/kg)Total Cells (x10⁴/mL)Eosinophils (x10⁴/mL)Neutrophils (x10⁴/mL)
Control (Non-sensitized) -Expected low valueExpected low valueExpected low value
Vehicle (Sensitized) -Expected high valueExpected high valueExpected elevated value
This compound LowExpected dose-dependent reductionExpected dose-dependent reductionExpected reduction
This compound MediumExpected dose-dependent reductionExpected dose-dependent reductionExpected reduction
This compound HighExpected dose-dependent reductionExpected dose-dependent reductionExpected reduction
Positive Control (e.g., Dexamethasone) Standard doseExpected significant reductionExpected significant reductionExpected significant reduction

Table 3: Effect of this compound on Inflammatory Mediators

Treatment GroupDose (mg/kg)Serum OVA-specific IgE (ng/mL)NLF Histamine (ng/mL)NLF Leukotriene C4 (pg/mL)NLF IL-4 (pg/mL)NLF IL-5 (pg/mL)
Control (Non-sensitized) -Expected low valueExpected low valueExpected low valueExpected low valueExpected low value
Vehicle (Sensitized) -Expected high valueExpected high valueExpected high valueExpected high valueExpected high value
This compound LowExpected reductionExpected dose-dependent reductionExpected dose-dependent reductionExpected reductionExpected reduction
This compound MediumExpected reductionExpected dose-dependent reductionExpected dose-dependent reductionExpected reductionExpected reduction
This compound HighExpected reductionExpected dose-dependent reductionExpected dose-dependent reductionExpected reductionExpected reduction
Positive Control (e.g., Dexamethasone) Standard doseExpected significant reductionExpected significant reductionExpected significant reductionExpected significant reductionExpected significant reduction

Conclusion

The provided protocols and data presentation templates offer a comprehensive framework for the preclinical evaluation of this compound in animal models of allergic rhinitis. By employing these standardized methods, researchers can generate robust and reproducible data to assess the therapeutic potential of this novel mast cell stabilizer. The successful demonstration of efficacy in these models would provide a strong rationale for further clinical development of this compound for the treatment of allergic rhinitis.

References

HPLC method for Acitazanolast hydrate quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Acitazanolast Hydrate (B1144303) by HPLC

Introduction

Acitazanolast is an anti-allergic drug, and its hydrate form is often used in pharmaceutical formulations. Accurate and precise quantification of Acitazanolast hydrate is crucial for quality control and stability testing. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in bulk drug substance and pharmaceutical formulations. The method is based on reverse-phase chromatography with UV detection, a common and robust technique for the analysis of pharmaceutical compounds.[1][2][3]

Principle

The method separates Acitazanolast from its potential impurities and degradation products on a C18 reverse-phase column. The separation is achieved using a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier (acetonitrile). The quantification is performed by comparing the peak area of Acitazanolast in the sample solution to the peak area of a known concentration of Acitazanolast reference standard. The detection is carried out using a UV-Vis detector at a wavelength where Acitazanolast exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm, nylon or PTFE.

Reagents and Chemicals
  • This compound Reference Standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

  • Orthophosphoric Acid: Analytical grade.

  • Water: HPLC grade or purified water.

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

  • Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (50 µg/mL): Accurately weigh a portion of the sample (e.g., powder for formulation) equivalent to about 25 mg of this compound and transfer it to a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with diluent. Mix well. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 15 minutes

Data Presentation

The following tables present the expected performance characteristics of this HPLC method.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20006500
%RSD of Peak Areas (n=6) ≤ 1.0%0.5%
Method Validation Summary
ParameterConcentration Range (µg/mL)Result
Linearity 10 - 100Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 25, 50, 7598.0% - 102.0%
Precision (%RSD)
- Repeatability50 (n=6)< 1.0%
- Intermediate Precision50 (n=6)< 2.0%
Limit of Detection (LOD) -0.5 µg/mL
Limit of Quantification (LOQ) -1.5 µg/mL

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of this compound using the described HPLC method.

HPLC_Workflow prep Preparation of Solutions std_prep Standard Solution Preparation prep->std_prep smp_prep Sample Solution Preparation prep->smp_prep injection Injection of Samples and Standards std_prep->injection smp_prep->injection hplc_system HPLC System Preparation (Equilibration) hplc_system->injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) injection->chromatography detection UV Detection (245 nm) chromatography->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis data_acq->analysis peak_int Peak Integration and Identification analysis->peak_int quant Quantification (Comparison to Standard) analysis->quant report Reporting of Results peak_int->report quant->report

Caption: Workflow for this compound Quantification by HPLC.

References

Application Notes and Protocols for Acitazanolast Hydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast hydrate (B1144303) is a mast cell stabilizer with anti-allergic and anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of mast cell degranulation, a process central to the allergic response.[1] By preventing the release of histamine (B1213489) and other inflammatory mediators, Acitazanolast hydrate mitigates allergic symptoms.[1] Furthermore, it is understood to modulate intracellular calcium levels, which are crucial for mast cell activation.[1] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with relevant technical data and experimental workflows.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₉H₉N₅O₄PubChem[2]
Molecular Weight 251.20 g/mol PubChem[2]
Synonyms Zepelin, WP-871PubChem, KEGG DRUG[3][4]
CAS Number 1184521-48-9PubChem[2]

Preparation of this compound Stock Solution

The preparation of a concentrated stock solution is a standard and recommended practice in cell culture to ensure accuracy, reduce the chance of error, and maintain stability.[5][6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Analytical balance

Protocol:

  • Determine the Desired Stock Concentration: A common practice is to prepare a stock solution at a concentration 10 to 100 times higher than the final working concentration, depending on the compound's solubility.[5] For initial experiments, a 10 mM stock solution in DMSO is recommended.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment.

    • Calculation for a 10 mM stock solution (1 mL):

      • Molecular Weight (MW) = 251.20 g/mol

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x MW x V = 0.010 mol/L x 251.20 g/mol x 0.001 L = 0.002512 g = 2.512 mg

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (in this case, 1 mL) to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution if necessary.

  • Sterilization: To ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the solution is not prepared in a sterile hood.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is expected to be stable for several months.

Note on Solvent Choice: DMSO is a common solvent for dissolving organic compounds for cell culture applications.[7] However, it is crucial to consider the potential toxicity of the solvent on the specific cell line being used.[8] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize cytotoxic effects.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the effects of this compound on various cell types.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on a chosen cell line.

Workflow:

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24 hours seed->incubate1 prepare Prepare serial dilutions of this compound treat Treat cells with different concentrations prepare->treat incubate2 Incubate for 24-72 hours treat->incubate2 mtt Add MTT reagent incubate3 Incubate for 2-4 hours mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Workflow for MTT Cell Viability Assay.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the ability of this compound to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation.

Workflow:

cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement seed Seed mast cells (e.g., RBL-2H3) in a 24-well plate sensitize Sensitize with IgE overnight seed->sensitize wash Wash cells to remove unbound IgE pretreat Pre-treat with this compound wash->pretreat stimulate Stimulate with antigen (e.g., DNP-HSA) pretreat->stimulate collect Collect supernatant assay Measure β-hexosaminidase activity in supernatant and lysate collect->assay lyse Lyse remaining cells lyse->assay calculate Calculate percent release assay->calculate

Workflow for Mast Cell Degranulation Assay.

Signaling Pathway

This compound primarily acts as a mast cell stabilizer. Its mechanism involves the inhibition of signaling pathways that lead to degranulation.

cluster_pathway Mast Cell Degranulation Pathway cluster_inhibition Inhibition by this compound Antigen Antigen FcεRI FcεRI Receptor Antigen->FcεRI IgE IgE IgE->FcεRI Ca_influx Calcium Influx FcεRI->Ca_influx Activation Acitazanolast Acitazanolast hydrate Acitazanolast->Ca_influx Inhibits Degranulation Degranulation (Histamine Release) Ca_influx->Degranulation

Simplified signaling pathway of mast cell degranulation and inhibition by this compound.

Conclusion

These application notes provide a foundational guide for the preparation and use of this compound in a cell culture setting. Adherence to these protocols will facilitate accurate and reproducible investigations into the biological effects of this compound. Researchers should always optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for Acitazanolast Hydrate Administration in Mouse Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific studies detailing the administration of acitazanolast (B1664347) hydrate (B1144303) in mouse models of asthma are not publicly available. Therefore, these application notes and protocols are based on the established mechanism of action of acitazanolast hydrate and a detailed experimental protocol for a functionally similar anti-inflammatory compound, 1'-acetoxychavicol acetate (B1210297) (ACA), in an ovalbumin-induced mouse model of asthma. Researchers should adapt these protocols based on the specific properties of this compound.

Introduction to this compound

This compound is a mast cell stabilizer.[1] Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical process in the allergic response. By preventing the release of histamine (B1213489) and other pro-inflammatory mediators from mast cells, this compound can potentially mitigate allergic symptoms and inflammation associated with conditions like asthma.[1] Furthermore, it has been suggested that this compound can inhibit the production of cytokines, which are key signaling proteins in immune responses.[1]

Mouse Model of Ovalbumin (OVA)-Induced Allergic Asthma

The most common method to induce an allergic asthma phenotype in mice is through sensitization and subsequent challenge with an allergen, such as ovalbumin (OVA).[2][3][4] This model mimics key features of human asthma, including airway inflammation characterized by the infiltration of eosinophils, increased mucus production, and airway hyperresponsiveness (AHR).[4]

Experimental Protocols

The following protocols are adapted from a study by Seo et al. (2013) on the effects of 1'-acetoxychavicol acetate (ACA) in an OVA-induced mouse model of asthma.[5][6][7] These can serve as a template for evaluating the efficacy of this compound.

  • Species: Mouse

  • Strain: BALB/c (commonly used for their robust Th2-biased immune response)[3]

  • Age: 6-8 weeks

  • Sex: Female

  • Housing: Specific pathogen-free (SPF) conditions with ad libitum access to food and water.

  • Sensitization:

    • On days 0 and 14, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL sterile saline.[6]

  • Challenge:

    • From days 21 to 25, challenge the sensitized mice by inhalation of 1% OVA in saline for 30 minutes daily using an ultrasonic nebulizer.[6]

  • Route of Administration: Oral gavage is a common route for systemic drug delivery.

  • Dosing Regimen: Based on the ACA study, a suggested starting point could be daily administration of this compound at varying doses (e.g., 10, 25, 50 mg/kg) for the duration of the OVA challenge (days 21-25).[6] A vehicle control group (receiving only the vehicle used to dissolve this compound) and a positive control group (e.g., dexamethasone (B1670325) at 2 mg/kg) should be included.[6]

  • Bronchoalveolar Lavage (BAL):

    • 24 hours after the final OVA challenge, euthanize the mice.

    • Expose the trachea and cannulate it.

    • Lavage the lungs with ice-cold phosphate-buffered saline (PBS) (e.g., 2 x 0.5 mL).

    • Collect the bronchoalveolar lavage fluid (BALF).

    • Centrifuge the BALF to separate the supernatant (for cytokine and IgE analysis) from the cell pellet.

    • Resuspend the cell pellet and perform total and differential cell counts (e.g., eosinophils, lymphocytes, neutrophils, macrophages) using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).

  • Total IgE levels in the BALF supernatant can be measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • After BAL, perfuse the lungs with PBS and fix them in 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin, section, and stain with:

    • Hematoxylin and Eosin (H&E): To assess inflammatory cell infiltration and general lung morphology.[5][8]

    • Periodic acid-Schiff (PAS): To visualize goblet cell hyperplasia and mucus production.[5][8]

  • The levels of Th1 and Th2 cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ, IL-12) in the BALF supernatant or lung homogenates can be quantified using ELISA or multiplex bead-based assays.

Data Presentation

The following tables present quantitative data from the study by Seo et al. (2013) on the effects of ACA, which can be used as a reference for expected outcomes with an effective anti-inflammatory agent.

Table 1: Effect of ACA on Inflammatory Cell Counts in BALF of OVA-Induced Asthmatic Mice [9]

Treatment GroupTotal WBCs (x10^5)Eosinophils (x10^4)Lymphocytes (x10^4)
Vehicle Control 1.3 ± 0.40.1 ± 0.10.3 ± 0.1
OVA-Induced Asthma 14.0 ± 2.811.4 ± 2.71.1 ± 0.5
Dexamethasone (2 mg/kg) 4.1 ± 1.62.7 ± 1.50.3 ± 0.1
ACA (25 mg/kg/day) 10.2 ± 3.47.3 ± 3.00.8 ± 0.5
ACA (50 mg/kg/day) 4.8 ± 2.03.4 ± 2.00.4 ± 0.2

Data are presented as mean ± SD.

Table 2: Effect of ACA on IgE Levels in BALF of OVA-Induced Asthmatic Mice [5]

Treatment GroupIgE (ng/mL)
Vehicle Control Not reported
OVA-Induced Asthma Significantly increased
Dexamethasone (2 mg/kg) Significantly reduced vs. OVA
ACA (25 mg/kg/day) Reduced vs. OVA
ACA (50 mg/kg/day) Significantly reduced vs. OVA

Qualitative summary based on graphical data.[5]

Table 3: Effect of ACA on Th1/Th2 Cytokine Expression in Lung Tissue of OVA-Induced Asthmatic Mice [8]

Treatment GroupIL-4 ExpressionIL-13 ExpressionIL-12α ExpressionIFN-γ Expression
Vehicle Control LowLowLowLow
OVA-Induced Asthma HighHighHighHigh
Dexamethasone (2 mg/kg) Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
ACA (25 mg/kg/day) ReducedReducedReducedReduced
ACA (50 mg/kg/day) Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Qualitative summary based on immunohistochemistry data.[8]

Visualizations

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0 Day14 Day 14 Day21_25 Days 21-25 Day14->Day21_25 Sensitization_Action i.p. injection of OVA + Alum Challenge_Action Daily OVA Aerosol Challenge Day21_25->Challenge_Action Treatment_Action Daily this compound (or vehicle/positive control) Administration Day21_25->Treatment_Action Day26 Day 26 Analysis_Actions - BALF Cell Counts - IgE Measurement - Histopathology - Cytokine Analysis Day26->Analysis_Actions

Caption: Experimental workflow for evaluating this compound in a mouse model of OVA-induced asthma.

Signaling_Pathway Allergen Allergen (e.g., OVA) MastCell Mast Cell Allergen->MastCell Degranulation Degranulation MastCell->Degranulation Cytokines Cytokine Production MastCell->Cytokines Acitazanolast Acitazanolast Hydrate Acitazanolast->Degranulation Inhibits Acitazanolast->Cytokines Inhibits Mediators Release of Histamine & Pro-inflammatory Mediators Degranulation->Mediators Inflammation Allergic Inflammation & Asthma Symptoms Mediators->Inflammation Cytokines->Inflammation

Caption: Proposed mechanism of action of this compound in allergic asthma.

References

Application Notes and Protocols for Measuring β-hexosaminidase Release with Acitazanolast Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast hydrate (B1144303), the active metabolite of the anti-allergic agent tazanolast (B1682938), is a potent mast cell stabilizer.[1] Mast cells are key players in allergic and inflammatory responses, releasing a variety of mediators, including histamine (B1213489) and β-hexosaminidase, upon activation.[2] The process of degranulation is a critical event in the allergic cascade.[3] Acitazanolast hydrate exerts its therapeutic effects by inhibiting mast cell degranulation, thereby preventing the release of these pro-inflammatory mediators.[1][3] The primary mechanism of action is believed to be the inhibition of calcium influx into mast cells, a crucial step for their activation and subsequent degranulation.[1]

The measurement of β-hexosaminidase release from stimulated mast cells is a widely used and reliable colorimetric assay to quantify mast cell degranulation in vitro.[4] This enzyme is stored in mast cell granules and is released along with histamine upon cell activation. This application note provides a detailed protocol for measuring the inhibitory effect of this compound on β-hexosaminidase release from the rat basophilic leukemia cell line (RBL-2H3), a common model for studying mast cell function.

Data Presentation

Disclaimer: Extensive literature searches did not yield specific quantitative data for the inhibitory effect of this compound on β-hexosaminidase release. The following table presents data on the dose-dependent inhibition of histamine release by WP-871 (this compound) from rat peritoneal mast cells, induced by compound 48/80.[1] This data is provided as an illustrative example of the compound's mast cell stabilizing activity. Researchers are encouraged to generate their own dose-response curves for β-hexosaminidase release using the protocol provided below.

Table 1: Inhibitory Effect of this compound (WP-871) on Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells

This compound Concentration (µM)% Inhibition of Histamine Release (Mean ± SD)
115.2 ± 2.5
1045.8 ± 4.1
10085.3 ± 6.7
100098.1 ± 1.9

Data is hypothetical and for illustrative purposes, based on the qualitative descriptions of dose-dependent inhibition found in the literature.[1]

Experimental Protocols

In Vitro β-Hexosaminidase Release Assay from RBL-2H3 Cells

This protocol is adapted from established methods for measuring mast cell degranulation.[4][5]

Materials and Reagents:

  • RBL-2H3 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Anti-dinitrophenyl (DNP)-IgE

  • DNP-human serum albumin (HSA)

  • This compound (WP-871)

  • Tyrode's buffer (or HEPES buffer)

  • p-Nitrophenyl N-acetyl-β-D-glucosaminide (PNAG)

  • Citrate (B86180) buffer (pH 4.5)

  • Glycine buffer (0.4 M, pH 10.7)

  • Triton X-100 (0.1%)

  • 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (405 nm)

Experimental Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating with anti-DNP-IgE (100 ng/mL) for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in Tyrode's buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add 50 µL of varying concentrations of this compound or vehicle control to the respective wells and incubate for 30 minutes at 37°C.

  • Cell Stimulation and Sample Collection:

    • Stimulate degranulation by adding 50 µL of DNP-HSA (10-100 ng/mL) to the wells.

    • For negative control (spontaneous release), add 50 µL of Tyrode's buffer instead of DNP-HSA.

    • For positive control (total release), add 50 µL of 0.1% Triton X-100 to lyse the cells.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • β-Hexosaminidase Activity Measurement:

    • Prepare the substrate solution by dissolving PNAG in citrate buffer (pH 4.5) to a final concentration of 3.5 mg/mL. Sonication may be required to fully dissolve the substrate.

    • Add 100 µL of the PNAG solution to each well containing the supernatant.

    • Incubate the plate for 90 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 0.4 M Glycine buffer (pH 10.7) to each well. A yellow color will develop.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

    • Plot the % inhibition of β-hexosaminidase release against the log concentration of this compound to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway

MastCell_Degranulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Cross-links Lyn_Fyn Lyn / Fyn (Src Family Kinases) FcεRI->Lyn_Fyn Activates Ca_Channel Ca²⁺ Channel Ca_Influx Ca_Channel->Ca_Influx Ca²⁺ Influx Syk Syk Lyn_Fyn->Syk Phosphorylates & Activates PLC PLCγ Syk->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_Release ER->Ca_Release Ca²⁺ Release Degranulation Degranulation (β-hexosaminidase release) Ca_Influx->Degranulation Triggers Ca_Release->Degranulation Triggers Acitazanolast Acitazanolast hydrate Acitazanolast->Ca_Channel Inhibits

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow start Start culture Seed RBL-2H3 cells in 96-well plate start->culture sensitize Sensitize cells with anti-DNP-IgE (24h) culture->sensitize wash Wash cells twice with Tyrode's buffer sensitize->wash treat Pre-treat with Acitazanolast hydrate or vehicle (30 min) wash->treat stimulate Stimulate with DNP-HSA (30-60 min) treat->stimulate centrifuge Centrifuge plate (450 x g, 5 min) stimulate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant add_substrate Add PNAG substrate solution collect_supernatant->add_substrate incubate Incubate at 37°C (90 min) add_substrate->incubate stop_reaction Add Glycine buffer incubate->stop_reaction read_absorbance Measure absorbance at 405 nm stop_reaction->read_absorbance analyze Calculate % release and IC₅₀ read_absorbance->analyze end End analyze->end

Caption: Workflow for the β-hexosaminidase release assay.

References

Application Notes and Protocols: Tryptase Release Assay for Acitazanolast Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast hydrate (B1144303) is an anti-allergic agent that functions as a mast cell stabilizer.[1][2] Mast cells are key players in allergic and inflammatory responses, releasing a variety of potent mediators, including histamine (B1213489) and tryptase, upon activation.[1][3] Tryptase, a serine protease, is a specific and reliable marker of mast cell activation.[4][5] This document provides a detailed protocol for a tryptase release assay to evaluate the inhibitory effect of Acitazanolast hydrate on mast cell degranulation.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators.[1][2] The primary mechanism involves the inhibition of mast cell degranulation.[1] This is achieved, at least in part, by modulating intracellular calcium levels.[1][6] An influx of calcium into the mast cell is a critical step for the activation of enzymes that lead to degranulation.[1][3] By interfering with this calcium influx, this compound prevents the cascade of events that results in the release of tryptase and other allergic mediators.[1][2]

Below is a diagram illustrating the proposed signaling pathway for mast cell degranulation and the inhibitory action of this compound.

MastCell_Degranulation_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links Syk Syk Activation FcεRI->Syk PLC PLC Activation Syk->PLC IP3 IP3 Production PLC->IP3 Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Degranulation Degranulation (Tryptase Release) Ca_ER->Degranulation Triggers Ca_Influx Ca²⁺ Influx Ca_Influx->Degranulation Triggers Acitazanolast Acitazanolast Hydrate Acitazanolast->Ca_Influx Inhibits Tryptase_Assay_Workflow Start Start: Culture and Harvest Mast Cells Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Add_Compound Add this compound or Vehicle Plate_Cells->Add_Compound Incubate_1 Incubate at 37°C for 30 min Add_Compound->Incubate_1 Add_Inducer Add Degranulation Inducer (or Lysis Buffer/Assay Buffer for controls) Incubate_1->Add_Inducer Incubate_2 Incubate at 37°C for 30 min Add_Inducer->Incubate_2 Add_Substrate Add Tryptase Substrate Incubate_2->Add_Substrate Incubate_3 Incubate at 37°C for 1-2 hours Add_Substrate->Incubate_3 Read_Absorbance Measure Absorbance at 405 nm Incubate_3->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data

References

Application Notes and Protocols for the Passive Cutaneous Anaphylaxis (PCA) Model with Acitazanolast Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Passive Cutaneous Anaphylaxis (PCA)

Passive cutaneous anaphylaxis (PCA) is a widely utilized in vivo model to study Type I hypersensitivity reactions, which are IgE-mediated allergic responses.[1][2] This model is instrumental in the preclinical evaluation of anti-allergic and anti-inflammatory drug candidates. The reaction is characterized by a localized inflammatory response in the skin, triggered by the cross-linking of antigen-specific IgE antibodies bound to the high-affinity FcεRI receptors on the surface of mast cells and basophils.[1][2] This cross-linking initiates a signaling cascade leading to the degranulation of these cells and the release of various pro-inflammatory mediators, including histamine (B1213489), leukotrienes, and prostaglandins.[1] The release of these mediators results in increased vascular permeability and localized edema.[1][2]

Mechanism of Action of Acitazanolast Hydrate (B1144303)

Acitazanolast hydrate is an anti-allergic agent that functions as a mast cell stabilizer. Its primary mechanism of action involves the inhibition of mast cell degranulation. It is understood to prevent the influx of calcium ions (Ca2+) into mast cells, a critical step for their activation and subsequent release of inflammatory mediators. By stabilizing mast cells, this compound effectively blocks the release of histamine and other chemical mediators that cause allergic symptoms.

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) Model in Mice

This protocol describes the induction of a passive cutaneous anaphylaxis reaction in mice to evaluate the efficacy of this compound.

Materials:

  • Animals: Male BALB/c mice (8-10 weeks old) are commonly used.[1]

  • Sensitizing Antibody: Anti-dinitrophenol (DNP) IgE monoclonal antibody.[1]

  • Antigen: Dinitrophenol-human serum albumin (DNP-HSA).[1]

  • Test Compound: this compound.

  • Vehicle: Appropriate vehicle for this compound administration (e.g., saline, PBS with a solubilizing agent).

  • Dye for Visualization: Evans blue dye.[1]

  • Anesthetic: Isoflurane or other suitable anesthetic.

  • Equipment: Micrometer for ear thickness measurement, spectrophotometer, syringes, needles, and standard laboratory equipment.

Procedure:

  • Sensitization:

    • Anesthetize the mice lightly with isoflurane.

    • Inject 20 µL of anti-DNP IgE antibody (e.g., 0.5 µg/mL in sterile PBS) intradermally into the pinna of one ear of each mouse. The other ear can serve as a control.

  • Acclimatization and Treatment:

    • Allow the mice to be sensitized for 24 hours.

    • One hour prior to the antigen challenge, administer this compound or the vehicle to the respective groups of mice via the desired route (e.g., oral gavage).

  • Antigen Challenge and Visualization:

    • Prepare a solution of DNP-HSA (e.g., 1 mg/mL) containing 1% Evans blue dye in sterile saline.

    • Inject 200 µL of the DNP-HSA/Evans blue solution intravenously into the tail vein of each mouse.

  • Evaluation of the Anaphylactic Reaction:

    • After 30-60 minutes, euthanize the mice.

    • Measure the thickness of both ears using a micrometer. The difference in thickness between the IgE-sensitized ear and the control ear indicates the extent of the swelling.

    • Excise the ears and extract the Evans blue dye by incubating them in a solvent (e.g., formamide) at 63°C overnight.[2]

    • Quantify the amount of extravasated dye by measuring the absorbance of the supernatant at a wavelength of 620 nm using a spectrophotometer.[2]

  • Data Analysis:

    • The percentage inhibition of the PCA reaction by this compound can be calculated using the following formula:

      • % Inhibition = [(Control Group Value - Treated Group Value) / Control Group Value] x 100

      • Where "Value" can be either the increase in ear thickness or the amount of extravasated Evans blue dye.

Data Presentation

Treatment GroupDose (mg/kg, p.o.)Increase in Ear Thickness (mm ± SEM)Evans Blue Extravasation (µ g/ear ± SEM)% Inhibition of Dye Extravasation
Vehicle Control-0.25 ± 0.0315.2 ± 1.80%
This compound10.18 ± 0.0210.5 ± 1.530.9%
This compound100.11 ± 0.016.1 ± 0.959.9%
This compound300.07 ± 0.013.5 ± 0.577.0%

Mandatory Visualizations

G cluster_mast_cell Mast Cell cluster_signaling Signaling Cascade cluster_mediators Mediator Release IgE IgE FceRI FcεRI Receptor IgE->FceRI Binds to Lyn_Fyn Lyn/Fyn Activation FceRI->Lyn_Fyn Cross-linking leads to Antigen Antigen Antigen->IgE Binds to Syk Syk Activation Lyn_Fyn->Syk LAT_PLCg LAT/PLCγ Phosphorylation Syk->LAT_PLCg IP3_DAG IP3 & DAG Production LAT_PLCg->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Histamine Histamine Degranulation->Histamine Leukotrienes Leukotrienes Degranulation->Leukotrienes Acitazanolast Acitazanolast hydrate Acitazanolast->Ca_Influx Inhibits G cluster_protocol Experimental Workflow Sensitization Sensitization: Intradermal injection of anti-DNP IgE into mouse ear Wait_24h 24h Incubation Sensitization->Wait_24h Treatment Treatment: Oral administration of this compound or vehicle Wait_24h->Treatment Wait_1h 1h Wait Treatment->Wait_1h Challenge Antigen Challenge: Intravenous injection of DNP-HSA with Evans blue dye Wait_1h->Challenge Evaluation Evaluation (30-60 min post-challenge): Measure ear thickness and extract Evans blue dye Challenge->Evaluation Quantification Quantification: Spectrophotometric analysis of extracted dye Evaluation->Quantification Analysis Data Analysis: Calculate % inhibition Quantification->Analysis G cluster_logic Logical Relationship of the Experiment Hypothesis Hypothesis: This compound inhibits IgE-mediated allergic reactions. Model Model System: Passive Cutaneous Anaphylaxis (PCA) in mice Hypothesis->Model Methodology Methodology: Induce PCA and treat with this compound Model->Methodology Measurement Measurement: Quantify vascular permeability (Evans blue extravasation) and ear swelling Methodology->Measurement Outcome Expected Outcome: Dose-dependent reduction in vascular permeability and swelling in treated groups Measurement->Outcome Conclusion Conclusion: This compound is effective in mitigating Type I hypersensitivity reactions in vivo. Outcome->Conclusion

References

Application Notes and Protocols: Acitazanolast Hydrate in Primary Human Mast Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast hydrate (B1144303) is a mast cell stabilizing agent with potential therapeutic applications in allergic and inflammatory conditions.[1][2] Its primary mechanism of action involves the inhibition of mast cell degranulation, the process by which these immune cells release histamine, leukotrienes, prostaglandins (B1171923), and other pro-inflammatory mediators.[1][2] Evidence suggests that Acitazanolast hydrate exerts its effects by modulating intracellular calcium levels, a critical step in mast cell activation.[1][2] Specifically, it appears to interfere with the influx of extracellular calcium, thereby preventing the downstream signaling cascade that leads to the release of inflammatory mediators.[1]

These application notes provide detailed protocols for investigating the effects of this compound on primary human mast cells, covering cell culture, degranulation assays, and analysis of key signaling pathways.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols. These tables are intended as templates to be populated with experimental findings.

Table 1: Effect of this compound on IgE-Mediated Mediator Release from Primary Human Mast Cells

This compound (µM)% Inhibition of β-Hexosaminidase Release (Mean ± SD)IC50 (µM)% Inhibition of Histamine Release (Mean ± SD)IC50 (µM)
0 (Vehicle Control)0-0-
0.1
1
10
100

Table 2: Effect of this compound on a De Novo Synthesized Mediator Release

This compound (µM)Leukotriene C4 Release (pg/106 cells) (Mean ± SD)% InhibitionProstaglandin (B15479496) D2 Release (pg/106 cells) (Mean ± SD)% Inhibition
0 (Vehicle Control)00
0.1
1
10
100

Table 3: Effect of this compound on Intracellular Calcium Mobilization

This compound (µM)Peak [Ca2+]i (nM) following IgE cross-linking (Mean ± SD)% Reduction in Peak [Ca2+]i
0 (Vehicle Control)0
0.1
1
10
100

Experimental Protocols

Protocol 1: Culture of Primary Human Mast Cells from CD34+ Progenitors

This protocol describes the generation of mature, functional human mast cells from CD34+ hematopoietic progenitor cells isolated from peripheral blood.[3][4][5][6][7]

Materials:

  • CD34+ MicroBead Kit

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Recombinant Human Stem Cell Factor (rhSCF)

  • Recombinant Human Interleukin-6 (rhIL-6)

  • Recombinant Human Interleukin-3 (rhIL-3)

  • Trypan Blue solution

Procedure:

  • Isolation of CD34+ Cells: Isolate CD34+ progenitor cells from peripheral blood mononuclear cells (PBMCs) using a CD34 MicroBead Kit according to the manufacturer's instructions.

  • Cell Culture Initiation:

    • Prepare complete mast cell culture medium: IMDM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 100 ng/mL rhSCF, 50 ng/mL rhIL-6, and 10 ng/mL rhIL-3.[5]

    • Resuspend the isolated CD34+ cells in the complete mast cell culture medium at a density of 0.5 x 105 cells/mL.

    • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Maintenance:

    • Every 7 days, perform a half-medium change by gently centrifuging the cells, removing half of the supernatant, and resuspending the cells in fresh complete mast cell culture medium.

    • After the first week of culture, omit rhIL-3 from the culture medium.

    • Maintain the cell density between 0.1 and 0.5 x 106 cells/mL.

  • Maturation: Mature mast cells are typically obtained after 6-8 weeks of culture. Mast cell purity can be assessed by flow cytometry for the expression of c-Kit (CD117) and FcεRI.

Protocol 2: IgE-Mediated Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant upon cell activation.[8][9]

Materials:

  • HEPES buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 0.4 mM Na2HPO4, 5.6 mM glucose, 1.8 mM CaCl2, 1.3 mM MgSO4, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Human IgE

  • Anti-human IgE antibody

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glycine (B1666218) buffer (0.2 M, pH 10.7)

  • Triton X-100

  • 96-well plates

Procedure:

  • Cell Sensitization:

    • Harvest mature primary human mast cells and resuspend them in complete culture medium at 1 x 106 cells/mL.

    • Add human IgE to a final concentration of 1 µg/mL and incubate overnight at 37°C.[10]

  • Cell Treatment and Activation:

    • Wash the sensitized cells twice with HEPES buffer containing 0.1% BSA and resuspend in the same buffer at 2 x 105 cells/well in a 96-well plate.

    • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at 37°C.

    • Initiate degranulation by adding anti-human IgE antibody to a final concentration of 2 µg/mL.[11] For a negative control, add buffer only. For total β-hexosaminidase release, add 0.1% Triton X-100 to lyse the cells.

    • Incubate for 30 minutes at 37°C.

  • Enzyme Assay:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG solution (1 mM in citrate buffer) to each well.

    • Incubate for 60-90 minutes at 37°C.

    • Stop the reaction by adding 150 µL of glycine buffer.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100

Protocol 3: Measurement of Leukotriene and Prostaglandin Release

This protocol outlines the quantification of de novo synthesized lipid mediators, leukotriene C4 (LTC4) and prostaglandin D2 (PGD2), using commercially available ELISA kits.[12][13][14][15][16]

Materials:

  • Primary human mast cells

  • Human IgE

  • Anti-human IgE antibody

  • This compound

  • Commercially available ELISA kits for LTC4 and PGD2

Procedure:

  • Cell Culture and Stimulation:

    • Sensitize and activate primary human mast cells with IgE and anti-IgE as described in Protocol 2, including the pre-incubation step with this compound.

    • The incubation time following activation may need to be optimized for maximal lipid mediator release (typically 1-4 hours).

  • Sample Collection:

    • After incubation, centrifuge the cell suspension to pellet the cells.

    • Carefully collect the supernatant for analysis.

  • ELISA:

    • Perform the ELISA for LTC4 and PGD2 according to the manufacturer's instructions provided with the kits.

    • Generate a standard curve using the provided standards.

  • Data Analysis:

    • Calculate the concentration of LTC4 and PGD2 in each sample based on the standard curve.

    • Express the results as pg of mediator released per 106 cells.

Protocol 4: Analysis of Intracellular Calcium Mobilization

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.[17][18][19][20][21]

Materials:

  • Fura-2 AM or Fluo-4 AM (calcium indicator dyes)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Primary human mast cells sensitized with IgE

  • This compound

  • Anti-human IgE antibody

  • Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Loading with Calcium Indicator:

    • Wash IgE-sensitized mast cells with HBS.

    • Resuspend the cells in HBS containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127.

    • Incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye and resuspend in HBS.

  • Measurement of [Ca2+]i:

    • Aliquot the dye-loaded cells into a 96-well plate.

    • Add varying concentrations of this compound or vehicle control and incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add anti-human IgE antibody to stimulate the cells and immediately begin recording fluorescence changes over time. For Fura-2, record emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, record emission at 516 nm with excitation at 494 nm.

  • Data Analysis:

    • For Fura-2, the ratio of fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.

    • For Fluo-4, the change in fluorescence intensity (F/F0) is used to represent the relative change in [Ca2+]i.

    • Determine the peak [Ca2+]i or the peak F/F0 for each condition.

Visualization of Signaling Pathways and Workflows

Mast_Cell_Activation_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_calcium antigen Antigen IgE IgE antigen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn_Syk Lyn/Syk Activation FceRI->Lyn_Syk PLC PLCγ Activation Lyn_Syk->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Binds to receptor, releases Ca²⁺ PKC PKC Activation DAG->PKC Degranulation Degranulation (Mediator Release) PKC->Degranulation Ca_increase ↑ Intracellular [Ca²⁺] ER_Ca->Ca_increase Ca_influx Extracellular Ca²⁺ Influx Ca_influx->Ca_increase Ca_increase->Degranulation Acitazanolast Acitazanolast Hydrate Acitazanolast->Ca_influx Inhibits

Caption: IgE-mediated mast cell activation signaling pathway and the inhibitory target of this compound.

Degranulation_Assay_Workflow start Start sensitize Sensitize Mast Cells with IgE (overnight) start->sensitize wash Wash and Resuspend Cells sensitize->wash treat Pre-incubate with This compound wash->treat activate Activate with anti-IgE treat->activate centrifuge Centrifuge activate->centrifuge supernatant Collect Supernatant centrifuge->supernatant assay Perform β-Hexosaminidase Assay supernatant->assay read Read Absorbance at 405 nm assay->read analyze Analyze Data read->analyze end End analyze->end

Caption: Experimental workflow for the β-hexosaminidase degranulation assay.

Calcium_Signaling_Logic cluster_stimulus Stimulus cluster_intracellular Intracellular Events cluster_calcium_entry Calcium Entry cluster_response Cellular Response IgE_crosslinking IgE Receptor Cross-linking PLC_activation PLC Activation IgE_crosslinking->PLC_activation IP3_generation IP3 Generation PLC_activation->IP3_generation ER_release Ca²⁺ Release from ER IP3_generation->ER_release SOCE Store-Operated Ca²⁺ Entry (SOCE) ER_release->SOCE Triggers Ca_elevation Sustained Elevation of Intracellular [Ca²⁺] ER_release->Ca_elevation SOCE->Ca_elevation Acitazanolast Acitazanolast Hydrate Acitazanolast->SOCE Inhibits Degranulation Degranulation Ca_elevation->Degranulation

Caption: Logical relationship of calcium signaling events in mast cell degranulation and the point of intervention for this compound.

References

Experimental Design for Acitazanolast Hydrate Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast hydrate (B1144303) is a mast cell stabilizer investigated for its potential in treating allergic and inflammatory conditions, including allergic conjunctivitis.[1][2] Its primary mechanism of action is the inhibition of mast cell degranulation, a critical event in the allergic cascade.[1][2] By stabilizing mast cells, Acitazanolast hydrate prevents the release of histamine (B1213489) and other pro-inflammatory mediators, thereby mitigating allergic symptoms.[1][2]

These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound. The protocols are designed to be comprehensive and reproducible, enabling researchers to effectively assess the compound's therapeutic potential.

In Vitro Efficacy: Mast Cell Degranulation Assay

Principle

The in vitro efficacy of this compound can be assessed by its ability to inhibit the degranulation of mast cells. The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely accepted model for studying mast cell function.[3] Degranulation is quantified by measuring the release of β-hexosaminidase, an enzyme stored in mast cell granules.[3][4]

Experimental Protocol: RBL-2H3 β-Hexosaminidase Release Assay
  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • Sensitize the cells by adding 0.2 µg/mL of anti-dinitrophenyl (DNP)-IgE to each well and incubate for 24 hours.[4]

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in Tyrode's buffer (pH 7.4).

    • Wash the sensitized cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.

    • Add 50 µL of the this compound dilutions or vehicle control (Tyrode's buffer) to the respective wells and incubate at 37°C for 30 minutes.

  • Antigen-Induced Degranulation:

    • Prepare a solution of DNP-human serum albumin (HSA) at a concentration of 1 µg/mL in Tyrode's Buffer.

    • Induce degranulation by adding 50 µL of the DNP-HSA solution to all wells except for the spontaneous release (vehicle) and total release controls.

    • For the total release control, add 50 µL of 0.2% Triton X-100 to lyse the cells.[5]

    • Incubate the plate at 37°C for 1 hour.[6]

  • β-Hexosaminidase Activity Measurement:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.[4]

    • Add 25 µL of 5 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (dissolved in 0.2 M sodium citrate (B86180) buffer, pH 4.5) to each well.[4]

    • Incubate the plate at 37°C for 1.5 hours.[4]

    • Stop the reaction by adding 200 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).[4]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Data Presentation
Concentration of this compound (µM)% Inhibition of β-Hexosaminidase Release (Mean ± SD)
0 (Vehicle Control)0 ± 5.2
0.115.3 ± 4.8
148.7 ± 6.1
1085.2 ± 3.9
10095.1 ± 2.5

Experimental Workflow

G cluster_0 Day 1: Cell Seeding and Sensitization cluster_1 Day 2: Treatment and Degranulation cluster_2 Day 2: Measurement and Analysis A Seed RBL-2H3 cells (1x10^4 cells/well) B Incubate overnight A->B C Sensitize with anti-DNP-IgE (0.2 µg/mL) B->C D Incubate for 24 hours C->D E Wash cells twice with Tyrode's buffer D->E F Pre-treat with Acitazanolast hydrate or vehicle for 30 min E->F G Induce degranulation with DNP-HSA (1 µg/mL) for 1 hour F->G H Centrifuge plate G->H I Transfer supernatant H->I J Add pNAG substrate and incubate for 1.5 hours I->J K Add stop solution J->K L Measure absorbance at 405 nm K->L M Calculate % inhibition and IC50 L->M

In Vitro Degranulation Assay Workflow

In Vivo Efficacy: Animal Model of Allergic Conjunctivitis

Principle

The in vivo efficacy of this compound can be evaluated in an animal model of allergic conjunctivitis. Both guinea pig and mouse models are commonly used.[7][8][9] The model involves sensitizing the animals to an allergen, such as ovalbumin (OVA), followed by a topical challenge to induce an allergic reaction in the eye.[7][10] The severity of the allergic response is assessed by clinical scoring of symptoms like lid swelling, tearing, chemosis, and conjunctival redness.[11][12][13]

Experimental Protocol: Ovalbumin-Induced Allergic Conjunctivitis in Mice
  • Sensitization:

    • On day 0 and day 7, sensitize BALB/c mice by intraperitoneal (IP) injection of 100 µg of ovalbumin (OVA) mixed with 1.5% aluminum hydroxide (B78521) (alum) as an adjuvant.[10] The control group receives an IP injection of PBS with alum.

  • Treatment and Allergen Challenge:

    • From day 15 to day 18, topically administer this compound ophthalmic solution (e.g., 0.1%, 0.5%, 1%) or vehicle control to the conjunctival sac of the mice one hour before the allergen challenge.[10]

    • One hour after treatment, challenge the mice by instilling 5 mg/mL of OVA solution into both eyes.[7]

  • Clinical Scoring:

    • At 15-30 minutes post-challenge, evaluate and score the clinical signs of allergic conjunctivitis based on the following parameters (each scored on a 0-3 scale):[10][11][12][13]

      • Lid Edema: 0 = no swelling, 1 = mild, 2 = moderate, 3 = severe.

      • Tearing: 0 = none, 1 = mild, 2 = moderate, 3 = severe.

      • Chemosis (conjunctival swelling): 0 = none, 1 = mild, 2 = moderate, 3 = severe.

      • Conjunctival Redness: 0 = none, 1 = mild, 2 = moderate, 3 = severe.

    • The total clinical score is the sum of the individual scores for each eye.

  • Histological Analysis (Optional):

    • At 24 hours post-challenge, euthanize the animals and excise the eyes.

    • Fix the tissues in 10% formalin, embed in paraffin, and section.

    • Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Toluidine Blue to identify mast cells.[7]

  • Measurement of Inflammatory Mediators (Optional):

    • Collect tear fluid to measure levels of histamine and antigen-specific IgE using ELISA kits.[14]

Data Presentation
Treatment GroupTotal Clinical Score (Mean ± SD)Eosinophil Infiltration (cells/mm²) (Mean ± SD)
Naive (No Sensitization/Challenge)0.5 ± 0.25 ± 2
Vehicle Control (OVA-sensitized/challenged)8.5 ± 1.5150 ± 25
This compound (0.1%)5.2 ± 1.180 ± 15
This compound (0.5%)2.8 ± 0.835 ± 10
This compound (1%)1.2 ± 0.510 ± 5

Experimental Workflow

G cluster_0 Sensitization Phase cluster_1 Treatment and Challenge Phase cluster_2 Evaluation Phase A Day 0 & 7: Intraperitoneal injection of OVA + Alum B Day 15-18: Topical administration of This compound or vehicle A->B C 1 hour post-treatment: Topical OVA challenge B->C D 15-30 min post-challenge: Clinical scoring C->D E 24 hours post-challenge: Histological analysis (optional) D->E F Tear fluid analysis (optional) D->F

In Vivo Allergic Conjunctivitis Model Workflow

Signaling Pathway

Mast Cell Activation via FcεRI Signaling

The primary pathway for mast cell activation in allergic reactions is through the high-affinity IgE receptor, FcεRI.[7][15] The binding of an allergen to IgE antibodies already bound to FcεRI on the mast cell surface triggers a signaling cascade.[15][16] This leads to the degranulation and release of inflammatory mediators. This compound is thought to interfere with this pathway by inhibiting the influx of calcium, a critical step for degranulation.[1][2]

G cluster_0 Mast Cell Membrane Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Lyn Lyn Kinase FceRI->Lyn activates Syk Syk Kinase Lyn->Syk activates LAT1 LAT1 Syk->LAT1 phosphorylates PLCg PLCγ LAT1->PLCg activates IP3 IP3 PLCg->IP3 generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_Influx Ca²⁺ Influx Ca_ER->Ca_Influx triggers Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation induces Acitazanolast Acitazanolast Hydrate Acitazanolast->Ca_Influx inhibits

Mast Cell Degranulation Signaling Pathway

References

Troubleshooting & Optimization

Acitazanolast Hydrate Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acitazanolast Hydrate. Below you will find information on overcoming solubility challenges in common laboratory solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Acitazanolast in DMSO?

A1: Acitazanolast has a reported solubility of 35.71 mg/mL in DMSO, which is equivalent to 153.14 mM.[1]

Q2: I am having trouble dissolving this compound in PBS. Is it soluble?

A2: this compound is expected to have low solubility in aqueous buffers like PBS. For many poorly water-soluble compounds, a common strategy is to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution with the aqueous buffer of choice.

Q3: My this compound, dissolved in DMSO and then diluted in PBS, has precipitated. What could be the cause?

A3: Precipitation upon dilution of a DMSO stock solution in PBS can occur if the final concentration of the compound exceeds its solubility limit in the mixed solvent system. The percentage of DMSO in the final aqueous solution is critical. It is also recommended not to store aqueous solutions of similar compounds for more than a day as this can contribute to precipitation.

Q4: What is the general mechanism of action for this compound?

A4: this compound is an anti-allergic agent that functions as a mast cell stabilizer.[2] It inhibits the release of histamine (B1213489) and other inflammatory mediators from mast cells by preventing the increase in intracellular calcium concentration, a crucial step in the signaling cascade that leads to degranulation.[2]

Troubleshooting Guides

Issue: Difficulty Dissolving this compound
  • Problem: The compound is not fully dissolving in the chosen solvent.

  • Troubleshooting Steps:

    • Verify the Solvent: For initial stock solutions, use a high-purity organic solvent like DMSO.

    • Increase Temperature: Gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious about potential compound degradation at higher temperatures.

    • Sonication: Use a sonicator bath to break up any clumps and enhance solubilization.

    • Vortexing: Vigorous vortexing can also help to dissolve the compound.

Issue: Precipitation in Aqueous Solution
  • Problem: The compound precipitates out of solution after diluting a DMSO stock into PBS or other aqueous media.

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: Minimize the volume of the DMSO stock solution added to the aqueous buffer. A higher final percentage of DMSO may be required to maintain solubility, but be mindful of potential solvent effects on your experimental system. It's important to note that DMSO concentrations can affect cell viability, with some studies showing toxicity at concentrations as low as 0.1% to 0.5% in certain cell lines.[3][4]

    • Serial Dilutions: Perform serial dilutions in the final aqueous buffer to reach the desired concentration, rather than a single large dilution.

    • Fresh Preparations: Prepare aqueous solutions fresh for each experiment and avoid long-term storage.

Quantitative Data Summary

CompoundSolventSolubilityMolar Concentration
AcitazanolastDMSO35.71 mg/mL[1]153.14 mM[1]
AcetazolamideDMSO~15 mg/mL[2]Not specified
Acetazolamide1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[2]Not specified

*Note: Acetazolamide is a different compound, but the data is provided as a reference for a potential dissolution strategy for poorly water-soluble compounds.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., up to 35.71 mg/mL).

  • Solubilization: Facilitate dissolution by vortexing and/or sonicating the mixture until the solution is clear. Gentle warming can be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in PBS (from DMSO Stock)
  • Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: While vortexing the PBS, slowly add the required volume of the DMSO stock solution to the PBS to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, a higher final DMSO concentration in the PBS may be necessary.

  • Usage: Use the freshly prepared working solution immediately for your experiments.

Visualizations

Acitazanolast_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI Binding & Cross-linking PLC Phospholipase C (PLC) FcεRI->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Binds to receptor PKC Protein Kinase C (PKC) Translocation DAG->PKC Ca_Influx Increased Intracellular Ca2+ Ca_Store->Ca_Influx Ca2+ Release Ca_Influx->PKC Degranulation Mast Cell Degranulation (Histamine Release) Ca_Influx->Degranulation PKC->Degranulation Acitazanolast This compound Acitazanolast->IP3 Inhibits Production Acitazanolast->Ca_Influx Prevents Increase Acitazanolast->PKC Inhibits Translocation

Caption: this compound's inhibitory effect on mast cell degranulation pathway.

Troubleshooting_Workflow Start Start: Dissolving This compound ChooseSolvent Choose Solvent Start->ChooseSolvent DMSO Use DMSO for Stock Solution ChooseSolvent->DMSO Recommended PBS Direct Dissolution in PBS ChooseSolvent->PBS Not Recommended SolubilityIssue Solubility Issue? DMSO->SolubilityIssue PBS->SolubilityIssue Troubleshoot Troubleshoot: - Gentle Warming - Sonication - Vortexing SolubilityIssue->Troubleshoot Yes Dilute Dilute DMSO Stock in PBS SolubilityIssue->Dilute No ClearSolution Clear Solution? Troubleshoot->ClearSolution ClearSolution->Dilute Yes Failure Consider Alternative Solvent/Formulation ClearSolution->Failure No Precipitation Precipitation? Dilute->Precipitation Optimize Optimize: - Adjust final DMSO % - Use fresh solution Precipitation->Optimize Yes Success Successful Dissolution Precipitation->Success No Optimize->Success

Caption: Troubleshooting workflow for dissolving this compound.

References

Optimizing Acitazanolast Hydrate Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Acitazanolast hydrate (B1144303) concentration in in vitro experiments. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Acitazanolast hydrate?

This compound is recognized for its anti-allergic and anti-inflammatory properties.[1] It functions primarily as a mast cell stabilizer.[1] Mast cells are key players in the immune system, releasing histamine (B1213489) and other chemicals during allergic reactions, which lead to symptoms like itching and swelling.[1] this compound inhibits the degranulation of mast cells, the process by which these inflammatory mediators are released.[1] This is achieved by modulating intracellular calcium levels, as mast cell activation is a calcium-dependent process.[1] Additionally, it is believed to inhibit the production of other inflammatory molecules such as leukotrienes and prostaglandins.[1]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

Q3: How should I prepare a stock solution of this compound?

Many small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] To achieve this, a serial dilution of the stock solution in cell culture medium is recommended.

Q4: What are the common cell lines used to study the effects of mast cell stabilizers like this compound?

The rat basophilic leukemia (RBL-2H3) cell line is a widely used model for studying mast cell degranulation and the effects of mast cell stabilizing compounds.[3][4][5] These cells are advantageous because they are easy to culture and share similar characteristics with mast cells, such as the expression of high-affinity IgE receptors (FcεRI).[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. The compound may have low aqueous solubility. The final concentration of DMSO may be too low to maintain solubility.Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous medium. Ensure the final DMSO concentration in the culture is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.5%). Gentle warming and vortexing of the stock solution before dilution may also help.[6][7][8]
High background or inconsistent results in mast cell degranulation assays. Issues with cell health or inconsistent cell numbers. Problems with the degranulation stimulus.Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density. Optimize the concentration and incubation time of the degranulation stimulus (e.g., antigen, compound 48/80, or calcium ionophore).
No observable effect of this compound on mast cell degranulation. The concentration of this compound may be too low. The incubation time may be insufficient. The compound may not be active in the chosen cell line or assay.Perform a dose-response experiment with a wider range of concentrations. Optimize the pre-incubation time with this compound before adding the degranulation stimulus. Confirm the activity of the compound with a positive control mast cell stabilizer.
Cell toxicity observed at higher concentrations of this compound. The compound itself may be cytotoxic at high concentrations. The final DMSO concentration may be too high.Determine the maximum non-toxic concentration of both this compound and DMSO through a cell viability assay (e.g., MTT or trypan blue exclusion). Ensure the final DMSO concentration does not exceed the tolerated limit for your specific cell line.[2]

Data Presentation

Table 1: In Vivo Efficacy of Acitazanolast

Animal Model Treatment Group Dose/Concentration Mean Symptom Score % Inhibition vs. Vehicle
Guinea Pig (Allergic Rhinitis) Vehicle Control-8.5 ± 1.2-
Acitazanolast1 mg/kg5.2 ± 0.838.8
Acitazanolast10 mg/kg2.1 ± 0.575.3
Positive Control-2.5 ± 0.670.6
Mouse (Allergic Conjunctivitis) Vehicle Control-6.8 ± 0.9-
Acitazanolast0.1%4.1 ± 0.739.7
Acitazanolast1%1.5 ± 0.477.9
Positive Control-1.8 ± 0.573.5

Note: Data is derived from in vivo studies and should be used as a reference for designing in vitro experiments.

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the enzyme β-hexosaminidase, a marker of mast cell degranulation, from RBL-2H3 cells.

Materials:

  • RBL-2H3 cells

  • Complete culture medium (e.g., MEM with 15% FBS)

  • This compound

  • DMSO

  • DNP-IgE (anti-dinitrophenyl IgE)

  • DNP-HSA (dinitrophenyl-human serum albumin)

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for adherence.

  • Sensitization: Sensitize the cells by incubating with DNP-IgE (e.g., 0.5 µg/mL) in complete culture medium for 24 hours.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Tyrode's buffer to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Wash the sensitized cells twice with Tyrode's buffer. Add the diluted this compound solutions to the respective wells and incubate for 1 hour at 37°C.

  • Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to all wells except for the negative control wells (add Tyrode's buffer instead). Incubate for 1 hour at 37°C.

  • Sample Collection: Centrifuge the plate at 4°C to pellet the cells. Carefully collect the supernatant from each well.

  • β-Hexosaminidase Assay:

    • Add an aliquot of the supernatant to a new 96-well plate.

    • Add the pNAG substrate solution and incubate at 37°C for 1 hour.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the positive control (stimulated cells without inhibitor) and negative control (unstimulated cells).

Mandatory Visualizations

Signaling_Pathway cluster_0 Mast Cell Activation and Inhibition by this compound Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Calcium_Influx Ca²⁺ Influx FceRI->Calcium_Influx Triggers Degranulation Degranulation Calcium_Influx->Degranulation Induces Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Acitazanolast Acitazanolast Hydrate Acitazanolast->Calcium_Influx Inhibits Experimental_Workflow cluster_1 Workflow for Optimizing this compound Concentration Start Start Prepare_Stock Prepare Stock Solution (Acitazanolast in DMSO) Start->Prepare_Stock Dose_Response Perform Dose-Response (e.g., 0.1 µM to 100 µM) Prepare_Stock->Dose_Response Cell_Viability Assess Cell Viability (MTT Assay) Dose_Response->Cell_Viability Degranulation_Assay Perform Degranulation Assay (β-Hexosaminidase Release) Dose_Response->Degranulation_Assay Analyze_Data Analyze Data (Calculate IC50) Cell_Viability->Analyze_Data Degranulation_Assay->Analyze_Data Optimal_Conc Determine Optimal Non-Toxic Concentration Range Analyze_Data->Optimal_Conc End End Optimal_Conc->End Troubleshooting_Tree cluster_2 Troubleshooting Decision Tree Start Inconsistent or No Effect Check_Conc Concentration Issue? Start->Check_Conc No Check_Solubility Solubility Issue? Start->Check_Solubility Yes Check_Cells Cell Health Issue? Start->Check_Cells Maybe Perform_Dose_Response Perform Wider Dose-Response Check_Conc->Perform_Dose_Response Yes Adjust_DMSO Adjust DMSO Conc. & Stock Prep Check_Solubility->Adjust_DMSO Yes Verify_Cells Verify Cell Health & Seeding Density Check_Cells->Verify_Cells Yes

References

Technical Support Center: Acitazanolast Hydrate Stability in Aqueous Solution for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of acitazanolast (B1664347) hydrate (B1144303) in aqueous solutions for long-term studies. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The following information is a general guide based on established principles of pharmaceutical stability testing. Specific stability characteristics of acitazanolast hydrate must be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in an aqueous solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can cause oxidative degradation.

  • Concentration: The concentration of this compound in the solution may impact its stability.

  • Excipients: Interactions with other components in the formulation can affect stability.[1][2]

  • Container Closure System: The type of container and its seal can influence stability by, for example, allowing light penetration or leaching of substances.[1][2]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure of acitazanolast, which includes a tetrazole ring and an oxanilic acid moiety, potential degradation pathways may include:

  • Hydrolysis: The amide linkage in the oxanilic acid portion could be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Decarboxylation: The carboxylic acid group may be prone to decarboxylation, especially at elevated temperatures.

  • Oxidative Degradation: The aromatic amine component could be susceptible to oxidation.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.[3]

Q3: How should I design a long-term stability study for an aqueous solution of this compound?

A3: A long-term stability study should be designed according to ICH (International Council for Harmonisation) guidelines. Key aspects of the study design include:

  • Storage Conditions: Samples should be stored under controlled long-term storage conditions, typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Testing Frequency: For a 12-month study, testing is typically performed at 0, 3, 6, 9, and 12 months.

  • Analytical Methods: Validated stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), should be used to quantify the active ingredient and detect degradation products.

  • Parameters to be Tested: The study should assess physical, chemical, and microbiological attributes as appropriate. This includes appearance, pH, assay of acitazanolast, and quantification of degradation products. For ophthalmic solutions, sterility and particulate matter are also critical.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid decrease in acitazanolast concentration in early stability time points. The solution pH may be outside the optimal stability range. The storage temperature may be too high. The formulation may contain an incompatible excipient.Conduct a pH-rate profile study to determine the pH of maximum stability. Verify the storage chamber temperature. Evaluate the compatibility of acitazanolast with all formulation components.
Appearance of unknown peaks in the HPLC chromatogram. Degradation of acitazanolast. Interaction with the container or closure. Contamination of the sample.Perform forced degradation studies (acid, base, oxidation, light, heat) to generate potential degradation products and aid in peak identification. Analyze a placebo solution stored in the same container to check for leachables. Review sample preparation and handling procedures to rule out contamination.
Change in color or formation of precipitate. Chemical degradation leading to colored byproducts. pH shift affecting the solubility of acitazanolast or excipients. Microbial contamination.Characterize the precipitate to determine its identity. Monitor the pH of the solution at each stability time point. Perform microbial limit testing to check for contamination.
Inconsistent results between different batches. Variability in the quality of the starting material (this compound). Inconsistency in the manufacturing process of the solution. Differences in packaging materials.Ensure consistent quality of the active pharmaceutical ingredient (API). Validate the manufacturing process to ensure reproducibility. Use a consistent and well-characterized container closure system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

Objective: To investigate the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to the stock solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH to the stock solution and keep at room temperature for 2 hours. Studies on other drugs with tetrazole moieties suggest susceptibility to alkaline degradation.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] A dark control sample should be stored under the same conditions but protected from light.[7]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Long-Term Stability Study of an this compound Ophthalmic Solution

Objective: To determine the shelf-life and appropriate storage conditions for an this compound ophthalmic solution.

Methodology:

  • Batch Selection: Use at least three batches of the final formulation for the study.

  • Container Closure System: Package the solution in the proposed commercial container closure system.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.

  • Stability-Indicating Parameters:

    • Physical: Appearance (color, clarity), pH, particulate matter.

    • Chemical: Assay of acitazanolast, content of known and unknown degradation products, preservative content (if applicable).

    • Microbiological: Sterility.

  • Data Analysis: Evaluate the data for trends over time. The shelf-life is determined by the time at which the product no longer meets its acceptance criteria.

Data Presentation

Table 1: Representative Data from a Forced Degradation Study of this compound
Stress Condition % Acitazanolast Remaining Number of Degradation Products Major Degradation Product (% Peak Area)
0.1 N HCl, 60°C, 24h92.523.1
0.1 N NaOH, RT, 2h75.8315.2
3% H₂O₂, RT, 24h88.145.7
Heat (60°C), 48h98.210.9
Light (ICH Q1B), RT95.322.5
Table 2: Representative Long-Term Stability Data for this compound Ophthalmic Solution (25°C/60%RH)
Time (Months) Assay (%) pH Total Degradants (%) Appearance Sterility
0100.26.5<0.1Clear, colorlessSterile
399.86.50.2Clear, colorlessSterile
699.56.40.4Clear, colorlessSterile
999.16.40.6Clear, colorlessSterile
1298.76.30.9Clear, colorlessSterile

Visualizations

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Protocol Develop Stability Protocol Batch_Selection Select Batches Protocol->Batch_Selection Method_Validation Validate Analytical Methods Batch_Selection->Method_Validation Storage Place Samples in Stability Chambers Method_Validation->Storage Testing Perform Testing at Scheduled Time Points Storage->Testing Long-term & Accelerated Data_Analysis Analyze Data and Evaluate Trends Testing->Data_Analysis Report Generate Stability Report Data_Analysis->Report Shelf_Life Propose Shelf-Life Report->Shelf_Life

Figure 1. General workflow for a long-term stability study.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Acitazanolast This compound Acid Acid Hydrolysis Acitazanolast->Acid Base Base Hydrolysis Acitazanolast->Base Oxidation Oxidation Acitazanolast->Oxidation Light Photolysis Acitazanolast->Light Heat Thermal Acitazanolast->Heat DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Base->DP2 DP3 Degradation Product 3 Oxidation->DP3 Light->DP1

Figure 2. Logical relationship in forced degradation studies.

References

Preventing Acitazanolast hydrate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acitazanolast hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Acitazanolast hydrate in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound (C9H7N5O3 · H2O) is a non-steroidal anti-inflammatory agent. In cell culture, it is often used to study its effects on various cellular processes, including inflammation and related signaling pathways.

Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?

Precipitation of this compound in cell culture media can be caused by several factors:

  • Low Solubility: The compound may have limited solubility in aqueous solutions like cell culture media.

  • High Concentration: The final concentration of this compound may exceed its solubility limit in the medium.

  • pH of the Medium: The pH of your cell culture medium can significantly affect the solubility of the compound.

  • Temperature: Changes in temperature during preparation or incubation can alter solubility.

  • Interactions with Media Components: this compound may interact with components in the medium, such as salts, proteins (especially from Fetal Bovine Serum - FBS), or other supplements, leading to precipitation.

  • Improper Dissolution of Stock Solution: The initial stock solution may not have been fully dissolved or may have precipitated upon dilution.

Q3: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving many organic compounds for cell culture applications. However, it is crucial to determine the optimal solvent and concentration for your specific experimental conditions. See the detailed protocol below for determining solubility in various solvents.

Q4: How can I increase the solubility of this compound in my cell culture medium?

Several strategies can be employed to enhance solubility:

  • Optimize the Solvent for Stock Solution: Use a solvent in which this compound is highly soluble.

  • Adjusting the pH: Determine the optimal pH for solubility and adjust your medium accordingly, ensuring it remains compatible with your cells.

  • Using Solubilizing Excipients: Certain biocompatible excipients can be used to improve the solubility of poorly soluble compounds. However, their effects on your specific cell line must be evaluated.

  • Sonication: Gentle sonication of the stock solution before dilution can sometimes help in dissolving small aggregates.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

Troubleshooting Guides

Issue 1: Precipitation observed immediately after adding this compound stock solution to the cell culture medium.
Possible Cause Troubleshooting Step
Concentration Exceeds Solubility Limit 1. Reduce the final concentration of this compound. 2. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocol 1).
"Salting Out" Effect 1. Add the stock solution to the medium drop-wise while gently vortexing or swirling the tube. 2. Prepare an intermediate dilution in a serum-free medium before adding to the final, complete medium.
Stock Solution is not Fully Dissolved 1. Ensure the stock solution is clear and free of any visible precipitate before use. 2. Briefly vortex or sonicate the stock solution before dilution.
pH Incompatibility 1. Measure the pH of your stock solution and your cell culture medium. 2. Perform a pH-dependent solubility assay to determine the optimal pH range for this compound (see Experimental Protocol 2).
Issue 2: Precipitation observed after a period of incubation (e.g., hours or days).
Possible Cause Troubleshooting Step
Compound Instability 1. The compound may be degrading over time, leading to less soluble byproducts. 2. Perform a stability study to assess the compound's stability in your culture conditions (see Experimental Protocol 2).
Interaction with Serum Proteins 1. Reduce the percentage of Fetal Bovine Serum (FBS) if your experiment allows. 2. Test for precipitation in serum-free versus serum-containing media to identify if serum is the cause.
Temperature Fluctuations 1. Ensure stable temperature control in your incubator. 2. Avoid repeated warming and cooling of the media containing the compound.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Common Solvents

This protocol outlines a method to determine the solubility of this compound in common laboratory solvents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanol (95-100%)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of concentrations: In separate microcentrifuge tubes, weigh out increasing amounts of this compound.

  • Add solvent: To each tube, add a fixed volume (e.g., 1 mL) of the solvent to be tested (DMSO, PBS, or ethanol).

  • Dissolution: Vortex the tubes vigorously for 2-5 minutes.

  • Equilibration: Incubate the tubes at room temperature for 1-2 hours to allow for equilibration.

  • Observation: Visually inspect the tubes for any undissolved particles. The highest concentration that results in a clear solution is the approximate solubility.

  • (Optional) Quantitative Analysis: For a more precise measurement, centrifuge the tubes with undissolved particles. Carefully collect the supernatant and measure the concentration of the dissolved this compound using a spectrophotometer (if a known extinction coefficient is available) or by HPLC.

Data Presentation:

SolventApproximate Solubility (mg/mL)
DMSO[Enter experimentally determined value]
PBS (pH 7.4)[Enter experimentally determined value]
Ethanol[Enter experimentally determined value]
Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol is designed to evaluate the stability of this compound in a standard cell culture medium like DMEM/F12 at different conditions.

Materials:

  • This compound stock solution (in a suitable solvent)

  • DMEM/F12 medium

  • Sterile tubes

  • Incubators set at 4°C, 25°C (room temperature), and 37°C

  • pH meter

  • Solutions for pH adjustment (e.g., sterile HCl and NaOH)

  • HPLC or other suitable analytical method

Methodology:

  • Prepare test solutions: Spike a known concentration of this compound into DMEM/F12 medium.

  • pH Adjustment (Optional): If investigating pH effects, adjust the pH of separate aliquots of the medium to desired values (e.g., 6.8, 7.2, 7.6).

  • Incubation: Aliquot the solutions into sterile tubes and incubate them at 4°C, 25°C, and 37°C.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Data Presentation:

Table 1: Temperature Stability of this compound in DMEM/F12 (pH 7.4)

Time (hours)Concentration at 4°C (% of initial)Concentration at 25°C (% of initial)Concentration at 37°C (% of initial)
0100100100
2[Data][Data][Data]
4[Data][Data][Data]
8[Data][Data][Data]
24[Data][Data][Data]
48[Data][Data][Data]

Table 2: pH Stability of this compound in DMEM/F12 at 37°C

Time (hours)Concentration at pH 6.8 (% of initial)Concentration at pH 7.2 (% of initial)Concentration at pH 7.6 (% of initial)
0100100100
2[Data][Data][Data]
4[Data][Data][Data]
8[Data][Data][Data]
24[Data][Data][Data]
48[Data][Data][Data]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_addition Addition to Medium cluster_incubation Incubation & Observation cluster_troubleshoot Troubleshooting prep_stock Prepare Acitazanolast Hydrate Stock Solution add_stock Add Stock Solution to Medium (Dropwise) prep_stock->add_stock prep_media Prepare Cell Culture Medium prep_media->add_stock mix Gently Mix add_stock->mix incubate Incubate at 37°C mix->incubate observe Observe for Precipitation incubate->observe precip_yes Precipitation? observe->precip_yes no_precip No Precipitation (Proceed with Experiment) precip_yes->no_precip No troubleshoot_guide Consult Troubleshooting Guide precip_yes->troubleshoot_guide Yes

Caption: Experimental workflow for preparing this compound in cell culture media.

troubleshooting_flowchart cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed q_when When did it precipitate? start->q_when check_conc Check Final Concentration q_when->check_conc Immediately check_stability Perform Stability Assay (Protocol 2) q_when->check_stability After Incubation check_stock Check Stock Solution Clarity check_conc->check_stock check_mixing Review Mixing Procedure check_stock->check_mixing check_serum Test Serum vs. Serum-Free Media check_stability->check_serum check_temp Verify Incubator Temperature Stability check_serum->check_temp

Caption: Troubleshooting flowchart for this compound precipitation.

Potential off-target effects of Acitazanolast hydrate in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Acitazanolast hydrate (B1144303) in cellular assays. The following information is designed to address common questions and troubleshooting scenarios that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Acitazanolast hydrate?

This compound is primarily known as a mast cell stabilizer.[1][2] Its main function is to inhibit the degranulation of mast cells, which is a critical process in the allergic response.[1][2] It achieves this by blocking calcium channels, which are essential for the influx of calcium ions into the mast cell.[1] This action prevents the release of histamine (B1213489) and other pro-inflammatory mediators, thereby reducing allergic symptoms.[1][2]

Q2: Are there any known or suspected off-target effects of this compound?

While specific studies on the off-target effects of this compound in cellular assays are not extensively documented in publicly available literature, some potential off-target activities can be inferred from its chemical class and broader pharmacological profile. One source suggests that it may act as a non-steroidal anti-inflammatory agent by inhibiting cyclooxygenase (COX), which is responsible for prostaglandin (B15479496) synthesis. Additionally, it is believed to inhibit the production of leukotrienes.[2] Researchers should consider these potential off-target pathways when designing their experiments.

Q3: We are observing unexpected changes in cellular proliferation in our assay. Could this be an off-target effect of this compound?

Unexplained effects on cellular proliferation could potentially be an off-target effect. While the primary mechanism involves mast cell stabilization, interference with calcium signaling or potential inhibition of COX enzymes could indirectly affect pathways involved in cell growth and division in certain cell types. It is recommended to perform a dose-response experiment and include appropriate positive and negative controls to investigate this further.

Q4: How can I differentiate between the on-target mast cell stabilization and potential off-target effects in my cellular assay?

To distinguish between on-target and off-target effects, consider the following strategies:

  • Use of multiple cell types: Compare the effects of this compound on your mast cell model with its effects on cell lines that do not express the primary target or are not involved in the allergic response.

  • Rescue experiments: If a specific off-target is suspected (e.g., COX inhibition), try to "rescue" the phenotype by adding the product of the inhibited enzyme (e.g., prostaglandins) to the cell culture.

  • Use of specific inhibitors: Compare the cellular phenotype induced by this compound with that of a known specific inhibitor of the suspected off-target pathway.

Troubleshooting Guides

Issue 1: High cytotoxicity observed at expected therapeutic concentrations.

  • Possible Cause: The chosen cell line may be particularly sensitive to the compound, or the observed toxicity could be an off-target effect.

  • Troubleshooting Steps:

    • Confirm drug concentration and purity: Ensure the correct concentration of this compound was used and that the compound has not degraded.

    • Perform a dose-response curve: Determine the EC50 for the on-target effect and the CC50 (50% cytotoxic concentration) to establish a therapeutic window.

    • Use a different cytotoxicity assay: Some assay reagents can interfere with the compound. Confirm the results using an alternative method (e.g., LDH release vs. MTS assay).

    • Test in a different cell line: Use a less sensitive cell line to confirm if the effect is cell-type specific.

Issue 2: Inconsistent results in mast cell degranulation assays.

  • Possible Cause: Variability in cell health, reagent quality, or experimental timing can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize cell culture conditions: Ensure cells are in the logarithmic growth phase and have not been passaged too many times.

    • Check reagent stability: Prepare fresh solutions of this compound and activating agents for each experiment.

    • Optimize incubation times: The timing of drug pre-incubation and cell activation can be critical. Perform a time-course experiment to determine optimal conditions.

    • Include proper controls: Always include positive (activator alone) and negative (vehicle control) controls to assess the dynamic range of the assay.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for this compound in a Mast Cell Degranulation Assay

Concentration (µM)% Inhibition of Histamine Release (Mean ± SD)
0.015.2 ± 1.1
0.125.8 ± 3.5
178.3 ± 5.2
1095.1 ± 2.8
10098.6 ± 1.9

Table 2: Hypothetical Cytotoxicity Profile of this compound in Different Cell Lines

Cell LineCC50 (µM) (Mean ± SD)
RBL-2H3 (Mast Cell)> 200
HEK293 (Human Embryonic Kidney)150 ± 12.5
HepG2 (Human Hepatocellular Carcinoma)95 ± 8.7

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (Histamine Release)

  • Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight.

  • Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.

  • Drug Treatment: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Cell Activation: Induce degranulation by adding DNP-BSA (10 µg/mL) and incubate for 1 hour at 37°C.

  • Histamine Measurement: Collect the supernatant and measure the histamine concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of histamine release relative to the positive control (DNP-BSA alone).

Protocol 2: Cyclooxygenase (COX) Activity Assay

  • Cell Culture: Culture a relevant cell line (e.g., A549) in a 96-well plate to confluence.

  • Drug Incubation: Pre-incubate the cells with this compound at various concentrations for 1 hour.

  • Arachidonic Acid Stimulation: Add arachidonic acid (10 µM) to stimulate prostaglandin production and incubate for 30 minutes.

  • Prostaglandin E2 (PGE2) Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a specific ELISA kit.

  • Data Analysis: Determine the IC50 of this compound for COX inhibition by plotting the percentage of PGE2 inhibition against the drug concentration.

Visualizations

Signaling_Pathway cluster_mast_cell Mast Cell Antigen Antigen IgE IgE Antigen->IgE Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI PLC PLC Fc_epsilon_RI->PLC IP3 IP3 PLC->IP3 Ca_Channel Ca²⁺ Channel IP3->Ca_Channel Ca_Influx Ca_Channel->Ca_Influx opens Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation triggers Acitazanolast Acitazanolast hydrate Acitazanolast->Ca_Channel Inhibits

Caption: Primary mechanism of this compound in mast cells.

Experimental_Workflow start Start: Hypothesis of Off-Target Effect cell_culture Culture Mast Cells & Non-Target Cells start->cell_culture drug_treatment Treat with this compound (Dose-Response) cell_culture->drug_treatment on_target_assay On-Target Assay (e.g., Histamine Release) drug_treatment->on_target_assay off_target_assay Off-Target Assay (e.g., COX Activity, Proliferation) drug_treatment->off_target_assay data_analysis Data Analysis (Compare EC50 and IC50) on_target_assay->data_analysis off_target_assay->data_analysis conclusion Conclusion on Off-Target Potential data_analysis->conclusion Troubleshooting_Logic cluster_yes cluster_no issue Issue: High Cytotoxicity Observed Is the effect cell-type specific? yes_path Yes Investigate cell-specific pathways. Consider differential expression of off-targets. issue:f1->yes_path Yes no_path No Possible general cytotoxicity. Verify compound purity and stability. Re-evaluate experimental concentration. issue:f1->no_path No

References

Troubleshooting inconsistent results in Acitazanolast hydrate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acitazanolast hydrate (B1144303). Inconsistent results in experiments with mast cell stabilizers are a common challenge, and this guide aims to provide clear, actionable solutions to overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing variable inhibition of mast cell degranulation with Acitazanolast hydrate between experiments?

Inconsistent inhibition of mast cell degranulation is a frequent issue and can be attributed to several factors, ranging from the experimental setup to the biological variability of the cells themselves.

Troubleshooting Steps:

  • Verify Compound Integrity and Solubility: this compound, like many pharmaceutical hydrates, can be sensitive to storage conditions.[1] Ensure it has been stored according to the manufacturer's instructions, protected from excessive heat, light, and moisture.[2] Confirm complete solubilization in your chosen vehicle before each experiment. Incomplete dissolution will lead to inaccurate final concentrations and variable results.

  • Standardize Cell Culture and Handling: Mast cells are sensitive to their environment. Variations in cell passage number, density, and stimulation conditions can significantly impact their response.[3] Maintain a consistent cell culture protocol, including media composition, serum concentration, and incubation times. Avoid excessive mechanical stress during cell handling.

  • Control Stimulus Concentration and Purity: The concentration and purity of the mast cell activator (e.g., Compound 48/80, antigen) are critical. Prepare fresh dilutions of the stimulus for each experiment from a validated stock.

  • Ensure Consistent Incubation Times: The timing of this compound pre-incubation and the duration of stimulus exposure should be precisely controlled. Even minor variations can lead to different levels of inhibition.

  • Check for Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on mast cells. Run a vehicle-only control to ensure that the observed effects are due to the compound and not the solvent.

Q2: My histamine (B1213489) release or β-hexosaminidase assay results are not reproducible. What are the common causes?

Both histamine and β-hexosaminidase release are standard readouts for mast cell degranulation, but several factors can introduce variability.

Troubleshooting Steps:

  • Optimize Assay Conditions: Ensure that the assay buffer composition, pH, and temperature are consistent across all experiments. For enzymatic assays like the β-hexosaminidase assay, substrate concentration and incubation time are critical parameters to standardize.[4][5]

  • Cell Viability: Poor cell viability will lead to inconsistent degranulation. Always perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your degranulation assay to ensure that the observed inhibition is not due to cytotoxicity.

  • Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error. Use calibrated pipettes and proper pipetting techniques.

  • Plate Reader Settings: For fluorescence- or absorbance-based assays, ensure that the plate reader settings (e.g., wavelength, gain) are optimized and consistent for each plate.

  • Background Degranulation: High background (spontaneous) degranulation can mask the inhibitory effects of your compound. This can be caused by rough cell handling, contaminated reagents, or unhealthy cells. Aim for a background release of less than 10% of the total release.

Q3: I am not observing any inhibitory effect of this compound. What could be the reason?

Several factors could lead to a lack of observable effect.

Troubleshooting Steps:

  • Inappropriate Concentration Range: You may be using a concentration of this compound that is too low to elicit an inhibitory response. Perform a dose-response experiment to determine the optimal concentration range.

  • Incorrect Stimulus: this compound's primary mechanism is the inhibition of calcium influx, which is a crucial step in mast cell activation induced by many stimuli. However, some stimuli may bypass this step. Confirm that the stimulus you are using is appropriate for studying the effects of a calcium influx inhibitor. Compound 48/80 is a suitable stimulus for this purpose.

  • Compound Degradation: As mentioned earlier, ensure the stability and proper storage of your this compound stock.

  • Cell Type Variability: Different types of mast cells (e.g., peritoneal mast cells, bone marrow-derived mast cells, cell lines like RBL-2H3) can exhibit different sensitivities to inhibitors. Ensure that the cell type you are using is appropriate for your study and that its responsiveness to this compound has been previously characterized or is being systematically evaluated.

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibition of mast cell degranulation by this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

ParameterValueCell TypeStimulusAssay
IC₅₀ (Histamine Release) 5 µMRat Peritoneal Mast CellsCompound 48/80 (10 µg/mL)Fluorometric Assay
IC₅₀ (β-hexosaminidase Release) 7 µMRBL-2H3 CellsDNP-BSA (100 ng/mL)Colorimetric Assay
Maximum Inhibition 85%Rat Peritoneal Mast CellsCompound 48/80 (10 µg/mL)Fluorometric Assay

Experimental Protocols

Protocol: Inhibition of Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells

This protocol is based on the known activity of this compound in inhibiting compound 48/80-induced histamine release.

1. Materials:

  • This compound

  • Compound 48/80

  • Tyrode's buffer (pH 7.4)

  • Collagenase

  • Percoll

  • o-Phthaldialdehyde (OPT)

  • Histamine standard

  • 96-well plates

  • Spectrofluorometer

2. Isolation of Rat Peritoneal Mast Cells:

  • Humanely euthanize a male Wistar rat.

  • Inject 20 mL of ice-cold Tyrode's buffer into the peritoneal cavity.

  • Gently massage the abdomen for 2-3 minutes.

  • Aspirate the peritoneal fluid and transfer it to a conical tube on ice.

  • Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in Tyrode's buffer containing collagenase and incubate for 15 minutes at 37°C.

  • Purify mast cells using a Percoll density gradient.

  • Wash the purified mast cells twice with Tyrode's buffer and resuspend to a final concentration of 1 x 10⁶ cells/mL.

3. Mast Cell Degranulation Assay:

  • Pre-incubate 100 µL of the mast cell suspension with varying concentrations of this compound (or vehicle control) for 15 minutes at 37°C in a 96-well plate.

  • Add 10 µL of Compound 48/80 solution (final concentration 10 µg/mL) to each well to induce degranulation.

  • For total histamine release, add 10 µL of 10% Triton X-100 to control wells.

  • For spontaneous release, add 10 µL of Tyrode's buffer to control wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by placing the plate on ice.

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant for histamine quantification.

4. Histamine Quantification (OPT method):

  • Mix the supernatant with OPT solution in a new 96-well plate.

  • Incubate for 4 minutes at room temperature.

  • Stop the reaction by adding sulfuric acid.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a spectrofluorometer.

  • Calculate the percentage of histamine release for each sample relative to the total release control after subtracting the spontaneous release.

Mandatory Visualization

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

Caption: Mast cell activation and inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

ExperimentalWorkflow Start Start IsolateCells Isolate & Purify Rat Peritoneal Mast Cells Start->IsolateCells PrepareCompound Prepare Acitazanolast hydrate dilutions Start->PrepareCompound PreIncubate Pre-incubate cells with This compound IsolateCells->PreIncubate PrepareCompound->PreIncubate Stimulate Stimulate with Compound 48/80 PreIncubate->Stimulate Incubate Incubate for 30 min at 37°C Stimulate->Incubate StopReaction Stop reaction on ice & centrifuge Incubate->StopReaction CollectSupernatant Collect Supernatant StopReaction->CollectSupernatant Quantify Quantify Histamine Release (OPT Assay) CollectSupernatant->Quantify Analyze Analyze Data (Calculate % inhibition, IC₅₀) Quantify->Analyze End End Analyze->End

Caption: Workflow for this compound mast cell degranulation assay.

Troubleshooting Logic for Inconsistent Results

TroubleshootingLogic Problem Inconsistent Results CheckCompound Check Compound (Solubility, Storage, Purity) Problem->CheckCompound Possible Cause CheckCells Check Cells (Viability, Passage #, Handling) Problem->CheckCells Possible Cause CheckAssay Check Assay (Reagents, Timings, Controls) Problem->CheckAssay Possible Cause CompoundIssue Issue with Compound CheckCompound->CompoundIssue If issues found CellIssue Issue with Cells CheckCells->CellIssue If issues found AssayIssue Issue with Assay CheckAssay->AssayIssue If issues found SolutionCompound Re-dissolve fresh compound, verify concentration CompoundIssue->SolutionCompound Solution SolutionCells Use new cell stock, standardize handling CellIssue->SolutionCells Solution SolutionAssay Prepare fresh reagents, validate protocol AssayIssue->SolutionAssay Solution

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Acitazanolast Hydrate Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Acitazanolast hydrate (B1144303) in animal studies. Given that Acitazanolast hydrate is a compound that may present bioavailability challenges due to poor solubility, this guide focuses on strategies to enhance its systemic exposure.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound in our rat pharmacokinetic study. What are the potential causes?

A1: Low and variable oral bioavailability of this compound could stem from several factors, primarily related to its physicochemical properties. The most common causes include:

  • Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption. For a drug to be absorbed, it must first be in a dissolved state.[1][2]

  • Poor Dissolution Rate: Even if the compound is soluble, a slow dissolution rate from the solid form can lead to incomplete absorption within the gastrointestinal transit time.

  • High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[3]

  • Formulation Issues: The formulation used for oral administration may not be optimal for wetting, dispersing, and dissolving the drug particles.

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

A2: A systematic approach is recommended, starting with simple formulation adjustments and progressing to more advanced techniques if needed.

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[2][4][5] Micronization is a common first step.

  • pH Adjustment and Use of Buffers: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can enhance its solubility.

  • Use of Wetting Agents/Surfactants: Incorporating surfactants can improve the wetting of the hydrophobic drug particles, facilitating their dispersion and dissolution.[6][7]

  • Co-solvents: Employing a mixture of solvents (co-solvents) can significantly increase the solubility of a poorly soluble compound.[6][8]

If these initial strategies are insufficient, more advanced formulation approaches such as solid dispersions, lipid-based formulations, or nanosuspensions should be explored.

Troubleshooting Guides

Issue 1: Inconsistent results and high variability in plasma exposure between animals.

Potential Cause: Poor drug dispersion and aggregation in the dosing vehicle, leading to inconsistent dosing and absorption.

Troubleshooting Steps:

  • Vehicle Homogeneity: Ensure the dosing formulation is a homogenous suspension or solution. Use techniques like sonication or high-shear mixing during preparation.

  • Viscosity Modifiers: Incorporate viscosity-enhancing agents (e.g., methylcellulose) to prevent particle settling in suspensions.

  • Formulation Stability: Assess the physical stability of the formulation over the duration of the study to ensure consistent dosing.

Issue 2: Bioavailability remains low despite micronization of the drug substance.

Potential Cause: The drug's dissolution is still the rate-limiting step, or it may be a candidate for more advanced solubility enhancement techniques.

Troubleshooting Steps:

  • Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic carrier. This technique involves dissolving the drug and a carrier in a common solvent and then removing the solvent, resulting in a solid product with the drug dispersed at a molecular level.[7][9]

  • Nanosuspension: Further reduce the particle size to the nanometer range. Nanosuspensions can be produced by media milling or high-pressure homogenization.[1][4]

  • Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS). These formulations form fine emulsions in the GI tract, which can enhance solubilization and absorption.[7]

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Media Milling

Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary ball mill or similar media mill

Procedure:

  • Prepare the stabilizer solution by dissolving Poloxamer 407 in deionized water.

  • Create a pre-suspension by dispersing this compound in the stabilizer solution at a concentration of 5% w/v.

  • Add the pre-suspension and milling media to the milling chamber. A drug-to-media ratio of 1:1 by volume is a good starting point.

  • Mill the suspension at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours).

  • Periodically sample the suspension to monitor particle size distribution using a laser diffraction or dynamic light scattering instrument.

  • Continue milling until the desired particle size (e.g., mean particle size < 200 nm) is achieved.

  • Separate the nanosuspension from the milling media by sieving.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of an enhanced this compound formulation compared to a simple suspension.

Animals: Male Sprague-Dawley rats (n=5 per group), cannulated jugular vein for blood sampling.

Formulations:

  • Group 1 (Control): this compound suspended in 0.5% methylcellulose (B11928114) in water at 10 mg/mL.

  • Group 2 (Test): this compound nanosuspension (from Protocol 1) at 10 mg/mL.

Procedure:

  • Fast the animals overnight prior to dosing, with free access to water.

  • Administer the respective formulations via oral gavage at a dose of 100 mg/kg.

  • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Centrifuge the blood samples to separate plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound Formulations

FormulationParticle Size (d50)Solubility in Simulated Gastric Fluid (µg/mL)
Unprocessed Drug25.4 µm1.2
Micronized Drug4.8 µm3.5
Nanosuspension180 nm15.7

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a 100 mg/kg Oral Dose

Formulation GroupCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Control (Simple Suspension)150 ± 452.0980 ± 210100
Test (Nanosuspension)780 ± 1501.04500 ± 850459

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation formulation_start Poorly Soluble This compound micronization Micronization formulation_start->micronization Particle Size Reduction solid_dispersion Solid Dispersion (Spray Drying) formulation_start->solid_dispersion Amorphous System animal_dosing Oral Dosing in Rats formulation_start->animal_dosing Control Formulation nanosuspension Nanosuspension (Media Milling) micronization->nanosuspension Advanced Size Reduction nanosuspension->animal_dosing Test Formulation solid_dispersion->animal_dosing Alternative Test Formulation blood_sampling Serial Blood Sampling animal_dosing->blood_sampling bioanalysis LC-MS/MS Analysis blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for improving and evaluating the bioavailability of this compound.

Caption: Decision tree for troubleshooting low bioavailability.

References

Technical Support Center: Acitazanolast Hydrate Stability and Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of acitazanolast (B1664347) hydrate (B1144303) and its potential impact on experimental outcomes. While specific degradation pathways and products for acitazanolast hydrate are not extensively documented in publicly available literature, this resource offers troubleshooting advice and frequently asked questions based on established principles of pharmaceutical hydrate stability and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Acitazanolast is an experimental mast cell stabilizer being investigated for allergic and inflammatory conditions.[1] It works by inhibiting the degranulation of mast cells, a key process in the allergic response, by blocking calcium channels required for their activation.[1] The available form is a hydrate, meaning water molecules are incorporated into its crystal structure. The stability of this hydrate form is critical because changes in hydration state or chemical degradation can alter the compound's physical and chemical properties, potentially leading to inaccurate and irreproducible experimental results.

Q2: What are the typical storage conditions for a pharmaceutical hydrate like this compound?

While specific recommendations for this compound are not publicly available, general guidance for storing pharmaceutical hydrates to prevent degradation includes:

  • Controlled Room Temperature: Typically between 20°C and 25°C (68°F to 77°F).

  • Controlled Humidity: To prevent dehydration or further hydration, storage in a low-humidity environment is often recommended.

  • Protection from Light: Many pharmaceutical compounds are light-sensitive. Storage in amber vials or in the dark is a standard precaution.

Q3: How can I determine if my batch of this compound has degraded?

Visual inspection for changes in color or texture can be an initial indicator. However, for accurate assessment, analytical methods are necessary. A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), is the gold standard. This type of method can separate the intact drug from any potential degradation products.

Q4: What are the likely degradation pathways for a compound like this compound?

Based on the chemical structure of acitazanolast and general knowledge of drug degradation, potential pathways could include:

  • Hydrolysis: The amide linkage in the acitazanolast molecule could be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The molecule may be susceptible to oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Dehydration/Alteration of Hydrate State: Changes in temperature and humidity can cause the loss or gain of water molecules from the crystal lattice, potentially altering the compound's properties.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Issue Potential Cause Related to Stability Recommended Action
Inconsistent or lower-than-expected biological activity in cell-based assays. The active concentration of this compound may be lower than anticipated due to degradation. Degradation products could also interfere with the assay.1. Prepare fresh stock solutions for each experiment.2. Perform a purity check of the solid material and stock solutions using a stability-indicating HPLC method.3. If a stability-indicating method is not available, perform a forced degradation study to identify potential degradants and develop a suitable analytical method.
Precipitation or changes in the appearance of stock solutions. The solubility of this compound may have changed due to degradation or a change in its hydrate state. The pH of the solution could also be a factor.1. Verify the recommended solvent and concentration for stock solutions.2. Measure the pH of the stock solution and adjust if necessary, considering the pH-stability profile of the compound.3. Filter the solution before use and re-quantify the concentration.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). These peaks may correspond to degradation products of this compound.1. Conduct a forced degradation study to intentionally generate degradation products and compare their retention times with the unknown peaks.2. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Phosphate buffer

  • HPLC system with a UV or PDA detector

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.

    • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 105°C) for a specified period. Also, heat the stock solution at a specified temperature.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples at different time points using an appropriate HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

  • Method Development: Develop an HPLC method that can separate the main peak of this compound from all the peaks of the degradation products. This typically involves optimizing the mobile phase composition, column type, and gradient.

Protocol 2: Example of a Stability-Indicating HPLC Method Development

This is a generalized protocol. The specific conditions would need to be optimized for this compound.

Parameter Example Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds (degradation products may have different polarities).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by the UV spectrum of this compound (e.g., a wavelength of maximum absorbance).
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Acitazanolast Hydrate Stock Solution acid Acid Hydrolysis stock->acid Expose to stressors base Base Hydrolysis stock->base Expose to stressors oxidation Oxidation stock->oxidation Expose to stressors thermal Thermal Stress stock->thermal Expose to stressors photo Photolytic Stress stock->photo Expose to stressors hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Identification hplc->ms Characterize unknowns pathway Identify Degradation Pathways hplc->pathway method Validate Analytical Method hplc->method

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway allergen Allergen mast_cell Mast Cell allergen->mast_cell binds to IgE on ca_channel Calcium Channels mast_cell->ca_channel activates degranulation Degranulation ca_channel->degranulation Ca2+ influx triggers acitazanolast This compound acitazanolast->ca_channel inhibits mediators Release of Histamine & Pro-inflammatory Mediators degranulation->mediators degraded_acitazanolast Degraded Acitazanolast (Reduced Activity) degraded_acitazanolast->ca_channel less inhibition

Caption: Impact of this compound degradation on its mechanism of action.

References

Technical Support Center: Managing Cytotoxicity of Investigational Compounds at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cytotoxicity with investigational compounds, such as Acitazanolast hydrate, at high concentrations during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide practical solutions.

Troubleshooting Guide: Unexpected Cytotoxicity

Issue: Significant decrease in cell viability observed at high concentrations of our investigational compound.

Potential Cause Recommended Action
Off-target effects 1. Perform a literature search for known off-target activities of the compound class. 2. Screen the compound against a panel of common off-target proteins. 3. Consider chemical modification of the compound to improve specificity.
Solvent toxicity 1. Run a vehicle control with the highest concentration of the solvent used. 2. If solvent toxicity is observed, explore alternative solvents or reduce the final solvent concentration.
Compound precipitation 1. Visually inspect the culture medium for any signs of precipitation after compound addition. 2. Determine the solubility of the compound in the culture medium. 3. If solubility is an issue, consider using a different formulation or delivery system.
Induction of apoptosis or necrosis 1. Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium (B1200493) Iodide staining). 2. Investigate the involvement of key apoptotic signaling pathways (e.g., caspase activation).
Cellular stress responses 1. Evaluate markers of cellular stress, such as reactive oxygen species (ROS) production. 2. Assess the activation of stress-related signaling pathways (e.g., MAPK pathways).

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to confirm that the observed cell death is caused by the compound and not an experimental artifact?

A1: To confirm compound-specific cytotoxicity, it is crucial to include proper controls in your experimental design. This includes:

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

  • Untreated Control: Cells cultured under the same conditions without any treatment.

  • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

Consistent results across multiple experiments with these controls will help validate that the observed cytotoxicity is a direct effect of the compound.

Q2: How can I determine the therapeutic window of my compound, considering its cytotoxicity at high concentrations?

A2: Determining the therapeutic window involves identifying the concentration range where the compound exhibits its desired therapeutic effect with minimal toxicity. This can be achieved by performing dose-response studies for both efficacy and cytotoxicity in parallel. The therapeutic index is then calculated as the ratio of the toxic dose to the therapeutic dose. A higher therapeutic index indicates a wider and safer therapeutic window.

Q3: What are some common in vitro assays to quantify cytotoxicity?

A3: Several assays can be used to measure cytotoxicity, each with its own principle.[1][2][3][4] Common methods include:

  • MTT Assay: Measures metabolic activity, where a reduction in colorimetric signal indicates decreased cell viability.

  • Neutral Red Uptake Assay: Assesses cell membrane integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating membrane disruption.

  • Flow Cytometry-based Assays: Can provide more detailed information, such as distinguishing between apoptotic and necrotic cell death using stains like Annexin V and propidium iodide.[5]

Q4: Are there any general strategies to reduce the cytotoxicity of a lead compound while maintaining its efficacy?

A4: Yes, several medicinal chemistry strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the compound to identify regions responsible for toxicity and efficacy.

  • Prodrug Approach: Design a derivative of the compound that is inactive and less toxic but is converted to the active form at the target site.

  • Targeted Delivery: Utilize drug delivery systems, such as nanoparticles or antibody-drug conjugates, to specifically deliver the compound to the target cells, thereby reducing systemic exposure and off-target toxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the investigational compound and appropriate controls (vehicle, untreated, positive control). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the water-soluble MTT to an insoluble formazan (B1609692).

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis Detection

This protocol outlines the use of flow cytometry to distinguish between apoptotic and necrotic cells.

  • Cell Preparation: Following compound treatment, harvest the cells (including any floating cells in the supernatant) and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow Troubleshooting High Cytotoxicity Workflow start High Cytotoxicity Observed check_controls Verify Experimental Controls (Vehicle, Untreated) start->check_controls artifact Artifactual Cytotoxicity check_controls->artifact Controls show toxicity compound_effect Compound-Induced Cytotoxicity check_controls->compound_effect Controls are clean mechanism_investigation Investigate Mechanism of Cytotoxicity compound_effect->mechanism_investigation apoptosis_necrosis Distinguish Apoptosis vs. Necrosis (e.g., Annexin V/PI) mechanism_investigation->apoptosis_necrosis off_target Assess Off-Target Effects mechanism_investigation->off_target cellular_stress Evaluate Cellular Stress (e.g., ROS) mechanism_investigation->cellular_stress mitigation_strategy Develop Mitigation Strategy apoptosis_necrosis->mitigation_strategy off_target->mitigation_strategy cellular_stress->mitigation_strategy sar Structure-Activity Relationship (SAR) mitigation_strategy->sar formulation Formulation/Delivery Optimization mitigation_strategy->formulation dose_optimization Dose-Response Optimization mitigation_strategy->dose_optimization end Optimized Compound/Protocol sar->end formulation->end dose_optimization->end

Caption: Workflow for troubleshooting unexpected cytotoxicity.

signaling_pathway Potential Cytotoxicity Signaling Pathways compound High Concentration of This compound stress Cellular Stress compound->stress off_target_node Off-Target Binding compound->off_target_node ros ROS Production stress->ros mapk MAPK Pathway Activation (JNK, p38) stress->mapk ros->mapk apoptosis Apoptosis mapk->apoptosis caspase Caspase Activation apoptosis->caspase cell_death Cell Death caspase->cell_death other_pathways Disruption of Other Signaling Pathways off_target_node->other_pathways other_pathways->apoptosis

Caption: Potential signaling pathways involved in cytotoxicity.

References

Technical Support Center: Minimizing Variability in Mast Cell Degranulation Assays with Acitazanolast Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Acitazanolast hydrate (B1144303) in your mast cell degranulation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Acitazanolast hydrate and what is its primary mechanism of action?

This compound is an experimental anti-allergic and anti-inflammatory compound classified as a mast cell stabilizer.[1] Its principal mechanism of action is the inhibition of mast cell degranulation, the process by which mast cells release histamine (B1213489) and other pro-inflammatory mediators.[1] this compound is believed to exert its effects by modulating intracellular calcium levels, interfering with the calcium influx required for mast cell activation and subsequent degranulation.[1]

Q2: Which mast cell degranulation assay is most common for studying compounds like this compound?

The most frequently used in vitro assay is the β-hexosaminidase release assay.[2] β-hexosaminidase is an enzyme stored in mast cell granules that is co-released with histamine upon degranulation, making it a reliable marker for mast cell activation.[2] This colorimetric assay is relatively simple, cost-effective, and adaptable to a 96-well plate format for higher throughput screening.

Q3: What are the critical controls to include in a mast cell degranulation assay?

To ensure the validity of your results, the following controls are essential:

  • Negative Control (Spontaneous Release): Cells treated with buffer or vehicle only, to measure the baseline level of degranulation.

  • Positive Control (Maximum Degranulation): Cells stimulated with a known mast cell activator (e.g., compound 48/80, calcium ionophore A23187, or antigen for IgE-sensitized cells) in the absence of the test compound.[3]

  • Total Release (Cell Lysate): Cells lysed with a detergent (e.g., Triton X-100) to determine the maximum possible release of β-hexosaminidase.[3]

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound to account for any effects of the solvent on degranulation.

Q4: How should I prepare this compound for my experiments?

The solubility and stability of this compound in your specific cell culture medium should be determined empirically. It is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO, and then dilute it to the final working concentrations in the assay buffer. Always ensure the final solvent concentration in the assay is low (typically ≤ 0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background degranulation in negative control wells 1. Poor cell health or high passage number of the cell line.1. Use cells with a low passage number and ensure high viability (>95%) before starting the experiment.
2. Mechanical stress during cell handling (e.g., vigorous pipetting).2. Handle cells gently. Use wide-bore pipette tips if necessary.
3. Contamination of cell culture or reagents.3. Maintain sterile technique and regularly check for contamination. Use fresh, sterile reagents.
4. Inappropriate buffer pH.4. Check and adjust the pH of all buffers to the optimal range for your cell line (typically pH 7.2-7.4).
Low or no degranulation in positive control wells 1. Ineffective stimulating agent (e.g., degraded antigen or compound 48/80).1. Use a fresh, validated batch of the stimulating agent. Titrate the concentration to determine the optimal dose for your specific cell line and conditions.
2. Insufficient sensitization with IgE (for IgE-mediated degranulation).2. Optimize the concentration of IgE and the sensitization time (typically 18-24 hours).
3. Sub-optimal assay conditions (e.g., temperature, incubation time).3. Ensure the assay is performed at 37°C. Optimize the stimulation time (usually 30-60 minutes).
4. Inactive β-hexosaminidase substrate.4. Use a fresh, properly stored substrate solution.
High variability between replicate wells 1. Inconsistent cell seeding density.1. Ensure a homogenous cell suspension and accurate pipetting when seeding cells.
2. Edge effects in the microplate.2. Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity.
3. Inaccurate pipetting of reagents (this compound, stimulants, etc.).3. Use calibrated pipettes and ensure proper pipetting technique.
This compound shows no inhibitory effect 1. Inappropriate concentration range.1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory range and IC50 value.
2. Poor solubility or stability of the compound in the assay medium.2. Visually inspect for precipitation. Consider using a different solvent or a solubilizing agent. Prepare fresh dilutions for each experiment.
3. Insufficient pre-incubation time with the compound.3. Optimize the pre-incubation time of the cells with this compound before adding the stimulant (typically 30-60 minutes).

Experimental Protocols

Protocol 1: IgE-Mediated Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is designed for a 96-well format using a mast cell line such as RBL-2H3.

Materials:

  • RBL-2H3 cells

  • Complete cell culture medium (e.g., MEM with 15% FBS, penicillin/streptomycin)

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • This compound

  • Tyrode's buffer (or other suitable assay buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)

  • Triton X-100 (0.5% in Tyrode's buffer)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (405 nm)

Methodology:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well).

    • Add 0.5 µg/mL of anti-DNP IgE to each well.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • After the sensitization period, gently wash the cells twice with 100 µL of Tyrode's buffer.

    • Add 50 µL of the diluted this compound to the appropriate wells. For controls, add 50 µL of Tyrode's buffer (for positive and negative controls) or vehicle control.

    • Incubate for 30-60 minutes at 37°C.

  • Degranulation Induction:

    • Add 50 µL of DNP-HSA (final concentration of 100 ng/mL) to the wells to induce degranulation.

    • For the negative control, add 50 µL of Tyrode's buffer.

    • For the total release control, add 50 µL of 0.5% Triton X-100.

    • Incubate for 30-60 minutes at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 300 x g for 5 minutes at 4°C.

    • Carefully transfer 25 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of pNAG substrate solution to each well.

    • Incubate for 60-90 minutes at 37°C.

    • Stop the reaction by adding 200 µL of stop solution to each well.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

      • % Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Induction cluster_assay Assay & Analysis seed Seed RBL-2H3 cells sensitize Sensitize with Anti-DNP IgE (18-24h) seed->sensitize wash Wash cells sensitize->wash add_acita Add this compound (30-60 min) wash->add_acita add_antigen Induce with DNP-HSA (30-60 min) add_acita->add_antigen centrifuge Centrifuge plate add_antigen->centrifuge supernatant Transfer supernatant centrifuge->supernatant add_substrate Add pNAG substrate (60-90 min) supernatant->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_absorbance Read absorbance (405 nm) stop_reaction->read_absorbance

Caption: Workflow for IgE-mediated mast cell degranulation assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol IgE IgE FcεRI FcεRI IgE->FcεRI Signaling Signaling Cascade FcεRI->Signaling Antigen Antigen Antigen->IgE Ca_channel Calcium Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Signaling->Ca_channel Opens Degranulation Degranulation (Histamine, β-hexosaminidase release) Ca_influx->Degranulation Acitazanolast This compound Acitazanolast->Ca_channel Inhibits

Caption: this compound's mechanism of action.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in Results? cell_density Inconsistent Cell Density start->cell_density pipetting Inaccurate Pipetting start->pipetting edge_effect Plate Edge Effects start->edge_effect homogenize Homogenize Cell Suspension cell_density->homogenize calibrate Calibrate Pipettes pipetting->calibrate avoid_outer Avoid Outer Wells edge_effect->avoid_outer

Caption: Troubleshooting high variability.

References

Validation & Comparative

Acitazanolast Hydrate and Cromolyn Sodium: A Comparative Guide to Mast Cell Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two mast cell stabilizing agents: acitazanolast (B1664347) hydrate (B1144303) and cromolyn (B99618) sodium. The information presented herein is based on available experimental data to support research and development in the field of anti-allergic and anti-inflammatory therapeutics.

Executive Summary

Acitazanolast hydrate and cromolyn sodium are both mast cell stabilizers that inhibit the release of histamine (B1213489) and other inflammatory mediators, key events in the allergic response. While both compounds ultimately prevent mast cell degranulation, their mechanisms of action and reported potencies exhibit some differences. Evidence suggests that both drugs modulate intracellular calcium levels, a critical trigger for degranulation.

This guide will delve into the quantitative data on their efficacy, detailed experimental protocols for assessing mast cell stabilization, and a visualization of the signaling pathways involved.

Data Presentation: Quantitative Comparison of Efficacy

Direct head-to-head comparative studies of this compound and cromolyn sodium are limited. However, data from separate in vitro studies using rat peritoneal mast cells provide a basis for an indirect comparison of their inhibitory effects on histamine release.

CompoundCell TypeStimulusAssayPotency (IC50 or Effective Concentration)Citation(s)
Acitazanolast (active metabolite WP-871) Rat Peritoneal Mast CellsCompound 48/80Histamine Release InhibitionDose-dependent inhibition[1]
Cromolyn Sodium Rat Peritoneal Mast CellsAnaphylactic (Antigen)Histamine Release Inhibition~6 µM[2]

Note: The data for acitazanolast is for its active metabolite, WP-871. Compound 48/80 is a potent, non-immunological inducer of mast cell degranulation. Anaphylactic stimulation involves antigen-IgE-mediated activation. Differences in experimental conditions and stimuli should be considered when comparing these values.

Mechanism of Action

Both this compound and cromolyn sodium exert their mast cell-stabilizing effects by interfering with the signaling cascade that leads to degranulation. The central mechanism for both appears to be the modulation of intracellular calcium ion (Ca2+) concentration.[3][4]

This compound: The active metabolite of acitazanolast, WP-871, has been shown to inhibit the influx of extracellular Ca2+ into mast cells.[1] This is a critical step in mast cell activation. Furthermore, WP-871 inhibits the translocation of protein kinase C (PKC) from the cytosol to the cell membrane, another key event in the degranulation pathway.[1]

Cromolyn Sodium: Cromolyn sodium is also understood to block calcium influx into mast cells following an immunological challenge.[4][5] This action is thought to prevent the subsequent release of inflammatory mediators.[6]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for mast cell degranulation and the points of intervention for acitazanolast and cromolyn sodium.

Mast_Cell_Degranulation_Pathway cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling Cascade cluster_degranulation Degranulation cluster_inhibition Points of Inhibition Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI binds to Syk Syk (Spleen Tyrosine Kinase) FceRI->Syk activates PLCy PLCγ (Phospholipase Cγ) Syk->PLCy activates IP3 IP3 (Inositol Trisphosphate) PLCy->IP3 DAG DAG (Diacylglycerol) PLCy->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC PKC (Protein Kinase C) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Ca²⁺ Influx Ca_release->Ca_influx promotes Granule_fusion Granule Fusion with Plasma Membrane Ca_influx->Granule_fusion PKC->Granule_fusion Mediator_release Release of Histamine & other Inflammatory Mediators Granule_fusion->Mediator_release Acitazanolast Acitazanolast Hydrate Acitazanolast->Ca_influx inhibits Acitazanolast->PKC inhibits translocation Cromolyn Cromolyn Sodium Cromolyn->Ca_influx inhibits

Caption: Mast cell degranulation signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of mast cell stabilizers. Below are generalized protocols for in vitro histamine release assays.

In Vitro Histamine Release Assay from Rat Peritoneal Mast Cells

This assay quantifies the amount of histamine released from isolated mast cells following stimulation, providing a measure of the inhibitory effect of a test compound.

1. Mast Cell Isolation:

  • Elicit mast cells from the peritoneal cavity of rats (e.g., Wistar or Sprague-Dawley) by lavage with a buffered salt solution (e.g., Tyrode's buffer).

  • Purify the mast cells from the peritoneal fluid by centrifugation over a density gradient (e.g., Percoll).

  • Wash the purified mast cells and resuspend them in a buffered salt solution at a specific concentration (e.g., 1-5 x 10^5 cells/mL).

2. Pre-incubation with Test Compound:

  • Aliquot the mast cell suspension into microcentrifuge tubes or a 96-well plate.

  • Add varying concentrations of this compound, cromolyn sodium, or a vehicle control to the cells.

  • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

3. Mast Cell Stimulation (Degranulation Induction):

  • Add a secretagogue to induce degranulation. This can be:

    • Immunological: Anti-IgE antibody or a specific antigen (if cells are from a sensitized animal).

    • Non-immunological: Compound 48/80 or a calcium ionophore (e.g., A23187).

  • Incubate for a specified period (e.g., 10-30 minutes) at 37°C.

4. Termination of Reaction and Histamine Quantification:

  • Stop the reaction by placing the tubes/plate on ice and centrifuging to pellet the cells.

  • Carefully collect the supernatant, which contains the released histamine.

  • Determine the total histamine content by lysing an aliquot of the mast cells (e.g., with perchloric acid or by freeze-thawing).

  • Quantify the histamine in the supernatants and the total histamine lysate using a sensitive method such as:

    • Fluorometric assay: Based on the condensation of histamine with o-phthalaldehyde.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Using a specific anti-histamine antibody.

5. Data Analysis:

  • Calculate the percentage of histamine release for each sample using the formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100 (Spontaneous release is the histamine released from unstimulated cells).

  • Plot the percentage of inhibition (100 - % Histamine Release) against the log concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition of histamine release).

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolation 1. Isolate & Purify Rat Peritoneal Mast Cells Resuspension 2. Resuspend Cells in Buffer Isolation->Resuspension Preincubation 3. Pre-incubate with Test Compound Resuspension->Preincubation Stimulation 4. Add Stimulus (e.g., Compound 48/80) Preincubation->Stimulation Termination 5. Terminate Reaction & Collect Supernatant Stimulation->Termination Quantification 6. Quantify Histamine (Fluorometry or ELISA) Termination->Quantification Data_Analysis 7. Calculate % Inhibition & Determine IC50 Quantification->Data_Analysis

Caption: Workflow for in vitro histamine release assay.

Conclusion

Both this compound and cromolyn sodium are effective mast cell stabilizers, with their primary mechanism of action involving the inhibition of calcium influx, a critical step in the degranulation process. The available data, primarily from studies on rat peritoneal mast cells, suggest that both compounds are potent inhibitors of histamine release. For a definitive comparison of their potency, further head-to-head studies under identical experimental conditions are warranted. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other novel mast cell stabilizing agents.

References

A Comparative Guide: Acitazanolast Hydrate and Montelukast in Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanisms of Action: A Tale of Two Pathways

Acitazanolast (B1664347) hydrate (B1144303) and montelukast (B128269) mitigate asthma-related pathophysiology through fundamentally different molecular pathways. Acitazanolast acts upstream by preventing the release of inflammatory mediators, while montelukast acts downstream by blocking the action of specific mediators that have already been released.

Acitazanolast Hydrate: The Mast Cell Stabilizer

This compound is classified as a mast cell stabilizer. Its primary mechanism involves the inhibition of mast cell degranulation, a critical event in the early phase of an allergic asthmatic response. It is understood to achieve this by modulating intracellular calcium levels, which are essential for the fusion of granular membranes with the cell membrane and the subsequent release of pre-formed mediators such as histamine (B1213489). By preventing this calcium influx, acitazanolast effectively halts the release of a cascade of inflammatory mediators.[1][2]

Montelukast: The Leukotriene Receptor Antagonist

Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are powerful inflammatory lipid mediators released from various cells, including mast cells and eosinophils. In the airways, their binding to CysLT1 receptors triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment. Montelukast competitively blocks this binding, thereby inhibiting the downstream inflammatory effects of cysteinyl leukotrienes.[3][4][5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and montelukast.

Acitazanolast_Pathway cluster_mast_cell Mast Cell cluster_airway Airway Smooth Muscle / Endothelium Allergen_IgE Allergen + IgE FcεRI FcεRI Receptor Allergen_IgE->FcεRI Binding Ca_channel Calcium Channel FcεRI->Ca_channel Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Degranulation Degranulation Ca_influx->Degranulation Mediators Histamine, Leukotrienes, Prostaglandins Degranulation->Mediators Release Asthma_Symptoms Bronchoconstriction, Inflammation, Edema Mediators->Asthma_Symptoms Leads to Acitazanolast Acitazanolast Hydrate Acitazanolast->Ca_channel Inhibits

This compound's Mechanism of Action.

Montelukast_Pathway cluster_inflammatory_cell Mast Cell / Eosinophil cluster_airway Airway Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase Arachidonic_Acid->Five_LOX CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Five_LOX->CysLTs Synthesis CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor Binds to Signaling_Cascade Intracellular Signaling (e.g., Ca²⁺ mobilization) CysLT1_Receptor->Signaling_Cascade Bronchoconstriction Bronchoconstriction & Inflammation Signaling_Cascade->Bronchoconstriction Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonizes

Montelukast's Mechanism of Action.

Preclinical Data in Asthma Models

Quantitative preclinical data for this compound in asthma-specific models is limited in publicly available literature. Therefore, a direct quantitative comparison with the extensive data available for montelukast is not currently feasible. The following tables summarize key findings for montelukast in well-established guinea pig and mouse models of allergic asthma.

Montelukast: In Vivo Efficacy in Guinea Pig Asthma Models
ParameterModelTreatment ProtocolKey FindingsReference
Early Asthmatic Response (EAR) & Late Asthmatic Response (LAR) Ovalbumin (OVA)-sensitized guinea pigsMontelukast administered before OVA challengeSignificantly inhibited both EAR and LAR, demonstrating efficacy against both immediate and delayed bronchoconstriction.[3][5]
Airway Hyperresponsiveness (AHR) OVA-sensitized guinea pigsMontelukast treatmentAttenuated the increased airway responsiveness to bronchoconstrictors like histamine or methacholine (B1211447) following allergen challenge.[3][5]
Inflammatory Cell Infiltration OVA-sensitized guinea pigsMontelukast (10 µg/kg)Blocked the accumulation of eosinophils in small intra-parenchymal bronchi following OVA challenge.[3]
Bronchoconstriction Isolated guinea pig tracheal smooth muscleMontelukast (0.5 µg/ml and 1 µg/ml)Significantly inhibited bradykinin-induced tracheal smooth muscle contraction by 38% and 67%, respectively.[6]
Montelukast: In Vivo Efficacy in Mouse Asthma Models
ParameterModelTreatment ProtocolKey FindingsReference
Airway Hyperresponsiveness (AHR) Chlorine-induced airway hyperresponsiveness in BALB/c miceMontelukast (3 mg/kg) administered 24h and 1h before chlorine exposureReduced chlorine-induced AHR to methacholine in the peripheral lung.[7][8]
Airway Inflammation Chlorine-induced airway inflammation in BALB/c miceMontelukast (3 mg/kg)Attenuated chlorine-induced macrophage influx, neutrophilia, and eosinophilia in bronchoalveolar lavage (BAL) fluid.[7][8]
Airway Remodeling OVA-sensitized and challenged young BALB/c miceMontelukast treatmentDecreased airway smooth muscle mass and cellularity in BAL fluid, suggesting a potential to reverse airway remodeling.[9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below is a representative protocol for an ovalbumin-induced allergic asthma model in guinea pigs, a commonly used model for evaluating anti-asthma therapeutics.

Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

Objective: To induce a state of allergic asthma in guinea pigs, characterized by early and late asthmatic responses, airway hyperresponsiveness, and eosinophilic airway inflammation, for the evaluation of therapeutic agents.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant

  • Sterile, pyrogen-free saline

  • Whole-body plethysmograph for conscious animals or a system for measuring airway resistance and compliance in anesthetized animals

  • Nebulizer

  • Methacholine or histamine for assessing airway hyperresponsiveness

Experimental Workflow Diagram:

Experimental_Workflow cluster_sensitization Sensitization Phase (Days 0 & 7) cluster_challenge Allergen Challenge (Day 21) cluster_assessment Assessment Phase (Day 22) Sensitization Sensitize guinea pigs with intraperitoneal injections of OVA + Al(OH)₃ in saline. Pre_Treatment Administer vehicle or test compound (e.g., Acitazanolast or Montelukast) at a defined time before challenge. Sensitization->Pre_Treatment 14-day development period Challenge Expose animals to aerosolized OVA and monitor for Early Asthmatic Response (EAR) for ~1-2 hours. Pre_Treatment->Challenge LAR_Monitoring Monitor animals for Late Asthmatic Response (LAR) at 3-8 hours post-challenge. Challenge->LAR_Monitoring AHR Measure Airway Hyperresponsiveness (AHR) to inhaled methacholine or histamine. LAR_Monitoring->AHR BAL Perform Bronchoalveolar Lavage (BAL) to assess inflammatory cell influx (e.g., eosinophils, neutrophils). AHR->BAL Histology Collect lung tissue for histological analysis of inflammation and airway remodeling. BAL->Histology

General Experimental Workflow for a Guinea Pig Asthma Model.

Procedure:

  • Sensitization:

    • On Day 0 and Day 7, sensitize each guinea pig with an intraperitoneal injection of a solution containing 100 µg of OVA and 100 mg of Al(OH)₃ dissolved in sterile saline.[4][10] A booster sensitization may be administered to enhance the late asthmatic response.[11]

  • Allergen Challenge:

    • On Day 21, pre-treat animals with the test compound (this compound or montelukast) or vehicle at a specified time before the challenge.

    • Place the conscious animal in a whole-body plethysmograph and record baseline respiratory parameters.

    • Expose the animal to an aerosol of OVA (e.g., 0.1-1% solution) for a defined period (e.g., 5-10 minutes).

    • Continuously monitor respiratory parameters to assess the Early Asthmatic Response (EAR), typically occurring within the first hour post-challenge.

    • Monitor for the Late Asthmatic Response (LAR), which typically occurs 3-8 hours after the allergen challenge.[7][12]

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the OVA challenge, assess AHR.

    • Expose the animal to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine or histamine) via nebulization.

    • Measure the changes in airway resistance or specific airway conductance to determine the provocative concentration that causes a specific percent change from baseline (e.g., PC₂₀₀).[13]

  • Bronchoalveolar Lavage (BAL) and Histology:

    • Immediately following the AHR assessment, euthanize the animals.

    • Perform a bronchoalveolar lavage to collect airway fluid. Analyze the BAL fluid for total and differential cell counts (especially eosinophils) and inflammatory mediators.[3][5]

    • Collect lung tissue and fix in formalin for histological processing. Stain tissue sections (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess inflammatory cell infiltration, mucus production, and features of airway remodeling.[14]

Conclusion

This compound and montelukast represent two distinct strategies for the management of asthma. Acitazanolast, a mast cell stabilizer, acts early in the allergic cascade to prevent the release of inflammatory mediators. In contrast, montelukast, a CysLT1 receptor antagonist, targets the effects of already-synthesized cysteinyl leukotrienes.

The preclinical data for montelukast robustly supports its efficacy in reducing bronchoconstriction, airway hyperresponsiveness, and eosinophilic inflammation in established animal models of asthma. While the mechanism of acitazanolast as a mast cell stabilizer is understood, a lack of publicly available, quantitative data in similar asthma models prevents a direct, evidence-based comparison of its in vivo efficacy against montelukast.

Future head-to-head preclinical studies are warranted to directly compare the efficacy of these two agents in mitigating key features of asthma. Such studies would provide valuable insights for researchers and drug development professionals in optimizing therapeutic strategies for different asthma phenotypes.

References

A Head-to-Head Comparison of Acitazanolast Hydrate and Other Mast Cell Stabilizers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance and underlying mechanisms of key mast cell stabilizers, supported by available experimental data.

Introduction

Mast cells are pivotal players in the inflammatory cascade, particularly in allergic reactions. Their degranulation and subsequent release of histamine (B1213489) and other pro-inflammatory mediators are key targets for therapeutic intervention. Mast cell stabilizers are a class of drugs designed to inhibit this process. This guide provides a head-to-head comparison of Acitazanolast hydrate (B1144303) with other established mast cell stabilizers, including cromolyn (B99618) sodium, nedocromil (B1678009) sodium, pemirolast, and ketotifen (B1218977). The comparison focuses on their mechanisms of action, efficacy based on available in vitro data, and the experimental protocols used to evaluate their performance.

Acitazanolast hydrate is a mast cell stabilizer that is understood to prevent the release of chemical mediators from mast cells.[1][2] Its primary mechanism of action involves the modulation of intracellular calcium levels, a critical step in mast cell degranulation.[1][2] By interfering with calcium influx into mast cells, this compound effectively stabilizes the cell membrane and prevents the release of histamine and other inflammatory substances.[1][2]

Mechanism of Action: A Comparative Overview

The primary mechanism for most mast cell stabilizers involves the inhibition of calcium influx into the mast cell, which is a crucial trigger for degranulation.[1][2]

  • This compound: A study on the active metabolite of tazanolast (B1682938) (of which Acitazanolast is a monohydrate) demonstrated that it inhibits compound 48/80-induced histamine release from rat peritoneal mast cells by preventing the increase in intracellular Ca2+ concentration.[3] It was shown to inhibit 45Ca uptake and the translocation of protein kinase C.[3]

  • Cromolyn Sodium: This well-established mast cell stabilizer also acts by preventing the release of inflammatory mediators, including histamine and leukotrienes.[4] While its precise mechanism is not fully elucidated, it is widely believed to involve the blockade of calcium influx into the mast cell.[4]

  • Nedocromil Sodium: Similar to cromolyn sodium, nedocromil sodium is more potent in inhibiting the release of inflammatory mediators from the bronchial mucosa.[5]

  • Pemirolast: This compound inhibits both antigen and compound 48/80-induced mast cell degranulation.[6]

  • Ketotifen: Ketotifen possesses a dual-action mechanism, acting as both a mast cell stabilizer and a histamine H1-receptor antagonist.[7] Its mast cell stabilizing activity is also attributed to the inhibition of calcium influx.[7]

Quantitative Comparison of Mast Cell Stabilizing Activity

Direct head-to-head comparative studies with quantitative data for this compound against other mast cell stabilizers in the same experimental setup are limited in the currently available scientific literature. The following table summarizes the available in vitro data on the inhibition of histamine release for each compound, collected from various studies. It is important to note that the experimental conditions, such as the type of mast cell and the stimulus used, can significantly influence the results.

CompoundCell TypeStimulusAssayIC50 / Effective ConcentrationCitation(s)
This compound (as active metabolite WP-871) Rat Peritoneal Mast CellsCompound 48/80Histamine Release InhibitionDose-dependent inhibition[3]
Cromolyn Sodium Rat Peritoneal Mast CellsAnaphylactic Histamine ReleaseHistamine Release Inhibition~6 µM[4]
Nedocromil Sodium Human Lung, Tonsillar, and Adenoidal Mast CellsIgE-dependentHistamine Release InhibitionMore effective than DSCG at 1 mM[4]
Pemirolast Rat Peritoneal Mast CellsAntigen, Compound 48/80Degranulation Inhibition10⁻⁷ - 10⁻⁵ g/mL[6]
Ketotifen Rat Peritoneal Mast CellsCalcium Ionophore A23187Histamine Release Inhibition200 µM[7]

Signaling Pathways in Mast Cell Degranulation and Inhibition

The process of mast cell degranulation is initiated by the cross-linking of IgE antibodies on the cell surface, which triggers a complex signaling cascade. The influx of extracellular calcium is a critical downstream event that leads to the fusion of granular membranes with the plasma membrane and the release of inflammatory mediators. Mast cell stabilizers primarily interfere with this pathway.

MastCell_Stabilization_Pathway cluster_activation Mast Cell Activation cluster_stabilization Inhibition by Mast Cell Stabilizers Allergen Allergen IgE IgE Receptor (FcεRI) Allergen->IgE binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., Lyn, Syk, PLCγ) IgE->Signaling_Cascade activates Ca_Influx Calcium Influx (Ca²⁺) Signaling_Cascade->Ca_Influx leads to Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation triggers Acitazanolast Acitazanolast hydrate Acitazanolast->Ca_Influx inhibits Other_Stabilizers Other Mast Cell Stabilizers (Cromolyn, Nedocromil, etc.) Other_Stabilizers->Ca_Influx inhibit

Caption: Simplified signaling pathway of mast cell activation and inhibition. (Within 100 characters)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of mast cell stabilizers.

Rat Peritoneal Mast Cell (RPMC) Histamine Release Assay

This in vitro assay is a common method to assess the mast cell stabilizing activity of a compound.

a. Mast Cell Collection and Purification:

  • Euthanize Wistar rats and lavage the peritoneal cavity with a buffered salt solution (e.g., Tyrode's buffer).

  • Collect the peritoneal fluid containing mast cells.

  • Centrifuge the collected fluid and resuspend the cell pellet.

  • Purify the mast cells by layering the cell suspension on a density gradient medium (e.g., Percoll) and centrifuging.

b. Histamine Release Assay:

  • Pre-incubate the purified mast cells with various concentrations of the test compound (e.g., this compound) for a defined period at 37°C.

  • Induce histamine release by adding a secretagogue, such as compound 48/80 or an antigen (if cells are sensitized).

  • Stop the reaction by placing the tubes on ice and centrifuging.

  • Measure the histamine content in the supernatant using a fluorometric assay or an ELISA kit.

  • Calculate the percentage of histamine release and its inhibition by the test compound.

RPMC_Assay_Workflow start Start: Wistar Rat lavage Peritoneal Lavage start->lavage collection Collect Peritoneal Fluid lavage->collection purification Mast Cell Purification (Density Gradient) collection->purification pre_incubation Pre-incubation with Test Compound purification->pre_incubation induction Induce Degranulation (e.g., Compound 48/80) pre_incubation->induction stop_reaction Stop Reaction & Centrifuge induction->stop_reaction supernatant_collection Collect Supernatant stop_reaction->supernatant_collection histamine_measurement Measure Histamine (Fluorometry/ELISA) supernatant_collection->histamine_measurement analysis Calculate % Inhibition histamine_measurement->analysis end End: Results analysis->end

Caption: Workflow for the Rat Peritoneal Mast Cell (RPMC) histamine release assay. (Within 100 characters)
In Vitro Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay provides a colorimetric method to quantify mast cell degranulation.

a. Cell Culture and Sensitization:

  • Culture a suitable mast cell line (e.g., RBL-2H3) in appropriate media.

  • Seed cells in a 96-well plate and allow them to adhere.

  • Sensitize the cells by incubating with an antigen-specific IgE.

b. Compound Treatment and Degranulation Induction:

  • Wash the sensitized cells.

  • Add different concentrations of the test compound and incubate.

  • Induce degranulation by adding the corresponding antigen.

c. β-Hexosaminidase Assay:

  • Centrifuge the plate and transfer the supernatant to a new plate.

  • Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Incubate to allow for color development.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm).

  • Calculate the percentage of β-hexosaminidase release and inhibition.

Conclusion

For drug development professionals, the lack of direct comparative data highlights an opportunity for further research to precisely position this compound within the therapeutic landscape of mast cell stabilizers. The experimental protocols outlined in this guide provide a framework for conducting such comparative efficacy studies. Future research should focus on standardized in vitro and in vivo models to generate robust, comparable data on the potency and efficacy of this compound relative to existing therapies. This will be crucial for a comprehensive understanding of its therapeutic potential and for guiding its clinical development.

References

Comparative Efficacy of Acitazanolast Hydrate in Inhibiting Histamine Release: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Acitazanolast hydrate's inhibitory effect on histamine (B1213489) release against other established mast cell stabilizers and second-generation antihistamines. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Mechanism of Action: A Prelude to Comparison

Acitazanolast hydrate (B1144303) is a mast cell stabilizer that effectively inhibits the release of histamine and other inflammatory mediators from mast cells.[1][2] Its primary mechanism of action involves the modulation of intracellular calcium levels, a critical step in the degranulation process of mast cells.[1][2] By preventing the influx of extracellular calcium, this compound stabilizes the mast cell membrane and halts the cascade of events leading to the release of histamine.[1][2]

For a comprehensive comparison, this guide evaluates this compound against two categories of compounds:

  • Mast Cell Stabilizers: Ketotifen and Sodium Cromoglycate, which also act by preventing mast cell degranulation.

  • Second-Generation Antihistamines: Loratadine (B1675096) and Cetirizine (B192768), which primarily act by blocking histamine H1 receptors but have also been shown to inhibit histamine release from basophils.[3]

Quantitative Comparison of Inhibitory Effects

The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of each compound on histamine release. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. A direct head-to-head comparison under identical conditions would provide the most accurate assessment of relative potency.

CompoundDrug ClassIC50 (Histamine Release Inhibition)Notes
This compound Mast Cell StabilizerData not available in direct comparative studiesPrimarily acts by inhibiting Ca2+ influx.[1][2]
Ketotifen Mast Cell Stabilizer / Antihistamine~200 µM (A23187-induced)Also exhibits H1 receptor antagonist activity.[4]
Sodium Cromoglycate Mast Cell StabilizerIneffective in A23187-induced releaseWeak inhibitor of IgE-mediated release from lung and tonsillar mast cells.[5]
Loratadine Second-Generation AntihistamineSignificant inhibition demonstratedPotency relative to mast cell stabilizers in inhibiting release requires further study.[3]
Cetirizine Second-Generation AntihistamineSignificant inhibition demonstratedShown to be more potent than loratadine in inhibiting wheal and flare reactions.[6][7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of these compounds. The following are standardized protocols for in vitro and in vivo models used to assess the inhibition of histamine release.

In Vitro: IgE-Mediated Histamine Release from RBL-2H3 Cells

This assay provides a quantitative measure of a compound's ability to inhibit IgE-mediated mast cell degranulation.

1. Cell Culture and Sensitization:

  • Culture Rat Basophilic Leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

  • Seed cells in 24-well plates and incubate overnight to allow for adherence.

  • Sensitize the cells by incubating with anti-dinitrophenyl (DNP)-IgE antibody for 24 hours.

2. Compound Incubation:

  • Wash the sensitized cells with Tyrode's buffer.

  • Pre-incubate the cells with varying concentrations of the test compounds (this compound, Ketotifen, Sodium Cromoglycate, Loratadine, Cetirizine) or vehicle control for 30 minutes at 37°C.

3. Histamine Release Induction:

  • Induce degranulation by challenging the cells with DNP-human serum albumin (HSA) for 30 minutes at 37°C.

4. Histamine Quantification:

  • Terminate the reaction by centrifugation at 4°C.

  • Collect the supernatant and determine the histamine concentration using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.[8]

5. Data Analysis:

  • Calculate the percentage of histamine release for each treatment group relative to the total histamine content (determined by lysing a separate set of cells).

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

In Vivo: Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is an in vivo assay to evaluate the immediate hypersensitivity reaction and the efficacy of inhibitory compounds.[9][10][11]

1. Sensitization:

  • Passively sensitize male Wistar rats by intradermal injection of anti-ovalbumin (OA) serum into the dorsal skin.[10] A saline-injected site serves as a negative control.

2. Compound Administration:

  • After a 24-hour sensitization period, administer the test compounds or vehicle control orally or intraperitoneally at various doses.

3. Antigen Challenge and Visualization:

  • One hour after compound administration, intravenously inject a mixture of the ovalbumin antigen and Evans blue dye.[10][11] The dye allows for the visualization and quantification of vascular permeability resulting from histamine release.

4. Evaluation of Inhibition:

  • Thirty minutes after the antigen challenge, sacrifice the animals and excise the sensitized skin sites.[10]

  • Extract the Evans blue dye from the skin tissue.

  • Measure the absorbance of the extracted dye spectrophotometrically to quantify the extent of the PCA reaction.

  • Calculate the percentage of inhibition for each treatment group compared to the vehicle control group.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.

Mast_Cell_Activation_Pathway Allergen Allergen IgE IgE Antibody Allergen->IgE FcεRI FcεRI Receptor on Mast Cell IgE->FcεRI Signal_Transduction Signal Transduction (Ca2+ influx) FcεRI->Signal_Transduction Degranulation Degranulation Signal_Transduction->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release Acitazanolast Acitazanolast hydrate Acitazanolast->Signal_Transduction Inhibits Experimental_Workflow_In_Vitro cluster_0 In Vitro Histamine Release Assay A 1. Sensitize RBL-2H3 cells with IgE B 2. Pre-incubate with Test Compound A->B C 3. Induce degranulation with Antigen B->C D 4. Quantify Histamine in supernatant C->D E 5. Calculate % Inhibition and IC50 D->E Experimental_Workflow_In_Vivo cluster_1 In Vivo Passive Cutaneous Anaphylaxis (PCA) F 1. Sensitize rat skin with anti-OA serum G 2. Administer Test Compound F->G H 3. Challenge with Antigen and Evans Blue G->H I 4. Quantify dye extravasation H->I J 5. Calculate % Inhibition I->J

References

Cross-Validation of Acitazanolast Hydrate's Mast Cell Stabilizing Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: A Multi-Faceted Approach to Mast Cell Stabilization

Acitazanolast hydrate (B1144303), the active metabolite of Tazanolast (B1682938), is a potent mast cell stabilizer that mitigates allergic and inflammatory responses by inhibiting the degranulation of mast cells.[1][2][3] Its primary mechanism of action involves the modulation of intracellular calcium levels, a critical step in the signaling cascade that leads to the release of histamine (B1213489) and other pro-inflammatory mediators.[1][3]

Acitazanolast hydrate appears to interfere with calcium influx into mast cells, thereby preventing the activation of enzymes necessary for degranulation.[3] Beyond its impact on calcium signaling, this compound is also believed to inhibit the production of leukotrienes and prostaglandins (B1171923) and downregulate the expression of cell adhesion molecules, further contributing to its anti-allergic and anti-inflammatory effects.[3]

Data Presentation: Efficacy of this compound in Rat Peritoneal Mast Cells

Quantitative data on the efficacy of this compound is primarily available for rat peritoneal mast cells. The following table summarizes the inhibitory effects of WP-871 (this compound) on histamine release and calcium uptake in this cell type.

CompoundCell LineStimulusAssayEndpointResultReference
WP-871 (this compound)Rat Peritoneal Mast CellsCompound 48/80Histamine ReleaseInhibitionDose-dependent inhibition[1]
WP-871 (this compound)Rat Peritoneal Mast CellsCompound 48/8045Ca UptakeInhibitionEffective inhibition in a similar dose range to histamine release inhibition[1]

Note: Direct comparative data for this compound in other mast cell lines such as RBL-2H3, HMC-1, LAD2, or bone marrow-derived mast cells (BMMCs) is not currently available in the reviewed literature. Similarly, head-to-head comparisons with other mast cell stabilizers like cromolyn (B99618) sodium and ketotifen (B1218977) across a panel of mast cell lines are limited. The heterogeneity of mast cells suggests that responses to stabilizing agents can vary significantly between cell types and species.[4][5] For instance, cromolyn sodium has shown effectiveness in rat peritoneal mast cells but is largely ineffective in mouse mast cells.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of mast cell stabilizing agents. Below are generalized protocols for two key in vitro assays.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

a. Cell Culture and Sensitization (for IgE-mediated degranulation):

  • Culture mast cells (e.g., RBL-2H3, LAD2, or BMMCs) in appropriate media and conditions.

  • For IgE-mediated stimulation, sensitize the cells by overnight incubation with an appropriate concentration of antigen-specific IgE.

b. Compound Incubation:

  • Wash the cells to remove excess IgE and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).

  • Plate the cells in a 96-well plate.

  • Add varying concentrations of this compound or other test compounds and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

c. Degranulation Induction:

  • Induce degranulation by adding the specific antigen (for IgE-sensitized cells) or a secretagogue such as compound 48/80 or calcium ionophore A23187.

  • Include appropriate controls:

    • Spontaneous release: Cells with buffer only.

    • Maximum release: Cells lysed with a detergent like Triton X-100.

d. Quantification of β-Hexosaminidase Activity:

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new plate.

  • Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Incubate to allow for the enzymatic reaction.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm).

e. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each sample relative to the maximum release control after subtracting the spontaneous release.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration using fluorescent calcium indicators.

a. Cell Preparation and Dye Loading:

  • Harvest mast cells and wash them in a suitable buffer.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in the dark.

b. Compound Incubation:

  • Wash the cells to remove excess dye.

  • Incubate the cells with varying concentrations of this compound or other test compounds.

c. Stimulation and Measurement:

  • Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.

  • Add a stimulus (e.g., antigen or secretagogue) to induce calcium influx.

  • Continuously record the fluorescence signal over time to monitor the change in intracellular calcium concentration.

d. Data Analysis:

  • Quantify the peak fluorescence intensity or the area under the curve to determine the extent of calcium influx.

  • Calculate the percentage of inhibition of calcium influx for each compound concentration relative to the control (stimulated cells without compound).

  • Determine the IC50 value for each compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mast_Cell_Degranulation_Pathway cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling Cascade cluster_degranulation Degranulation Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Cross-links PLC Phospholipase C (PLC) FcεRI->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Granule_Fusion Granule Fusion Ca_Store->Granule_Fusion Promotes Ca_Influx Extracellular Ca2+ Influx Ca_Influx->Granule_Fusion Promotes PKC->Granule_Fusion Promotes Mediator_Release Mediator Release (Histamine, etc.) Granule_Fusion->Mediator_Release Acitazanolast Acitazanolast hydrate Acitazanolast->Ca_Influx Inhibits

Caption: this compound's inhibitory action on the mast cell degranulation pathway.

Degranulation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_measurement Measurement and Analysis Culture 1. Culture Mast Cells Sensitize 2. Sensitize with IgE (optional) Culture->Sensitize Wash_Plate 3. Wash and Plate Cells Sensitize->Wash_Plate Add_Compound 4. Add Test Compound (Acitazanolast) Wash_Plate->Add_Compound Incubate_Compound 5. Incubate Add_Compound->Incubate_Compound Add_Stimulus 6. Add Stimulus (Antigen/Secretagogue) Incubate_Compound->Add_Stimulus Centrifuge 7. Centrifuge Add_Stimulus->Centrifuge Collect_Supernatant 8. Collect Supernatant Centrifuge->Collect_Supernatant Add_Substrate 9. Add Substrate Collect_Supernatant->Add_Substrate Measure_Absorbance 10. Measure Absorbance Add_Substrate->Measure_Absorbance Analyze_Data 11. Analyze Data (IC50) Measure_Absorbance->Analyze_Data

Caption: Experimental workflow for the mast cell degranulation assay.

Overview of Common Mast Cell Lines for Cross-Validation Studies

The selection of an appropriate mast cell model is critical for the relevance of in vitro findings. The following table provides a brief comparison of commonly used mast cell lines.

Cell LineOriginKey CharacteristicsCommon Applications
RBL-2H3 Rat Basophilic Leukemia- Expresses high-affinity IgE receptors (FcεRI).- Robust degranulation response to IgE-mediated stimuli.[6][7]- Studies of IgE-mediated degranulation.- High-throughput screening of mast cell stabilizers.[8]
HMC-1 Human Mast Cell Leukemia- Immature mast cell phenotype.- Lacks FcεRI expression, requiring non-IgE-mediated stimuli (e.g., PMA and calcium ionophore).[9]- Studies of mast cell proliferation and cytokine release.[9]
LAD2 Human Mast Cell Line- Derived from a patient with mast cell sarcoma/leukemia.- Expresses FcεRI and is responsive to IgE-mediated stimulation.[9]- Studies of human mast cell degranulation and signaling.
BMMCs Bone Marrow-Derived Mast Cells (Mouse or Human)- Primary cells cultured from bone marrow progenitors.- More closely resemble mature tissue mast cells but can be heterogeneous.[5]- In vitro and in vivo studies of mast cell function in a more physiologically relevant context.
Peritoneal Mast Cells Primary cells from peritoneal cavity (Rat or Mouse)- Mature connective tissue-type mast cells.- Heterogeneous population.- Ex vivo studies of mast cell degranulation.

Alternative Mast Cell Stabilizers

For comparative studies, this compound can be benchmarked against established mast cell stabilizers.

  • Cromolyn Sodium: A widely used mast cell stabilizer, though its efficacy can be species and mast cell type-dependent.[4][10]

  • Ketotifen: Possesses both mast cell stabilizing and H1-antihistamine properties.[11][12][13]

Conclusion

This compound demonstrates significant mast cell stabilizing activity, primarily through the inhibition of calcium influx. While current quantitative data is limited to rat peritoneal mast cells, the provided experimental protocols and overview of different mast cell lines offer a framework for future cross-validation studies. Such research is crucial to fully elucidate the therapeutic potential of this compound across the diverse spectrum of mast cell-mediated diseases. Comparative studies against established stabilizers like cromolyn sodium and ketotifen in a variety of mast cell lines will provide a more comprehensive understanding of its relative efficacy and potential clinical applications.

References

Benchmarking Acitazanolast Hydrate Against Next-Generation Mast Cell Stabilizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The management of allergic and inflammatory disorders has long relied on the stabilization of mast cells to prevent the release of histamine (B1213489) and other pro-inflammatory mediators. Acitazanolast hydrate (B1144303) is an emerging mast cell stabilizer currently in experimental development.[1] This guide provides a comparative analysis of Acitazanolast hydrate against a selection of next-generation mast cell stabilizers, offering a benchmark of its potential therapeutic efficacy. This document is intended for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and mechanistic diagrams to facilitate an objective comparison.

Introduction to Mast Cell Stabilizers

Mast cells are key players in the inflammatory response, particularly in allergic reactions.[2] Upon activation, they undergo degranulation, releasing a cascade of mediators such as histamine, proteases, leukotrienes, and cytokines.[3][4] Mast cell stabilizers are a class of drugs that inhibit this degranulation process.[2][5] While traditional stabilizers like cromolyn (B99618) sodium have been beneficial, their use is often limited by poor bioavailability and the need for frequent administration.[6] The search for "next-generation" mast cell stabilizers is focused on overcoming these limitations, targeting more specific molecular pathways with improved pharmacokinetic profiles.[2][5]

This compound is a novel compound that functions as a mast cell stabilizer by blocking calcium channels essential for mast cell activation and subsequent degranulation.[1][3] It also inhibits the production of cytokines, leukotrienes, and prostaglandins, suggesting a multi-faceted anti-inflammatory effect.[1][3] This guide will compare the performance of this compound with other advanced mast cell stabilizers, including tyrosine kinase inhibitors and dual-action agents.

Comparative Data

The following table summarizes the available quantitative data for this compound and selected next-generation mast cell stabilizers. Data has been compiled from various preclinical and clinical studies to provide a comparative overview of their efficacy.

Compound Target Key Findings Model System Reported Efficacy (IC50 or equivalent)
This compound Calcium Channels, Cytokine ProductionInhibits mast cell degranulation and the production of pro-inflammatory mediators.[1][3]In vitro and in vivo preclinical modelsSpecific IC50 values are not publicly available in the provided search results.
Avapritinib Tyrosine Kinase (KIT D816V)Approved for advanced systemic mastocytosis, reduces mast cell burden and improves symptoms.Clinical trials in patients with systemic mastocytosisSignificant reductions in mast cell infiltration and serum tryptase levels.
Midostaurin Tyrosine Kinase (multi-targeted)Approved for advanced systemic mastocytosis.Clinical trials in patients with systemic mastocytosisImprovement in organ damage and overall survival in patients with advanced systemic mastocytosis.
Ketotifen H1-antihistamine, Mast Cell StabilizerDual-action agent used for allergic conjunctivitis and asthma.[7]Clinical and preclinical studiesEffective in reducing symptoms of allergic conjunctivitis and asthma.
Lodoxamide GPR35 agonist, inhibits Ca2+ influxUsed for allergic conjunctivitis with dual stabilizing action on mast cells and eosinophils.[4]Preclinical and clinical studiesMore potent than cromolyn in inhibiting mast cell degranulation.[4]

Mechanism of Action and Signaling Pathways

The therapeutic effect of mast cell stabilizers is dictated by their interaction with specific signaling pathways that govern mast cell activation and degranulation.

This compound Signaling Pathway

This compound primarily acts by inhibiting the influx of extracellular calcium, a critical step for the fusion of granular membranes with the plasma membrane during degranulation.[1][3] It also appears to modulate the synthesis of various inflammatory mediators.[3]

Caption: this compound's mechanism of action.

Tyrosine Kinase Inhibitor Signaling Pathway (e.g., Avapritinib)

Next-generation mast cell stabilizers like Avapritinib target intracellular signaling molecules such as tyrosine kinases, which are crucial for mast cell survival, proliferation, and activation. By inhibiting these kinases, they can effectively reduce the overall mast cell burden in diseases like systemic mastocytosis.

Caption: Tyrosine kinase inhibitor mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing mast cell stabilization.

In Vitro Mast Cell Degranulation Assay

This assay is used to determine the ability of a compound to inhibit the release of mediators from mast cells.

Objective: To quantify the inhibitory effect of a test compound on antigen-induced degranulation of mast cells.

Methodology:

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a commonly used mast cell line, are cultured in appropriate media.

  • Sensitization: Cells are sensitized overnight with anti-DNP IgE.

  • Compound Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.

  • Degranulation Induction: Degranulation is induced by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).

  • Quantification of Degranulation: The release of β-hexosaminidase, a marker of mast cell degranulation, into the supernatant is quantified using a colorimetric assay.

  • Data Analysis: The percentage of inhibition of β-hexosaminidase release is calculated for each concentration of the test compound to determine the IC50 value.

Degranulation_Assay_Workflow Start Start Cell_Culture Culture RBL-2H3 cells Start->Cell_Culture Sensitization Sensitize with anti-DNP IgE Cell_Culture->Sensitization Compound_Incubation Incubate with Test Compound Sensitization->Compound_Incubation Induction Induce degranulation with DNP-HSA Compound_Incubation->Induction Quantification Quantify β-hexosaminidase release Induction->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis End End Analysis->End

Caption: Workflow for an in vitro degranulation assay.

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is an animal model used to evaluate the in vivo efficacy of anti-allergic compounds.

Objective: To assess the ability of a test compound to inhibit IgE-mediated allergic reactions in a living organism.

Methodology:

  • Sensitization: A localized area of the skin of a mouse or rat is intradermally injected with anti-DNP IgE.

  • Compound Administration: The test compound is administered to the animal, typically orally or intravenously, after a specific period of sensitization.

  • Antigen Challenge: The animal is challenged by an intravenous injection of DNP-HSA along with a dye such as Evans blue.

  • Evaluation: The dye extravasates at the site of the allergic reaction. The animal is euthanized, and the area of skin is removed.

  • Quantification: The amount of dye that has extravasated into the skin is quantified, which is proportional to the severity of the allergic reaction.

  • Data Analysis: The percentage of inhibition of the PCA reaction is calculated for the treated group compared to a control group.

Conclusion

This compound demonstrates a promising profile as a mast cell stabilizer with a mechanism centered on the inhibition of calcium influx.[1][3] When benchmarked against next-generation mast cell stabilizers, it is evident that the field is moving towards more targeted therapies, such as tyrosine kinase inhibitors, for specific mast cell-driven diseases like systemic mastocytosis. Dual-action agents that combine mast cell stabilization with other properties, like antihistaminic effects, also represent a significant area of development.

For researchers and drug developers, the choice of a mast cell stabilizer will depend on the specific indication. For allergic conditions, a broad-spectrum inhibitor of mast cell degranulation like this compound may be highly effective. For diseases characterized by mast cell proliferation, targeted therapies that reduce mast cell numbers may be more appropriate. Further preclinical and clinical studies with direct head-to-head comparisons will be necessary to fully elucidate the therapeutic potential of this compound in relation to these next-generation agents.

References

Acitazanolast Hydrate: A Comparative Analysis of a Novel Mast Cell Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Acitazanolast hydrate (B1144303), an experimental anti-allergic agent, in relation to established drugs in the same therapeutic class. The focus is on its potency as a mast cell stabilizer, with detailed experimental methodologies and a clear presentation of available and representative data.

Introduction to Acitazanolast Hydrate

This compound is an investigational drug identified as a mast cell stabilizer.[1][2] Its primary mechanism of action is the inhibition of mast cell degranulation, a crucial process in the allergic cascade.[1][2] By stabilizing mast cells, this compound prevents the release of histamine (B1213489) and other pro-inflammatory mediators, thereby mitigating allergic responses.[1][2] This action is believed to be achieved by modulating intracellular calcium levels, specifically by interfering with calcium influx into mast cells, which is a critical trigger for degranulation.[1][2]

Comparative Analysis of Potency

Direct, publicly available, head-to-head studies quantitatively comparing the potency of this compound with established anti-allergic drugs using metrics like IC50 values are currently limited due to its experimental status. However, to facilitate a comprehensive understanding of how its potency would be evaluated, this guide presents a representative data table. This table illustrates how this compound's performance in key in vitro assays would be compared against well-known mast cell stabilizers, such as Cromolyn sodium and Ketotifen, and a third-generation antihistamine, Levocetirizine (B1674955).

Table 1: Representative Comparative Potency of Anti-Allergic Drugs in Mast Cell Stabilization Assays

CompoundDrug ClassMechanism of ActionIC50 (Histamine Release Inhibition)IC50 (β-hexosaminidase Release Inhibition)
This compound Mast Cell StabilizerInhibits Ca2+ influxData Not AvailableData Not Available
Cromolyn sodium Mast Cell StabilizerInhibits Ca2+ influx[3]~6 µM (Rat Peritoneal Mast Cells)[3]Data Not Available
Ketotifen Mast Cell Stabilizer / H1 AntihistamineH1 receptor antagonist, mast cell stabilization[4]200 µM (A23187-stimulated, Rat Peritoneal Mast Cells)[5]Data Not Available
Levocetirizine H1 Antihistamine (Third Generation)Potent and selective H1 receptor antagonist[6]Not applicable (Does not primarily act as a mast cell stabilizer)Not applicable

Note: The IC50 values presented are from different studies and experimental conditions and should be interpreted with caution. Direct comparative studies are necessary for a definitive assessment of relative potency.

Experimental Protocols

To determine the potency of this compound and compare it to other anti-allergic drugs, standardized in vitro assays are essential. Below are detailed protocols for two key experiments.

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

a. Cell Culture and Sensitization:

  • Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Minimum Essential Medium (MEM) supplemented with 15% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells/mL.

  • For IgE-mediated degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).[7]

b. Compound Treatment and Stimulation:

  • Sensitized cells are washed with Tyrode's Buffer.

  • Cells are pre-incubated with varying concentrations of this compound or comparator drugs for 30 minutes at 37°C.[7]

  • Degranulation is induced by adding DNP-human serum albumin (HSA) and incubating for another 30 minutes at 37°C.[7]

  • Controls include a vehicle control (spontaneous release), a positive control with DNP-HSA but no inhibitor, and a total release control where cells are lysed with Triton X-100.[7]

c. β-hexosaminidase Activity Measurement:

  • The plate is centrifuged, and the supernatant is transferred to a new plate.

  • A substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) is added to each well.[7]

  • After incubation for 90 minutes at 37°C, the reaction is stopped with a stop buffer.[7]

  • The absorbance is measured at 405 nm using a microplate reader.[7]

d. Data Analysis:

  • The percentage of β-hexosaminidase release is calculated for each treatment group relative to the controls.

  • The IC50 value, the concentration of the drug that inhibits 50% of degranulation, is determined by plotting the percentage of inhibition against the drug concentration.[7]

Histamine Release Assay from Rat Peritoneal Mast Cells

This assay directly measures the amount of histamine released from primary mast cells, providing a physiologically relevant assessment of mast cell stabilization.

a. Isolation of Rat Peritoneal Mast Cells (RPMCs):

  • Peritoneal cells are harvested from rats by peritoneal lavage with a suitable buffer.[8]

  • The cell suspension is centrifuged, and the pellet containing mast cells is purified, often using a Percoll gradient.[9]

  • The purity and viability of the isolated mast cells are assessed.[9]

b. Compound Treatment and Histamine Release Induction:

  • Isolated RPMCs are resuspended in a buffered salt solution.

  • The cells are pre-incubated with different concentrations of this compound or comparator drugs.

  • Histamine release is induced by a secretagogue such as compound 48/80 or an antigen (for sensitized cells).

c. Histamine Quantification:

  • After incubation, the cell suspension is centrifuged to separate the cells from the supernatant.

  • The histamine content in the supernatant is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

d. Data Analysis:

  • The percentage of histamine release is calculated by comparing the amount of histamine in the supernatant of treated cells to that of control cells.

  • The IC50 value for histamine release inhibition is then determined from the dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Allergic_Inflammation_Pathway cluster_mast_cell Mast Cell cluster_drugs Drug Intervention Points Allergen Allergen IgE IgE Receptor (FcεRI) Allergen->IgE Binds to Signal_Transduction Signal Transduction Cascade IgE->Signal_Transduction Activates Ca_Influx Ca²⁺ Influx Signal_Transduction->Ca_Influx Leads to Degranulation Degranulation Ca_Influx->Degranulation Triggers Mediators Release of Histamine & other inflammatory mediators Degranulation->Mediators Antihistamines H1 Antihistamines (e.g., Levocetirizine) Mediators->Antihistamines Blocked by Acitazanolast This compound Acitazanolast->Ca_Influx Inhibits Cromolyn Cromolyn Sodium Cromolyn->Ca_Influx Inhibits

Caption: Signaling pathway of allergic inflammation and points of intervention for anti-allergic drugs.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Mast Cell Culture (e.g., RBL-2H3) Sensitization 2. IgE Sensitization (overnight) Cell_Culture->Sensitization Drug_Incubation 3. Pre-incubation with Acitazanolast or Comparators Sensitization->Drug_Incubation Stimulation 4. Stimulation of Degranulation (e.g., with Antigen) Drug_Incubation->Stimulation Assay 5. Mediator Release Assay (β-hexosaminidase or Histamine) Stimulation->Assay Data_Analysis 6. Data Analysis (Calculation of IC50) Assay->Data_Analysis

References

Acitazanolast Hydrate: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive statistical and mechanistic comparison of Acitazanolast hydrate (B1144303), an investigational mast cell stabilizer, with established alternatives. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction to Acitazanolast Hydrate

This compound is an emerging pharmaceutical agent identified for its potent mast cell stabilizing properties, positioning it as a promising candidate for the management of allergic and inflammatory conditions.[1][2] Its primary therapeutic targets are conditions such as allergic rhinitis and conjunctivitis, where mast cell degranulation plays a pivotal role.[1][2] Currently in the experimental phase of development, this compound has not yet been marketed under a trade name.[2]

Mechanism of Action

This compound exerts its anti-allergic and anti-inflammatory effects through the stabilization of mast cells.[1][2] This is achieved by inhibiting the degranulation process, which is the release of histamine, leukotrienes, prostaglandins, and other pro-inflammatory mediators from mast cells.[1][2] The proposed mechanism involves the modulation of intracellular calcium levels, potentially by blocking calcium channels, which is a critical step for mast cell activation.[1][2] By preventing this calcium influx, this compound effectively halts the signaling cascade that leads to the release of inflammatory mediators.[2]

Beyond mast cell stabilization, preclinical data suggests that this compound may also inhibit the activation of eosinophils and downregulate the expression of cell adhesion molecules, further contributing to its anti-inflammatory profile.

cluster_0 Mast Cell Activation Cascade cluster_1 This compound Intervention cluster_2 Physiological Response Allergen Allergen Binding to IgE-FcεRI Complex Signal_Transduction Signal Transduction Cascade Allergen->Signal_Transduction Ca_Influx Calcium Influx Signal_Transduction->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Mediator_Release Release of Histamine, Leukotrienes, etc. Degranulation->Mediator_Release Allergic_Symptoms Allergic Symptoms (Itching, Swelling, etc.) Mediator_Release->Allergic_Symptoms Acitazanolast This compound Acitazanolast->Ca_Influx Inhibits

Figure 1: Proposed Mechanism of Action of this compound.

Comparative Data

While comprehensive head-to-head clinical trial data for this compound against other mast cell stabilizers is not yet publicly available, this section presents a comparative overview based on existing knowledge of similar agents. The following table summarizes key characteristics of established mast cell stabilizers to provide a benchmark for evaluating the potential of this compound.

FeatureThis compound (Anticipated)Cromolyn SodiumKetotifen
Primary Mechanism Mast cell stabilizer, potential calcium channel blocker[1][2]Mast cell stabilizerMast cell stabilizer, H1-antihistamine[3]
Indications Allergic rhinitis, Allergic conjunctivitis[1][2]Allergic rhinitis, Asthma, Allergic conjunctivitis, MastocytosisAllergic conjunctivitis, Systemic mastocytosis (off-label)[3]
Route of Administration Oral (under investigation)[2]Inhalation, Nasal spray, Ophthalmic solution, Oral solutionOphthalmic solution, Oral
Key Differentiator Potential for both oral efficacy and targeted inhibition of calcium influx[2]Primarily prophylactic, not for acute symptomsDual action as a mast cell stabilizer and antihistamine[3]

Experimental Protocols

The preclinical and in vitro evaluation of this compound's efficacy relies on established experimental protocols to quantify its mast cell stabilizing activity.

In Vitro Mast Cell Degranulation Assay

Objective: To determine the concentration-dependent inhibitory effect of this compound on the degranulation of mast cells.

Principle: The release of β-hexosaminidase, a granular enzyme, is a reliable marker of mast cell degranulation. The assay measures the amount of this enzyme released into the cell supernatant following stimulation in the presence and absence of the test compound.

Methodology:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common mast cell model, are cultured and sensitized with anti-DNP IgE.

  • Compound Incubation: Sensitized cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Stimulation: Degranulation is induced by challenging the cells with a DNP-HSA antigen.

  • Quantification: The supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide). The absorbance is read at 405 nm.

  • Data Analysis: The percentage of inhibition of degranulation is calculated by comparing the enzyme release in compound-treated cells to that in vehicle-treated cells.

cluster_workflow In Vitro Mast Cell Degranulation Assay Workflow Start Start: RBL-2H3 Cell Culture Sensitization Sensitization with Anti-DNP IgE Start->Sensitization Incubation Pre-incubation with this compound Sensitization->Incubation Stimulation Antigen Challenge (DNP-HSA) Incubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Enzyme_Assay β-hexosaminidase Activity Measurement Supernatant_Collection->Enzyme_Assay Data_Analysis Data Analysis: % Inhibition Calculation Enzyme_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the In Vitro Mast Cell Degranulation Assay.
In Vivo Model of Passive Cutaneous Anaphylaxis (PCA)

Objective: To evaluate the in vivo efficacy of this compound in an animal model of IgE-mediated allergic reaction.

Principle: The PCA model mimics the localized allergic reaction in the skin. The extravasation of a dye into the tissue upon antigen challenge serves as a quantifiable measure of the inflammatory response.

Methodology:

  • Sensitization: Rats are passively sensitized by an intradermal injection of anti-DNP IgE.

  • Drug Administration: After a latent period, this compound or a vehicle control is administered orally or intraperitoneally.

  • Antigen Challenge: An intravenous injection of DNP-HSA antigen along with Evans blue dye is administered.

  • Evaluation: After a set time, the animals are euthanized, and the skin at the injection site is excised.

  • Quantification: The amount of Evans blue dye that has extravasated into the skin tissue is extracted and quantified spectrophotometrically.

  • Data Analysis: The inhibition of the PCA reaction is determined by comparing the amount of dye extravasation in the drug-treated group to the control group.

Conclusion

This compound demonstrates significant potential as a novel mast cell stabilizer with a mechanism of action centered on the inhibition of mast cell degranulation, likely through the modulation of calcium influx. While direct comparative clinical data is not yet available, the preclinical evidence and the well-defined mechanism of action suggest that this compound could offer a valuable therapeutic option for allergic and inflammatory disorders. Further clinical investigation is warranted to establish its efficacy and safety profile in comparison to existing treatments. This guide will be updated as new data becomes available.

References

Safety Operating Guide

Proper Disposal of Acitazanolast Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Acitazanolast hydrate (B1144303), a compound utilized in pharmaceutical research. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Hazard Assessment

Acitazanolast hydrate is an experimental anti-inflammatory and anti-allergic agent.[1] While specific hazard data is limited, it is prudent to handle it with care. All personnel involved in the disposal process must wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Safety Goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Segregation and Containerization of Waste

Proper segregation of chemical waste is the first step in ensuring safe disposal.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, spatulas, contaminated gloves, and bench paper) in a dedicated, clearly labeled, and sealable polyethylene (B3416737) bag.

  • Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and non-reactive waste container.

  • Labeling: All waste containers must be clearly labeled with "this compound Waste," the approximate quantity, and the date of accumulation.

On-Site Storage and Handling

Store the segregated and containerized this compound waste in a designated and secure area, away from incompatible materials, pending collection by a licensed waste disposal contractor. This area should be well-ventilated.

Disposal Procedure

Under no circumstances should this compound be disposed of down the sanitary sewer or in municipal solid waste. The recommended and compliant method for the disposal of this compound is through a licensed chemical waste disposal contractor.

Step-by-Step Disposal Protocol:

  • Package Waste: Ensure all waste containers are securely sealed.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Documentation: Maintain a detailed record of the waste generated, including the date, quantity, and the disposal manifest provided by the waste contractor.

  • Recommended Destruction Method: The primary recommended method of destruction for pharmaceutical waste is controlled incineration in a permitted hazardous waste incinerator.[2][3] This ensures the complete destruction of the active pharmaceutical ingredient.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₉H₉N₅O₄PubChem
Molecular Weight251.20 g/mol PubChem[1]

This compound Disposal Workflow

cluster_0 Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Final Disposal A This compound Waste (Solid & Liquid) B Segregate into Dedicated, Labeled Containers A->B C Secure, Ventilated Storage Area B->C D Maintain Disposal Log C->D E Licensed Waste Contractor Pickup C->E F Controlled Incineration E->F G Certificate of Destruction F->G

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling Acitazanolast Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Acitazanolast hydrate (B1144303) in a laboratory setting. As Acitazanolast hydrate is an investigational compound, this guidance is based on best practices for handling potent pharmaceutical ingredients and mast cell stabilizers.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the lack of a specific Safety Data Sheet (SDS), a conservative approach to handling this compound is recommended. Engineering controls should be the primary method of exposure reduction, supplemented by appropriate PPE.

Control CategoryRecommendation
Engineering Controls
Primary ContainmentAll handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated laminar flow enclosure. For larger quantities or procedures with a high potential for aerosolization, a glove box or isolator is recommended.[1][2]
VentilationLaboratory areas where this compound is handled should have single-pass air to prevent cross-contamination.[2] Air pressure should be negative relative to adjacent areas to contain any airborne particles.[2]
Personal Protective Equipment (PPE)
Eye ProtectionChemical safety goggles should be worn at all times when handling this compound in powdered or solution form.
Hand ProtectionCompatible chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended when handling the pure compound.[3]
Body ProtectionA lab coat is required. For procedures with a risk of splashing, a chemically resistant apron should also be worn.
Respiratory ProtectionFor weighing and handling of the powder outside of a primary containment system, a properly fitted NIOSH-approved respirator is necessary.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure data integrity.

1. Preparation and Pre-Handling:

  • Review all available safety information and establish a designated handling area within a fume hood or other containment device.

  • Ensure all necessary PPE is readily available and in good condition.

  • Prepare all equipment and reagents before bringing this compound into the work area.

2. Weighing and Solution Preparation:

  • Perform all weighing operations within a ventilated enclosure to minimize the risk of inhalation.[1]

  • Use anti-static weigh paper or a dedicated weighing vessel.

  • When preparing solutions, add the solvent to the powdered this compound slowly to avoid generating dust.

3. Experimental Procedures:

  • Keep all containers of this compound tightly sealed when not in use.

  • Conduct all experimental steps within the designated and controlled environment.

  • Avoid direct contact with the skin, eyes, and clothing.

4. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. The appropriate decontamination solution will depend on the chemical properties of the compound.

  • Remove and dispose of PPE in the designated waste stream immediately after handling.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

As an investigational drug, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[4][5][6]

  • Solid Waste: All solid waste, including contaminated PPE, weigh paper, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed hazardous waste container.

  • Disposal Route: The collected hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office for incineration at a licensed facility.[4][5] Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup and Disposal prep_review Review Safety Info prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_area Prepare Handling Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decon Decontaminate Surfaces handle_experiment->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.